Fmoc-Lys(Fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-XIFFEERXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549391 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78081-87-5 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-Lysine(IP/Boc) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Lys(Fmoc)-OH: An In-depth Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Introduction to Fmoc-Lys(Fmoc)-OH
This compound, with the systematic name Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine, is a pivotal amino acid derivative for chemists specializing in peptide synthesis. Its unique structure, featuring two Fmoc protecting groups on both the α-amino and ε-amino functionalities of a lysine (B10760008) residue, makes it an indispensable tool for the construction of complex peptide architectures, particularly for creating well-defined branched peptides and for the assembly of multiple antigenic peptides (MAPs).
The strategic application of this compound in solid-phase peptide synthesis (SPPS) allows for the introduction of a lysine residue that can serve as a branching point. Following its incorporation into a growing peptide chain, the subsequent removal of both Fmoc groups exposes two primary amines. This enables the simultaneous or sequential elongation of two new peptide chains from the lysine scaffold, a technique crucial for developing novel therapeutic peptides, synthetic vaccines, and advanced biomaterials.
Quantitative Data Summary
The following tables provide a consolidated overview of the key quantitative data for this compound, facilitating easy reference and comparison for experimental design.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 78081-87-5 | |
| Molecular Formula | C₃₆H₃₄N₂O₆ | |
| Molecular Weight | 590.66 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 170-180 °C | |
| Purity (HPLC) | ≥97.5% to ≥99.0% | [1] |
| Storage Temperature | 2-8 °C | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | Clearly soluble (1 mmol in 2 mL) | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | [2] |
| Dichloromethane (B109758) (DCM) | Soluble | [2] |
| Chloroform | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [3][4] |
| Acetone | Soluble | [3] |
| Methanol | 5.74 mg/mL (with pH adjustment) | [4] |
| Water | 3.64 mg/mL (with pH adjustment) | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides using this compound follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
1. Resin Swelling:
-
Swell the desired resin (e.g., Wang, Rink Amide) in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes in a reaction vessel.[5]
-
Drain the solvent after the swelling is complete.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 1-3 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[5]
-
Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
-
The completion of the deprotection can be monitored using a qualitative Kaiser (ninhydrin) test, where a positive result (blue beads) indicates the presence of a free primary amine.[5]
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (including this compound when it is to be incorporated) in DMF.
-
Activate the carboxylic acid group using a coupling reagent. Common activators include diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, or a uronium/aminium salt like HBTU or HATU in the presence of a base such as N,N-diisopropylethylamine (DIEA).
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF to remove unreacted reagents and byproducts.
4. Final Cleavage and Deprotection:
-
After the desired peptide sequence is assembled, wash the resin with DCM to remove DMF.
-
Treat the resin with a cleavage cocktail, most commonly trifluoroacetic acid (TFA) with scavengers to protect sensitive residues. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).
-
Gently agitate the mixture for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the peptide precipitate by centrifugation and wash it with cold diethyl ether to remove scavengers and dissolved impurities.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for the Synthesis of a Branched Peptide using this compound
This protocol outlines the specific steps for creating a branched peptide where two distinct peptide chains are grown from a central lysine residue.
-
Synthesize the "Trunk" Peptide: Following the general SPPS protocol, synthesize the initial part of the peptide chain on the chosen resin.
-
Couple this compound: In the coupling step where the branch point is desired, use this compound as the amino acid to be incorporated. Follow the standard coupling procedure as described in the general protocol.
-
Simultaneous Deprotection of Both Amino Groups: After the successful coupling of this compound, perform the Fmoc deprotection step using 20% piperidine in DMF as detailed in the general protocol. This will remove both Fmoc groups from the α-amino and ε-amino positions of the lysine residue, exposing two free primary amines.
-
Simultaneous Elongation of Branched Chains:
-
For the subsequent coupling step, use a molar excess of the next Fmoc-protected amino acid and the coupling reagents relative to the initial loading of the resin to ensure acylation of both free amines on the lysine.
-
Continue the cycles of deprotection and coupling to elongate both peptide chains simultaneously.
-
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of this compound and the final cleaved peptide.
-
Stationary Phase: A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA, is typically employed.
-
Detection: UV absorbance at 220 nm and 254 nm. The Fmoc group has a strong UV absorbance, which is useful for monitoring.[2]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of this compound and the final peptide product.
-
Techniques: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of this compound.
-
¹H NMR (in DMSO-d₆): Expected signals include aromatic protons of the Fmoc groups (around 7.3-7.9 ppm), the α-proton of lysine, and protons of the lysine side chain.
-
¹³C NMR (in DMSO-d₆): Will show signals corresponding to the carbonyl carbons, aromatic carbons of the Fmoc groups, and the aliphatic carbons of the lysine backbone and side chain.
Visualizations
General SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Synthesis of a Branched Peptide
Caption: Workflow for the synthesis of a branched peptide using this compound.
References
- 1. omizzur.com [omizzur.com]
- 2. peptide.com [peptide.com]
- 3. This compound | CAS:78081-87-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Lys(Fmoc)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and handling of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Fmoc)-OH. This derivative of the amino acid lysine (B10760008) is a key building block in solid-phase peptide synthesis (SPPS), particularly for the creation of branched peptides and other complex molecular architectures.
Core Chemical Properties
This compound is a white to off-white powder.[1] Both the alpha-amino and epsilon-amino groups of the lysine side chain are protected by the base-labile Fmoc group. This dual protection makes it a valuable reagent for specific applications in peptide chemistry.
Physicochemical Data
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₄N₂O₆ | [1] |
| Molecular Weight | 590.66 g/mol | [1] |
| Appearance | White to slight yellow to beige powder | [1] |
| Melting Point | 170-180 °C | [1] |
| Solubility | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C |
Purity and Identification
| Parameter | Specification | Reference |
| Purity (HPLC) | ≥97.5% to ≥98.0% | [1][2] |
| Purity (TLC) | ≥97% | [1] |
| Enantiomeric Purity | ≥99.0% | [1] |
| CAS Number | 78081-87-5 | [1][2] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two Fmoc groups (typically in the range of 7.2-7.8 ppm), the protons of the lysine backbone, and the methylene (B1212753) protons of the lysine side chain.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the urethane (B1682113) linkages, the aromatic carbons of the fluorenyl groups, and the aliphatic carbons of the lysine moiety.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carboxylic acid and carbamate (B1207046) groups (in the region of 1680-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations. Fourier transform infrared spectroscopy (FTIR) can confirm the interactions between the constituent networks in hydrogels formed with this compound.[3]
Experimental Protocols
This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS).
General Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for incorporating an amino acid into a growing peptide chain on a solid support using Fmoc chemistry.
References
N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), a critical building block in synthetic peptide chemistry. This document outlines its chemical structure, physicochemical properties, and detailed experimental applications, with a focus on its use in the construction of complex branched peptides, such as Multiple Antigenic Peptides (MAPs).
Core Compound Data
N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine is a derivative of the amino acid L-lysine where both the alpha-amino and epsilon-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection makes it an ideal scaffold for creating branched peptide structures through solid-phase peptide synthesis (SPPS).
| Property | Value |
| Chemical Formula | C₃₆H₃₄N₂O₆ |
| Molecular Weight | 590.66 g/mol [1] |
| CAS Number | 78081-87-5 |
| Appearance | White to off-white powder |
| Melting Point | 130 - 141 °C[2] |
| Optical Rotation | [α]D²⁰ = -8 ±2° (c=2 in DMF)[2] |
| Solubility | Soluble in DMF, DMSO, and NMP. Specific quantitative data is not readily available in the literature. |
| Purity | Typically ≥98.0% (HPLC)[1] |
Experimental Protocols
The primary application of N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine is in the solid-phase synthesis of branched peptides. Below is a detailed protocol for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP) on a lysine (B10760008) scaffold, a common application for this reagent.
Materials:
-
Rink Amide resin (e.g., TentaGel R Rink Amide resin)
-
N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine (this compound)
-
Standard Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, NMP (N-Methyl-2-pyrrolidone), DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
First Level Branching (2 Branches):
-
Couple the first this compound to the resin. Use 4 equivalents of this compound, 3.8 equivalents of HBTU, 4 equivalents of HOAt, and 7.2 equivalents of DIPEA.[3]
-
The reaction can be carried out for 10 minutes at 75 °C under microwave irradiation for enhanced efficiency, or for a longer duration at room temperature.[3]
-
Wash the resin with NMP (3x), DCM (1x), and DMF (1x).[3]
-
Perform Fmoc deprotection using 20% piperidine in DMF. A typical procedure involves a 3-minute treatment followed by a 15-minute treatment.[3]
-
Wash the resin thoroughly with NMP and DMF to remove residual piperidine.
-
-
Second Level Branching (4 Branches):
-
Couple the second layer of this compound to the two newly deprotected amino groups. Use 8 equivalents of this compound, 7.6 equivalents of HBTU, 8 equivalents of HOAt, and 14.4 equivalents of DIPEA.[3]
-
Follow the same reaction, washing, and deprotection steps as in step 2. This will result in a lysine core with four free amino groups.
-
-
Peptide Chain Elongation:
-
Synthesize the desired peptide sequence simultaneously on all four branches using standard Fmoc-SPPS protocols.
-
For each coupling cycle, use an excess of the Fmoc-protected amino acid and coupling reagents.
-
After each coupling, wash the resin and perform Fmoc deprotection to prepare for the next amino acid addition.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it thoroughly.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Centrifuge to collect the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
-
Visualizing the Workflow: Synthesis of a Tetra-Branched MAP
The following diagram illustrates the workflow for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP) using N-alpha-Fmoc-N-epsilon-Fmoc-L-lysine as the branching core.
Caption: Workflow for the synthesis of a tetra-branched Multiple Antigenic Peptide (MAP).
References
A Technical Guide to Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fmoc-Lys(Fmoc)-OH, a critical reagent in synthetic chemistry, with a focus on its properties, applications, and the methodologies for its use.
Core Compound Properties
Nα,Nε-di-Fmoc-L-lysine, commonly abbreviated as this compound, is a derivative of the amino acid L-lysine where both the alpha-amino group and the epsilon-amino group are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This dual protection makes it a specialized building block in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Weight | 590.66 g/mol | [1][2] |
| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][3][4] |
| CAS Number | 78081-87-5 | [1][2][3] |
| Appearance | White to slight yellow or beige powder | [2][3] |
| Melting Point | 170-180 °C | [2] |
| Purity | ≥97.5% (HPLC) | [2] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [3] |
| Storage | 2-8°C, desiccated | [1] |
Applications in Synthesis
The primary application of this compound is in Fmoc solid-phase peptide synthesis (SPPS) .[1][2] Its unique structure is particularly valuable for creating well-defined, branched peptide architectures.
Key uses include:
-
Synthesis of Branched Peptides : It serves as a scaffold to initiate the synthesis of two identical peptide chains from the lysine (B10760008) backbone.[2]
-
Multiple Antigenic Peptides (MAPs) : this compound is useful for preparing lysine-branched products like MAPs, which are used to generate high-titer anti-peptide antibodies.[4]
-
Dendrimeric Structures : It can be used to create oligolysine cores for the assembly of dendrimers and other complex molecular architectures.
The Fmoc protecting groups are stable under acidic conditions but are readily cleaved by mild bases, such as piperidine (B6355638). This "orthogonal" protection strategy allows for selective deprotection and chain elongation, which is fundamental to modern peptide chemistry.
Experimental Protocols
The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Specific conditions may need to be optimized based on the peptide sequence and scale.
3.1. Resin Preparation and Swelling
-
Resin Choice : Select a suitable resin for SPPS (e.g., Rink Amide, Wang resin).
-
Swelling : Place the resin in a reaction vessel and wash with a suitable solvent, such as N,N-Dimethylformamide (DMF). Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.
3.2. Fmoc Deprotection
-
Reagent : Prepare a 20% (v/v) solution of piperidine in DMF.
-
Procedure : Drain the solvent from the swollen resin. Add the piperidine solution and agitate for 5-10 minutes at room temperature.
-
Wash : Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3.3. Coupling of this compound
-
Activation : Dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or HATU) in DMF. Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring : Perform a qualitative test (e.g., Kaiser or ninhydrin (B49086) test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Wash : Drain the reaction solution and wash the resin extensively with DMF to remove excess reagents.
3.4. Final Cleavage and Deprotection
-
Drying : After the final synthesis step, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide and side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction : Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation : Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether.
-
Purification : Collect the crude peptide by centrifugation, wash with cold ether, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Workflows
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship for Branched Peptide Synthesis
References
The Dual Role of Fmoc on Lysine: A Technical Guide to Branched Peptide and Dendrimer Synthesis
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. While the 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) for the temporary protection of α-amino groups, the application of two Fmoc groups on a single lysine (B10760008) residue, creating Nα,Nε-bis-Fmoc-L-lysine, offers a unique and powerful tool for the construction of complex, branched peptide structures and dendrimers. This technical guide provides an in-depth exploration of the purpose, applications, and methodologies associated with di-Fmoc-lysine for researchers, scientists, and drug development professionals.
The Core Principle: A Symmetrical Branching Point
The primary purpose of employing two Fmoc protecting groups on a single lysine amino acid is to create a symmetrical branching point in a growing peptide chain. Lysine possesses two primary amines: the α-amino group, which participates in the linear elongation of the peptide backbone, and the ε-amino group located at the terminus of its side chain.
In conventional Fmoc-based SPPS, an orthogonal protection strategy is typically employed for lysine, where the α-amino group is protected with the base-labile Fmoc group and the ε-amino group is protected with an acid-labile group, such as tert-butyloxycarbonyl (Boc). This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation, while the ε-amino group remains protected until the final cleavage from the resin.
However, when both the α- and ε-amino groups are protected by Fmoc groups, a single deprotection step using a mild base like piperidine (B6355638) simultaneously exposes both amines. This unique characteristic of Nα,Nε-bis-Fmoc-L-lysine allows for the subsequent coupling of two identical or different molecules, effectively doubling the number of reactive sites in a single synthetic step. This capability is the foundation for the efficient synthesis of highly branched peptides and dendrimers.[1]
Applications in Advanced Peptide Architectures
The ability to introduce a symmetrical branching point makes di-Fmoc-lysine a valuable building block in several advanced applications:
-
Peptide Dendrimer Synthesis: Peptide dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties, including a high density of surface functional groups, make them promising candidates for drug delivery, gene therapy, and diagnostics. The use of di-Fmoc-lysine is a key strategy for the divergent synthesis of lysine-based dendrimers, where each layer of branching is introduced by the coupling of a di-Fmoc-lysine unit.[1][2]
-
Branched Peptides for Neoglycoconjugates and Vaccine Development: Branched peptides can be used to create multivalent displays of antigens or other bioactive molecules. By attaching multiple copies of a peptide epitope to a central core, the avidity of the construct for its target can be significantly enhanced. Di-Fmoc-lysine can serve as the core or as a branching unit within these structures.
-
Protein Engineering and Biomaterial Science: The introduction of multiple reactive sites through di-Fmoc-lysine allows for the site-specific modification of proteins and the creation of novel biomaterials with tailored properties. This can include the attachment of polymers, lipids, or other functional moieties to enhance stability, solubility, or biological activity.
Experimental Protocol: Solid-Phase Synthesis of a Lysine Dendrimer
The following protocol outlines the key steps for the incorporation of Nα,Nε-bis-Fmoc-L-lysine into a growing peptide chain on a solid support for the synthesis of a lysine dendrimer. This protocol is based on the methods described in the synthesis of well-defined defect lysine dendrimers.[1]
3.1. Materials and Reagents
-
Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH)
-
Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM))
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)
3.2. Synthesis Cycle for Branching
-
Resin Preparation: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF for a specified time (e.g., 10-20 minutes) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Nα,Nε-bis-Fmoc-L-lysine:
-
Dissolve Nα,Nε-bis-Fmoc-L-lysine (e.g., 3.5 equivalents) and a coupling reagent (e.g., HBTU, 3.5 equivalents) in DMF containing a base (e.g., 5% NMM).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for a specified time (e.g., 15-30 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
-
Simultaneous Deprotection of Both Fmoc Groups: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the newly incorporated lysine residue. This exposes both the α- and ε-amino groups.
-
Coupling of the Next Layer: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH, 7 equivalents) to the two newly formed free amines. This step effectively creates the next generation of the dendrimer.
3.3. Final Cleavage and Purification
-
After completion of the synthesis, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the solid-phase synthesis of a lysine dendrimer using Nα,Nε-bis-Fmoc-L-lysine, as adapted from the literature.[1]
| Parameter | Value | Notes |
| Resin | Rink Amide | For C-terminal amide peptides. |
| Scale | 0.05 mmol | Typical laboratory scale. |
| Solvent | DMF | Standard for Fmoc-SPPS. |
| Fmoc Deprotection | 20% Piperidine in DMF | 10 minutes, repeated twice. |
| Coupling Reagents | ||
| This compound | 3.5 equivalents | Relative to resin loading. |
| HBTU | 3.5 equivalents | Coupling activator. |
| NMM | 5% in DMF | Base for activation. |
| Coupling Time | 15 minutes | For the first branching unit. |
| Subsequent Layer Coupling | ||
| Fmoc-Lys(Boc)-OH | 7 equivalents | For the second generation. |
| HBTU | 7 equivalents | |
| NMM | 5% in DMF | |
| Coupling Time | 30 minutes | |
| Final Cleavage | TFA/TIS/H2O (95:2.5:2.5) | 2-3 hours at room temperature. |
| Overall Yield | 48-95% | Depending on the dendrimer generation and complexity.[1] |
Visualizing the Workflow: Dendrimer Synthesis
The following diagrams illustrate the key logical and experimental workflows in the synthesis of a lysine-based dendrimer using Nα,Nε-bis-Fmoc-L-lysine.
Caption: Logical workflow for lysine dendrimer synthesis.
Caption: Experimental workflow for SPPS of a lysine dendrimer.
Conclusion
The use of two Fmoc groups on a single lysine residue provides a strategic advantage for the synthesis of well-defined branched peptides and dendrimers. By creating a symmetrical branching point that can be deprotected in a single step, Nα,Nε-bis-Fmoc-L-lysine facilitates the efficient, layer-by-layer construction of complex molecular architectures. This capability is of significant interest to researchers in drug development, biomaterials science, and protein engineering, opening avenues for the creation of novel therapeutics and functional materials with enhanced properties and functionalities. The detailed protocols and understanding of the underlying principles presented in this guide are intended to empower scientists to leverage this unique building block in their research endeavors.
References
A Technical Guide to Orthogonally Protected Lysine: Strategies and Applications in Peptide Science
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis and modification, achieving site-specific control is paramount. Orthogonally protected lysine (B10760008) stands out as an indispensable tool, enabling the creation of complex, multifunctional peptide architectures that are central to advancements in drug discovery, diagnostics, and materials science. This technical guide provides an in-depth exploration of the core principles, common strategies, and practical applications of orthogonally protected lysine, complete with detailed experimental protocols and comparative data to aid researchers in selecting the optimal strategy for their synthetic goals.
The Principle of Orthogonal Protection
In peptide chemistry, "orthogonality" refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other groups.[1][2] Lysine, with its α-amino group for peptide bond formation and a reactive ε-amino group on its side chain, is uniquely suited for this strategy.[3] By protecting these two amines with orthogonal groups, a chemist can selectively deprotect and modify the lysine side chain at any desired step while the main peptide chain remains fully protected and anchored to a solid support.[4] This enables precise modifications such as peptide branching, cyclization, and the site-specific conjugation of molecules like fluorophores, lipids, or cytotoxic drugs.[5]
The most prevalent strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach. The Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while semi-permanent side-chain protecting groups are typically acid-labile (e.g., removed by trifluoroacetic acid, TFA). An orthogonal protecting group for the lysine ε-amino group must therefore be stable to both the base (e.g., piperidine) used for Fmoc removal and the strong acid (TFA) used for final cleavage, yet be removable by a unique, non-interfering chemical reaction.[6]
Figure 1. The core concept of orthogonal protection in Fmoc-SPPS.
Common Orthogonal Protecting Groups for Lysine
The choice of an orthogonal protecting group is dictated by the desired modification and the overall synthetic strategy. The following table summarizes the most frequently used groups, their removal conditions, and key characteristics.
| Protecting Group | Abbreviation | Deprotection Reagent(s) | Key Features & Considerations |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., 1-5% TFA in DCM) | The most common choice; stable to base but removed by mild acid, orthogonal to the strong acid (e.g., 95% TFA) used for final cleavage.[3] |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., phenylsilane) | Fully orthogonal to both acid- and base-labile groups. Requires careful handling of palladium catalyst.[7] |
| 4-Methyltrityl | Mtt | Highly Dilute Acid (e.g., 1% TFA in DCM, often with scavengers like TIS) | Extremely acid-sensitive, allowing deprotection under very mild conditions that preserve other acid-labile groups like Boc.[8][9] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine (B178648) (N₂H₄) in DMF | Stable to both acid and base.[6] Can be prone to migration to other free amines ("scrambling") during synthesis.[10] |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-5% Hydrazine (N₂H₄) in DMF | A more sterically hindered version of Dde, designed to reduce migration issues and premature loss during long syntheses.[3][7] |
Quantitative Data Summary
Achieving high purity and yield is critical in peptide synthesis. The choice of orthogonal protection can influence the outcome of subsequent modification steps. The following table presents available quantitative data for the synthesis of a branched peptide.
| Lysine Derivative Used | Subsequent Modification | Final Purity of Branched Peptide | Reference |
| Lys(Mmt) | Coupling with Alanine | 79% | [7] |
| Lys(Alloc) | Coupling with Alanine | 82% | [7] |
| Lys(ivDde) | Coupling with Alanine | 93% | [7] |
Note: Data is based on the synthesis of branched variants of the HIV-1 antibody epitope gp41659–671 via microwave-enhanced SPPS. Purity was determined by UPLC.[7]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the selective on-resin deprotection of common lysine side-chain protecting groups. These procedures assume a standard Fmoc-SPPS workflow on a peptide-resin.
Protocol 1: Selective Deprotection of Lys(Mtt)
This procedure uses a highly diluted solution of TFA to remove the Mtt group while leaving other acid-labile groups, like Boc, intact.
-
Resin Preparation: Swell the Mtt-containing peptide-resin in dichloromethane (B109758) (DCM).
-
Deprotection Cocktail: Prepare a deprotection solution of 1% TFA and 2% triisopropylsilane (B1312306) (TIS) in DCM (v/v/v).
-
Treatment: Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) and shake gently at room temperature. The appearance of an orange color from the released Mtt cation indicates the reaction is proceeding.
-
Reaction Time: Allow the reaction to proceed for 30 minutes. Perform a test cleavage on a few beads with concentrated TFA; if the orange color appears instantly, the deprotection is complete. If not, continue shaking for another 30 minutes and retest.
-
Washing: Once deprotection is complete, filter the resin and wash thoroughly with the following sequence:
-
DCM (2x)
-
Methanol (MeOH) (2x)
-
DCM (2x)
-
1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2x, to neutralize residual acid)
-
DMF (2x)
-
-
The resin is now ready for side-chain modification.
Protocol 2: Selective Deprotection of Lys(Alloc)
This protocol uses a palladium catalyst to cleave the Alloc group. All steps should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the Pd(0) catalyst.
-
Resin Preparation: Swell the Alloc-containing peptide-resin in anhydrous DCM.
-
Deprotection Cocktail: In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents) and a scavenger such as phenylsilane (B129415) (5-10 equivalents) in anhydrous DCM.
-
Treatment: Add the deprotection cocktail to the peptide-resin.
-
Reaction Time: Shake the mixture at room temperature for 15-30 minutes. Repeat the treatment with a fresh solution one more time to ensure complete removal.
-
Washing: Filter the resin and wash extensively with:
-
DCM (3x)
-
DMF (3x)
-
A solution of 0.5% DIEA in DMF (2x)
-
A solution of sodium diethyldithiocarbamate (B1195824) (0.5% w/v) in DMF (2x, to scavenge residual palladium)
-
DMF (3x)
-
-
The resin is now ready for subsequent coupling on the lysine side chain.
Protocol 3: Selective Deprotection of Lys(ivDde/Dde)
This method utilizes a dilute hydrazine solution to remove the ivDde or Dde group.
-
Resin Preparation: Swell the ivDde/Dde-containing peptide-resin in DMF. Note: If the N-terminal Fmoc group is present, it will also be removed by hydrazine. It is standard practice to first complete the linear peptide synthesis and then perform the hydrazine treatment.
-
Deprotection Solution: Prepare a 2-5% solution of hydrazine monohydrate in DMF (v/v). Do not exceed this concentration, as it may cause side reactions.
-
Treatment: Add the hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Reaction Time: Allow the mixture to stand at room temperature for 3 minutes. Filter and repeat the treatment two more times (total of 3 treatments). The removal of ivDde can be monitored by UV spectrophotometry, as the indazole byproduct absorbs at 290 nm.
-
Washing: After the final treatment, wash the resin thoroughly with DMF (3-5x).
-
The resin is now ready for side-chain modification.
Applications and Workflows
The utility of orthogonally protected lysine is best illustrated through its application in creating advanced peptide structures.
Synthesis of Branched Peptides
Branched peptides, such as Multiple Antigenic Peptides (MAPs), are powerful tools in immunology for generating high-titer antibodies without the need for a carrier protein.[1] The workflow involves synthesizing a core peptide containing one or more orthogonally protected lysine residues, selectively deprotecting the lysine side chains, and then initiating the synthesis of new peptide chains from these points.
Figure 2. General workflow for the synthesis of a branched peptide.
Site-Specific Labeling and Conjugation
For applications in diagnostics, molecular imaging, and drug delivery, peptides are often conjugated to other molecules. Orthogonally protected lysine provides a specific handle for this attachment, ensuring a homogenous product where the label is attached only at the desired position. This is crucial for creating antibody-drug conjugates (ADCs) or fluorescently labeled probes for biological assays.
Figure 3. Workflow for site-specific peptide labeling or conjugation.
Conclusion
The strategic use of orthogonally protected lysine derivatives is a cornerstone of modern peptide chemistry. By enabling the differential unmasking of the ε-amino group, researchers can access a vast landscape of complex peptide architectures that would otherwise be synthetically prohibitive. A thorough understanding of the available protecting groups and their specific deprotection chemistries, as outlined in this guide, is essential for designing and executing successful syntheses for advanced therapeutic and research applications.
References
- 1. biorunstar.com [biorunstar.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups [cem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. kohan.com.tw [kohan.com.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Lys(Fmoc)-OH: An In-Depth Technical Guide to Branched Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH), a key building block for the synthesis of symmetrically branched peptides. We will delve into its chemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its primary applications, with a focus on the generation of Multiple Antigen Peptides (MAPs).
Introduction to this compound
This compound is a derivative of the amino acid lysine (B10760008) where both the α-amino and ε-amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it an ideal scaffold for creating symmetrically branched peptides. In this strategy, a central lysine core is used to initiate the simultaneous synthesis of multiple identical peptide chains, leading to structures with a high density of epitopes or functional motifs.
The primary application of this compound is in the synthesis of Multiple Antigen Peptides (MAPs). MAPs are dendritic macromolecules that present multiple copies of a peptide antigen. This multivalent display often elicits a stronger immune response compared to the monomeric peptide, making MAPs valuable tools in immunology, vaccine development, and diagnostics.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 78081-87-5[1][2] |
| Molecular Formula | C36H34N2O6[1] |
| Molecular Weight | 590.66 g/mol [1][2] |
| Appearance | White to off-white powder |
| Purity | Typically ≥98% (HPLC)[1] |
Synthesis of Symmetrically Branched Peptides
The synthesis of symmetrically branched peptides using this compound is typically performed via solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The general workflow involves the sequential coupling of the lysine core and the subsequent elongation of the peptide chains on the branching arms.
General Workflow for MAP Synthesis
The synthesis of a 4-branch or 8-branch MAP using a lysine core is a common application. The process begins with the coupling of one or more levels of this compound to a resin, followed by the simultaneous synthesis of the desired peptide sequence on each of the deprotected amino groups.
Experimental Protocols
The following are representative protocols for the synthesis of symmetrically branched peptides using this compound. Note that optimization of coupling times, temperatures, and reagent excesses may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Protocol for 4-Branch MAP Synthesis
This protocol describes the manual synthesis of a 4-branch MAP on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
First Lysine Coupling:
-
Dissolve this compound (4 eq.), HBTU (3.95 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the activation mixture and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x). This will deprotect both Fmoc groups on the lysine, yielding two free amino groups.
-
-
Peptide Elongation:
-
For each subsequent amino acid in the peptide sequence, perform the coupling step as described in step 2, using a molar excess of the Fmoc-amino acid and coupling reagents relative to the initial loading of the resin (typically 8-10 eq. for a 4-branch MAP).
-
After each coupling, perform the Fmoc deprotection as described in step 3.
-
Repeat this cycle until the desired peptide sequence is synthesized on all four branches.
-
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Quantitative Data
The synthesis of MAPs can be challenging due to steric hindrance and potential for aggregation, which can lead to incomplete couplings and lower yields and purity. The data below is representative of typical outcomes for MAP synthesis, although results can vary significantly based on the peptide sequence and synthesis conditions.
| Peptide Structure | Synthesis Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| 4-branch MAP (12-mer peptide) | Automated SPPS | ~60-70 | 15-25 | [3] |
| 8-branch MAP (12-mer peptide) | Automated SPPS | ~40-50 | 5-15 | [3] |
| 4-branch MAP (24-mer peptide) | Automated SPPS | ~30-40 | <10 | [3] |
Biological Applications and Signaling Pathways
The primary application of symmetrically branched peptides synthesized with this compound is in immunology, where their multivalent nature enhances antigen presentation and elicits a robust antibody response. While direct modulation of signaling pathways by these specific branched peptides is not extensively documented, their use as immunogens is critical for developing tools (antibodies) to study a wide range of signaling pathways.
Hypothetically, symmetrically branched peptides could be designed to directly interact with and modulate signaling pathways. For example, a branched peptide displaying multiple copies of a receptor-binding motif could act as a potent agonist or antagonist by promoting receptor clustering or blocking the binding of the natural ligand.
Hypothetical Modulation of a Receptor Tyrosine Kinase Pathway
Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that play crucial roles in cellular signaling, controlling processes such as cell growth, proliferation, and differentiation. Dimerization of RTKs upon ligand binding is a critical step in their activation. A symmetrically branched peptide could be designed to either promote or inhibit this dimerization.
References
In-Depth Technical Guide: Properties and Applications of (2S)-2,6-bis(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid (CAS 78081-87-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2,6-bis(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid, commonly known as Nα,Nε-di-Fmoc-L-lysine or Fmoc-Lys(Fmoc)-OH, is a pivotal lysine (B10760008) derivative in the field of peptide chemistry. Its unique structure, featuring the fluorenylmethyloxycarbonyl (Fmoc) protecting group on both the alpha (α) and epsilon (ε) amino groups of L-lysine, makes it an essential building block for the synthesis of complex peptide architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its role in solid-phase peptide synthesis (SPPS) for the creation of branched peptides.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 78081-87-5 | [1][2] |
| Molecular Formula | C₃₆H₃₄N₂O₆ | [1][2] |
| Molecular Weight | 590.66 g/mol | [1][2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 170-180 °C | [2] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane (B109758), Ethyl Acetate, Acetone | [3] |
| Storage | 2-8°C, desiccated | [4] |
| Purity (typical) | ≥98.0% (HPLC) | [1][4] |
Synthesis
A representative logical workflow for the synthesis is depicted below.
Spectroscopic Data
Detailed spectroscopic data such as 1H NMR, 13C NMR, and mass spectra for this compound are typically provided by commercial suppliers with purchase. A representative mass spectrum of di-Fmoc-lysine shows a molecular ion peak consistent with its molecular weight of 590 g/mol [3]. While specific spectra for this compound are not publicly available in research literature, data for the closely related Fmoc-Lys-OH can provide an indication of the expected chemical shifts for the lysine backbone and the Fmoc protecting group[2][5].
Applications in Peptide Synthesis
The primary application of this compound is as a branching unit in solid-phase peptide synthesis (SPPS). The presence of two Fmoc groups allows for the simultaneous extension of two peptide chains from the lysine core after a single deprotection step, leading to the formation of branched peptides.
Synthesis of Multiple Antigenic Peptides (MAPs)
Multiple Antigenic Peptides (MAPs) are dendritic macromolecules that present multiple copies of a peptide epitope on a lysine core. This high density of epitopes can elicit a strong immune response without the need for a carrier protein. This compound is a key reagent in the stepwise synthesis of MAPs.
Experimental Protocol: Solid-Phase Synthesis of a Tetravalent MAP
This protocol outlines the general steps for the synthesis of a tetravalent MAP using this compound on a Rink Amide resin.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Remove the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF (v/v) for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the First Amino Acid:
-
Couple the first Fmoc-protected amino acid of the peptide epitope to the deprotected resin using a suitable coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Peptide Chain Elongation:
-
Repeat the deprotection (20% piperidine in DMF) and coupling cycles for the subsequent amino acids of the epitope sequence.
-
-
Introduction of the Branching Unit:
-
After synthesizing the linear epitope, couple this compound to the N-terminus of the peptide-resin using the standard coupling protocol.
-
-
Simultaneous Growth of Branched Chains:
-
Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the lysine derivative simultaneously, exposing two free amino groups.
-
Couple the desired peptide epitope sequence to both of these amino groups in a single coupling step. For a tetravalent MAP, a second level of branching can be introduced by coupling another this compound.
-
-
Cleavage and Deprotection:
-
After the complete synthesis of the MAP, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final MAP product by mass spectrometry and analytical HPLC.
-
Biological Activity
Currently, there is a lack of published data on the specific biological activities (e.g., antimicrobial, anticancer) of this compound as a standalone molecule. The biological effects reported in the literature are generally associated with peptides that incorporate Fmoc-protected lysine residues. For instance, certain short cationic antimicrobial peptides containing Fmoc-lysine have demonstrated broad-spectrum antibacterial activity[6][7]. The Fmoc group's hydrophobicity can enhance the interaction of these peptides with bacterial membranes, contributing to their antimicrobial action[8]. However, no specific IC50 or MIC values for this compound itself have been reported. Similarly, while some peptides with anticancer properties are synthesized using Fmoc chemistry, there is no direct evidence to suggest that this compound independently modulates specific cell signaling pathways related to cancer[6][9].
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a specialized and valuable reagent for advanced peptide synthesis. Its primary utility lies in its ability to serve as a branching point for the construction of multimeric peptides, most notably Multiple Antigenic Peptides. While detailed information on its intrinsic biological activity and a specific, publicly available synthesis protocol are limited, its application in SPPS is well-established. This guide provides researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their synthetic endeavors.
References
- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 7. chemimpex.com [chemimpex.com]
- 8. L-Lysine-α-ð-Fmoc, ε-ð-ð¡-Boc (¹³Câ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-4754-H-1 [isotope.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to Fmoc Protection Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is attributed to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of Fmoc chemistry, including its core principles, reaction mechanisms, detailed experimental protocols, and a comparative analysis of deprotection conditions.
Core Principles of Fmoc Protection
The primary role of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[3][4] This strategy is fundamental to ensuring the directional and specific assembly of the peptide chain.[] An ideal protecting group strategy, like the one offered by Fmoc, balances stability under various reaction conditions with the ability to be selectively removed when required.[][6]
The Fmoc strategy is a key component of orthogonal protection schemes in peptide synthesis.[7][8] Orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[7] In the context of Fmoc-based SPPS, the Nα-amino group is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are typically protected by acid-labile groups, such as tert-butyl (tBu).[2][6] This allows for the selective deprotection of the α-amino group at each cycle of peptide elongation without affecting the side-chain protecting groups.[2]
The Chemistry of the Fmoc Group
The Fmoc group is introduced onto the α-amino group of an amino acid by reacting it with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1] The latter is often preferred to prevent the formation of Fmoc-dipeptide byproducts.[1]
The key to the utility of the Fmoc group lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity is due to the electron-withdrawing nature of the fluorene (B118485) moiety.[9] The pKa of this proton is approximately 23 in DMSO, making it susceptible to abstraction by a mild base.[9]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis and proceeds via a base-mediated β-elimination (E1cB) mechanism.[1][10]
-
Proton Abstraction: A base, most commonly a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorenyl group.[1][10]
-
β-Elimination: This deprotonation leads to the formation of a stabilized fluorenyl anion.[9] The unstable intermediate then undergoes β-elimination, releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[4][11]
-
Dibenzofulvene Adduct Formation: The liberated DBF is a reactive electrophile that is immediately trapped by the excess secondary amine base (e.g., piperidine) to form a stable adduct.[4][10] This prevents the DBF from reacting with the newly deprotected amine of the peptide chain, which would terminate the synthesis.[11]
The formation of the dibenzofulvene-piperidine adduct has a strong UV absorbance, which can be utilized to monitor the completion of the deprotection reaction in real-time.[4][12]
Experimental Protocols
Fmoc Protection of an Amino Acid (General Procedure)
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[1]
-
Dissolution: Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.
-
Addition of Fmoc-OSu: Add a solution of Fmoc-OSu in dioxane to the amino acid solution.
-
Reaction: Stir the mixture at room temperature for 4-24 hours.
-
Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.
Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the standard manual procedure for the removal of the Fmoc group from a peptide-resin using piperidine.[13]
-
Place the resin in a suitable reaction vessel.
-
Add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF), using approximately 10 mL per gram of resin.
-
Agitate the mixture at room temperature for 2 minutes.
-
Filter the resin to remove the deprotection solution.
-
Add a second portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 5-10 minutes.[13][14]
-
Filter the resin and wash it thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[12]
-
Optional Confirmation: A small sample of the resin can be subjected to a Kaiser test (ninhydrin test) to confirm the presence of a free primary amine, indicating complete deprotection.[12]
Quantitative Data on Fmoc Deprotection
The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, the solvent, and the peptide sequence.
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 2 x (2-10 minutes) | The most widely used and effective reagent.[12][15] A two-step deprotection is recommended for efficiency.[12] |
| Piperidine | 20-50% (v/v) | DMF | Not specified | Efficient for Fmoc removal.[15][16] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Not specified | A stronger, non-nucleophilic base. May increase the risk of side reactions. Often used with a scavenger like piperidine.[12] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | >10 minutes for Arginine | Less efficient at shorter deprotection times compared to piperidine and 4-methylpiperidine.[17] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | DMF | Not specified | Performance is comparable to piperidine.[17] |
Side Reactions in Fmoc Chemistry
While the Fmoc strategy is robust, certain side reactions can occur, particularly with sensitive amino acid sequences.
-
Aspartimide Formation: This is a significant side reaction that can occur in sequences containing aspartic acid, especially when followed by residues like glycine, asparagine, or serine.[18][19] The side-chain carboxyl group can cyclize onto the peptide backbone nitrogen under basic conditions, leading to the formation of a succinimide (B58015) derivative. This can result in a mixture of α- and β-aspartyl peptides upon ring opening.[18] The addition of 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[19]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage, particularly when proline is one of the first two amino acids.[19] The N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the peptide from the support and forming a cyclic dipeptide.
-
Racemization: Epimerization of the C-terminal cysteine residue can be problematic, especially when anchored to the resin via a benzyl (B1604629) ester.[18]
-
3-(1-Piperidinyl)alanine Formation: This can occur in peptides with a C-terminal cysteine. A base-catalyzed elimination of the protected sulfhydryl group forms a dehydroalanine (B155165) residue, which can then react with piperidine.[19]
Mandatory Visualizations
Caption: Mechanism of Fmoc protection of an amine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
- 15. genscript.com [genscript.com]
- 16. lifetein.com [lifetein.com]
- 17. mdpi.com [mdpi.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
A Technical Guide to the Applications of Fmoc-Lys(Fmoc)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα,Nε-di-Fmoc-L-lysine, commonly known as Fmoc-Lys(Fmoc)-OH, a key building block in synthetic peptide chemistry. We will delve into its core applications, present relevant quantitative data, provide detailed experimental protocols, and illustrate its utility through logical diagrams. This document is intended to serve as a practical resource for professionals engaged in peptide synthesis, drug discovery, and biomaterials science.
Introduction: The Role of Protected Lysine (B10760008) in Peptide Synthesis
Lysine is a fundamental amino acid distinguished by its primary amine on the ε-carbon of its side chain. This side-chain amine is a highly reactive nucleophile, necessitating protection during standard solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and uncontrolled branching. The fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern SPPS, valued for its mild, base-labile deprotection conditions.
Within the Fmoc-SPPS framework, various protected lysine derivatives are employed, each offering unique synthetic possibilities. While derivatives like Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, and Fmoc-Lys(ivDde)-OH feature orthogonal protecting groups on the side chain—allowing for selective deprotection and modification—this compound presents a distinct scenario.[1][2][3] With both the α-amino and ε-amino groups protected by Fmoc, they are cleaved simultaneously under standard piperidine (B6355638) treatment. This characteristic makes this compound the ideal reagent for initiating symmetrical, branched peptide structures.[4]
Core Application: Synthesis of Branched Peptides
The primary and most effective application of this compound is in the synthesis of symmetrically branched peptides.[4] This approach is particularly useful for creating dendritic peptide structures, with the most prominent example being Multiple Antigen Peptides (MAPs).
Multiple Antigen Peptides (MAPs): MAPs are branched macromolecules constructed on a core of lysine residues. This core, initiated by this compound, serves as a scaffold from which multiple, identical peptide chains are synthesized. The resulting structure presents a high density of the target peptide epitope, which can significantly enhance immunological responses. This makes MAPs valuable tools in vaccine development and immunological research.
The synthesis begins by coupling the carboxylic acid of this compound to a resin. Subsequent treatment with a base like piperidine removes both Fmoc groups, exposing two primary amines (α and ε). This allows for the simultaneous elongation of two identical peptide chains from a single lysine residue. By repeating this process with additional this compound units, a dendritic core with 4, 8, or 16 branches can be constructed, upon which the desired antigenic peptide is synthesized.
Diagrams of Key Structures and Workflows
Visualizing the molecular structure and its role in the synthetic workflow is crucial for understanding its application.
Caption: Figure 1: Chemical Structure of this compound.
Caption: Figure 2: Workflow for 4-Branch MAP Synthesis.
Experimental Protocols
The following is a generalized protocol for the synthesis of a 4-branch MAP using this compound on a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
Fmoc-protected amino acids for the antigenic peptide
-
Coupling reagents: HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Solvent: DMF (Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Lysine Coupling:
-
Pre-activate this compound (2 eq) with HBTU/HOBt (2 eq) and DIPEA (4 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
First Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes. This step removes both Fmoc groups from the first lysine, exposing two free amines.
-
Wash the resin thoroughly with DMF.
-
-
Second Lysine (Core Branching) Coupling:
-
Repeat step 2, using 4 equivalents of this compound and coupling reagents to acylate both free amines.
-
-
Second Deprotection:
-
Repeat step 3. This will expose four free amines, forming the 4-branch MAP core.
-
-
Antigenic Peptide Synthesis:
-
Proceed with standard Fmoc-SPPS cycles to elongate the desired peptide sequence simultaneously on all four branches. For each cycle:
-
Coupling: Couple the next Fmoc-amino acid (4 eq) using HBTU/HOBt/DIPEA.
-
Washing: Wash with DMF.
-
Deprotection: Treat with 20% piperidine in DMF.
-
Washing: Wash with DMF.
-
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Wash the resin with DMF, followed by DCM (Dichloromethane), and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the final product using mass spectrometry.
-
Quantitative Data Summary
Quantitative data for peptide synthesis can vary significantly based on the peptide sequence, length, and synthesis conditions. The table below presents representative data for the synthesis of branched peptides using protected lysine derivatives, highlighting typical outcomes.
| Parameter | Synthesis of LF Chimera (Unsymmetrical Branch)[5] | Synthesis of H2B-Ubiquitin Conjugate (Unsymmetrical Branch)[5] | Typical MAP Synthesis (Symmetrical Branch) |
| Key Lysine Derivative | Fmoc-Lys(ivDde)-OH | Fmoc-Lys(ivDde)-OH | This compound |
| Synthesis Method | Microwave-Enhanced SPPS | Microwave-Enhanced SPPS | Standard Fmoc-SPPS |
| Total Synthesis Time | < 5 hours | < 5 hours | 24-72 hours (sequence dependent) |
| Crude Purity | 77% | 75% | 50-70% (typically lower due to complexity) |
| Isolated Yield | 10-20% (estimated from similar conventional methods) | 10-20% | 5-25% (highly variable) |
| Final Product Confirmation | RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry | RP-HPLC, Mass Spectrometry |
Note: Data for symmetrical MAP synthesis is generalized, as specific yields and purities are highly dependent on the size and sequence of the peptide being synthesized.
Conclusion
This compound is a specialized but indispensable reagent in the field of peptide synthesis. Its unique property of simultaneous deprotection of both α- and ε-amino groups makes it the optimal choice for constructing symmetrical, branched peptide scaffolds. While other orthogonally protected lysine derivatives offer avenues for complex, site-specific modifications, this compound provides a direct and efficient route to high-density peptide structures like Multiple Antigen Peptides. Its application is particularly impactful in immunology and vaccine development, where the multivalent presentation of epitopes is crucial for eliciting a robust biological response. A thorough understanding of its chemical properties and synthetic workflow, as outlined in this guide, enables researchers to effectively leverage this tool for the creation of complex and potent biomolecules.
References
The Cornerstone of Branched Peptides: A Technical Guide to the Synthesis and Application of Fmoc-Lys(Fmoc)-OH
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Fmoc)-OH. This document outlines the pivotal role of this reagent in peptide chemistry, particularly in the construction of branched and multimeric peptide structures.
This compound is a key derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group. This dual protection makes it an indispensable building block in solid-phase peptide synthesis (SPPS) for the creation of well-defined branched peptide architectures, such as multiple antigen peptides (MAPs), which are valuable in immunology and drug delivery research.[1]
Physicochemical Properties
This compound is a white to off-white powder with the following key properties:
| Property | Value | Reference |
| Chemical Formula | C₃₆H₃₄N₂O₆ | [2] |
| Molecular Weight | 590.66 g/mol | [2] |
| CAS Number | 78081-87-5 | [2] |
| Melting Point | 130 - 141 °C | [1] |
| Optical Rotation | [α]D²⁰ = -8 ±2° (c=2 in DMF) | [1] |
| Purity (HPLC) | ≥98.0% | [2] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound involves the protection of both amino groups of L-lysine with the Fmoc protecting group. While a one-pot method has been described for the synthesis of the related Fmoc-Lys(Boc)-OH with high yields, a typical approach for this compound involves a two-step process.
Materials:
-
L-lysine hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution of L-lysine: L-lysine hydrochloride is dissolved in an aqueous solution of sodium carbonate or sodium bicarbonate to neutralize the hydrochloride and deprotonate the amino groups. A co-solvent such as dioxane is typically used to aid in the solubility of the reactants.
-
Reaction with Fmoc-OSu: A solution of Fmoc-OSu (approximately 2.2 equivalents to protect both amino groups) in dioxane is added dropwise to the L-lysine solution at 0°C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction mixture is diluted with water and washed with ethyl acetate to remove unreacted Fmoc-OSu and by-products. The aqueous layer is then acidified to a pH of approximately 2-3 with cold 1M HCl.
-
Extraction: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine.
-
Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a product with high purity.
Reaction Parameters and Yields:
| Parameter | Condition/Value |
| Reactant Ratio (Lysine:Fmoc-OSu) | 1 : ~2.2 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
| pH for Product Precipitation | ~2-3 |
| Typical Yield | 80-95% (after purification) |
Key Applications in Research and Development
The primary application of this compound is as a branching unit in the synthesis of complex peptides.
-
Multiple Antigen Peptides (MAPs): this compound serves as the core for the dendritic growth of peptide chains. By selectively deprotecting the α-Fmoc group, the peptide chain can be elongated. Subsequent deprotection of the ε-Fmoc group allows for the growth of a second peptide chain, leading to a branched structure. This is invaluable for presenting multiple copies of an antigenic peptide to the immune system.
-
Drug Delivery Systems: The branched nature of peptides synthesized with this compound can be exploited to create carriers for targeted drug delivery.
-
Protein Engineering: This derivative is used to introduce specific modifications and branching in synthetic proteins and peptides to study structure-function relationships.[1]
Experimental and Logical Workflows
Synthesis Workflow of this compound
Caption: A schematic overview of the synthetic route for this compound.
Application in Multiple Antigen Peptide (MAP) Synthesis
Caption: Workflow for the solid-phase synthesis of a Multiple Antigen Peptide (MAP) using this compound.
References
The Cornerstone of Precision Nanostructures: A Technical Guide to Fmoc-Lys(Fmoc)-OH in Dendrimer Construction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as pivotal nanomaterials in advanced drug delivery and other biomedical applications. The precise, generational construction of these macromolecules relies on meticulously chosen building blocks and synthetic strategies. Among these, Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH) stands out as a critical branching unit, enabling the controlled, layer-by-layer growth of poly-L-lysine (PLL) dendrimers. This technical guide provides an in-depth exploration of the role and application of this compound in dendrimer synthesis. It offers a compilation of detailed experimental protocols, quantitative data from key studies, and visual representations of synthetic workflows, serving as a comprehensive resource for researchers in the field.
Introduction to Lysine-Based Dendrimers
Lysine-based dendrimers are a class of peptide dendrimers that utilize lysine's two amino groups (α and ε) as branching points to create a highly organized, dendritic structure.[1][2] These dendrimers offer significant advantages, including biocompatibility, biodegradability, and a high density of surface functional groups that can be tailored for specific applications such as drug conjugation, gene delivery, and medical imaging.[3][4] The synthesis of these complex structures can be achieved through two primary strategies: the divergent method, where the dendrimer is grown outwards from a central core, and the convergent method, where dendritic fragments (dendrons) are synthesized first and then attached to a core.[5][6] In both approaches, precise control over the addition of each generation is paramount, a task for which this compound is exceptionally well-suited.
The Role of this compound as a Branching Monomer
This compound is a derivative of the amino acid lysine (B10760008) where both the α-amino and ε-amino groups are protected by the fluorenylmethoxycarbonyl (Fmoc) group.[7] This dual protection is central to its function in dendrimer synthesis. In the divergent growth approach, after coupling a lysine building block to the core or a preceding generation, the two Fmoc groups can be simultaneously removed under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF).[8] This deprotection step exposes two new primary amines, which then serve as the reaction sites for the coupling of two additional building blocks in the next generation, leading to an exponential increase in the number of surface groups.
The use of Fmoc protection is a cornerstone of solid-phase peptide synthesis (SPPS), and its application in dendrimer construction allows for the efficient and stepwise assembly of these macromolecules on a solid support.[9] This methodology facilitates purification at each step, as excess reagents and byproducts can be simply washed away, leading to a final product of high purity.[10]
Synthetic Strategies and Methodologies
The construction of lysine dendrimers using this compound predominantly follows the principles of Fmoc-based solid-phase synthesis. The general workflow involves iterative cycles of deprotection and coupling.
Divergent Solid-Phase Synthesis Workflow
The divergent synthesis of a lysine dendrimer on a solid support, such as a Rink amide resin, can be conceptualized as a series of repeating steps.[8]
References
- 1. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications [frontiersin.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. his.pusan.ac.kr [his.pusan.ac.kr]
- 7. This compound Novabiochem 78081-87-5 [sigmaaldrich.com]
- 8. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Symmetrically Branched Peptides using Fmoc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptide architectures is a cornerstone of modern drug discovery and biomedical research. Branched peptides, in particular, offer unique advantages, including increased resistance to enzymatic degradation, enhanced receptor binding affinity, and the potential for creating multivalent scaffolds for targeted drug delivery or vaccine development. Fmoc-Lys(Fmoc)-OH is a specialized amino acid derivative designed for the efficient synthesis of symmetrically branched peptides via solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the application of this compound in the Fmoc-SPPS workflow.
The key feature of this compound is the presence of two base-labile Fmoc protecting groups: one on the α-amino group and another on the ε-amino group of the lysine (B10760008) side chain. This allows for the simultaneous deprotection of both amino groups, creating a branch point from which two identical peptide chains can be elongated symmetrically.
Principle of Symmetrical Branching with this compound
The synthesis of a symmetrically branched peptide using this compound follows the standard principles of Fmoc-SPPS. After the initial peptide chain is assembled on a solid support, this compound is coupled to the N-terminus. A subsequent deprotection step using a piperidine (B6355638) solution removes both Fmoc groups simultaneously. This exposes two free amino groups (α and ε), which then serve as initiation points for the concurrent synthesis of two identical peptide chains.
Experimental Protocols
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin suitable for Fmoc-SPPS.
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection (e.g., Boc, tBu, Trt).
-
Branching Amino Acid: this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine.
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a suitable alternative based on the peptide sequence.[1]
-
Precipitation Solvent: Cold diethyl ether.
Protocol for Symmetrical Branched Peptide Synthesis
This protocol outlines the manual synthesis of a symmetrically branched peptide. The procedure can be adapted for automated peptide synthesizers.
1. Resin Preparation:
- Swell the pre-loaded resin in DMF for 30-60 minutes in a reaction vessel.
- Wash the resin with DMF (3 x volume) for 1 minute each.
2. Main Chain Elongation (Prior to Branching):
- Perform standard Fmoc-SPPS cycles to synthesize the linear portion of the peptide attached to the resin. Each cycle consists of:
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
- Washing: Wash the resin with DMF (5 x volume).
- Coupling: Couple the next Fmoc-amino acid (3-5 equivalents) using a suitable activator like HBTU/DIPEA in DMF for 1-2 hours.
- Washing: Wash the resin with DMF (3 x volume) and DCM (2 x volume).
3. Incorporation of the Branching Lysine:
- After deprotecting the N-terminus of the linear peptide chain, couple this compound (2-3 equivalents) using your chosen coupling reagents. Allow the coupling reaction to proceed for 2-4 hours to ensure complete incorporation due to potential steric hindrance.
- Wash the resin thoroughly with DMF and DCM.
4. Simultaneous Deprotection and Branch Formation:
- Treat the resin with 20% piperidine in DMF (2 x 15-20 minutes). This extended deprotection time helps ensure the complete removal of both Fmoc groups from the lysine residue.
- Wash the resin extensively with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
5. Symmetrical Branch Elongation:
- Proceed with standard Fmoc-SPPS cycles to elongate the two identical peptide chains from the newly exposed α- and ε-amino groups of the lysine. Note that for each coupling step, a double molar equivalent of the Fmoc-amino acid and coupling reagents will be consumed compared to a linear chain synthesis on the same scale.
6. Final Fmoc Deprotection:
- After the final coupling step, deprotect the N-termini of the two branched chains using 20% piperidine in DMF.
7. Cleavage and Deprotection:
- Wash the final peptide-resin with DMF, DCM, and methanol, and dry it under vacuum.
- Treat the dried resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[1]
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
8. Purification and Analysis:
- Purify the crude branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.
Data Presentation
Table 1: Typical Reagent Quantities for a 0.1 mmol Synthesis Scale
| Reagent | Main Chain (per cycle) | Branching Lysine Coupling | Branched Chains (per cycle) |
| Fmoc-Amino Acid | 0.3 - 0.5 mmol (3-5 eq) | 0.2 - 0.3 mmol (2-3 eq) | 0.6 - 1.0 mmol (6-10 eq) |
| Coupling Agent (HBTU/HATU) | 0.3 - 0.5 mmol (3-5 eq) | 0.2 - 0.3 mmol (2-3 eq) | 0.6 - 1.0 mmol (6-10 eq) |
| DIPEA | 0.6 - 1.0 mmol (6-10 eq) | 0.4 - 0.6 mmol (4-6 eq) | 1.2 - 2.0 mmol (12-20 eq) |
| 20% Piperidine/DMF | 2 x 5 mL | - | 2 x 5 mL |
Table 2: Representative Timings for Key SPPS Steps
| Step | Duration | Notes |
| Resin Swelling | 30 - 60 min | Essential for optimal reaction kinetics. |
| Fmoc Deprotection (Linear) | 2 x 10 min | Standard deprotection time. |
| Coupling (Linear) | 1 - 2 hours | Monitor completion with a ninhydrin (B49086) test. |
| This compound Coupling | 2 - 4 hours | Longer time to overcome potential steric hindrance. |
| Simultaneous Fmoc Deprotection | 2 x 15-20 min | Extended time to ensure complete removal of both Fmoc groups. |
| Coupling (Branched) | 2 - 4 hours | Increased steric hindrance may require longer coupling times. |
| Final Cleavage | 2 - 4 hours | Dependent on the peptide sequence and protecting groups. |
Potential Side Reactions and Mitigation Strategies
The synthesis of branched peptides can be more challenging than that of linear peptides due to increased steric hindrance. Potential side reactions include:
-
Incomplete Coupling: The bulky nature of the growing branched chains can hinder the accessibility of the N-termini.
-
Mitigation: Use a higher excess of amino acids and coupling reagents, extend coupling times, and consider using more potent coupling agents like HATU. Microwave-assisted SPPS can also improve coupling efficiency.
-
-
Aggregation: Branched peptides may have a higher tendency to aggregate on the solid support.
-
Mitigation: Use aggregation-disrupting solvents (e.g., NMP instead of DMF), perform couplings at elevated temperatures, or incorporate pseudoproline dipeptides in the sequence if possible.
-
-
Aspartimide Formation: This common side reaction in Fmoc-SPPS can still occur, particularly at Asp-Gly or Asp-Ser sequences.[2][3]
-
Mitigation: Use optimized protecting groups for aspartic acid (e.g., Fmoc-Asp(OMpe)-OH) or add HOBt to the deprotection solution.[3]
-
-
Racemization: Can occur during the activation of amino acids, especially for histidine and cysteine.
-
Mitigation: Use pre-formed active esters or additives like HOBt or Oxyma to suppress racemization.
-
Visualizations
Chemical Structure of this compound
Caption: Structure of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine.
Note: The DOT script above is a template. A real image of the chemical structure would be inserted for actual rendering.
Workflow for Symmetrical Branched Peptide Synthesis
Caption: Workflow for the synthesis of a symmetrical branched peptide.
Signaling Pathway of Fmoc Deprotection
Caption: Mechanism of base-catalyzed Fmoc group removal.
Conclusion
This compound is a valuable building block for the synthesis of symmetrically branched peptides. While the synthesis of such molecules presents unique challenges, particularly related to steric hindrance and potential side reactions, a carefully optimized protocol based on standard Fmoc-SPPS principles can lead to the successful and efficient production of these complex structures. The ability to create well-defined, symmetrically branched peptides opens up numerous possibilities for the development of novel therapeutics, diagnostic agents, and research tools.
References
Application Notes and Protocols for Multiple Antigen Peptide (MAP) Synthesis using Fmoc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple Antigen Peptides (MAPs) are dendrimeric macromolecules that present multiple copies of a peptide antigen on a branched lysine (B10760008) core. This high density of epitopes often elicits a stronger immune response compared to the free peptide, making MAPs valuable tools in vaccine development, diagnostics, and immunological research. The synthesis of MAPs is most commonly achieved using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy. A key building block for the construction of the MAP core is Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH). This derivative allows for the stepwise and symmetrical branching of the lysine core, leading to the creation of tetravalent, octavalent, or even higher-order MAPs.
These application notes provide a detailed overview and protocols for the synthesis of a tetravalent MAP using this compound.
Key Advantages of Using this compound for MAP Synthesis
-
Symmetrical Branching: The use of this compound ensures a controlled and symmetrical addition of lysine residues, leading to a homogenous MAP core structure.
-
Compatibility with Fmoc-SPPS: As an Fmoc-protected amino acid, it integrates seamlessly into standard Fmoc-SPPS protocols.[1]
-
Stepwise Synthesis: It allows for the direct, stepwise synthesis of the entire MAP construct on a solid support, which is a straightforward and widely practiced approach.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Wang resin or Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT))
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Acetic acid
Protocol 1: Synthesis of a Tetravalent MAP on Wang Resin
This protocol outlines the manual synthesis of a tetravalent MAP. Automated synthesizers can also be programmed to perform these steps.
1. Resin Preparation:
- Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.
2. First Amino Acid Coupling (Optional Spacer):
- Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF.
- Couple the first Fmoc-protected amino acid (e.g., a spacer like Fmoc-Ala-OH or Fmoc-Gly-OH) to the resin using a 3-fold molar excess of the amino acid, DIC, and HOBt in DMF. The reaction time is typically 1-2 hours.
- Monitor the coupling completion using a Kaiser (ninhydrin) test.[2]
3. Construction of the Lysine Core:
- First Level of Branching:
- Deprotect the Fmoc group of the resin-bound amino acid with 20% piperidine in DMF.
- Wash the resin with DMF.
- Couple this compound (3 equivalents) using DIC (3 equivalents) and HOBt (3 equivalents) in DMF. Allow the reaction to proceed for 2-4 hours.
- Perform a Kaiser test to ensure complete coupling.
- Second Level of Branching:
- Deprotect both Fmoc groups from the coupled lysine by treating with 20% piperidine in DMF for an extended period (e.g., 2 x 20 min) to ensure complete deprotection of both the α- and ε-amino groups.
- Wash the resin thoroughly with DMF.
- Couple the second this compound (6 equivalents, 3 for each free amine) using DIC (6 equivalents) and HOBt (6 equivalents) in DMF. This step will create a tetravalent core.
- Monitor the coupling reaction carefully. Double coupling might be necessary to ensure high efficiency.
4. Peptide Antigen Synthesis:
- Deprotect the four Fmoc groups from the lysine core using 20% piperidine in DMF.
- Wash the resin with DMF.
- Begin the stepwise elongation of the desired peptide antigen sequence on all four branches simultaneously. For each coupling cycle:
- Use a 3- to 5-fold molar excess of the Fmoc-protected amino acid and coupling reagents for each of the four growing peptide chains.
- Follow standard Fmoc-SPPS protocols for deprotection and coupling for each amino acid in the sequence.
5. Cleavage and Deprotection:
- After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail. A common mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[3]
- Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.[3]
- Filter the resin and collect the filtrate.
- Precipitate the crude MAP by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether two more times.
- Dry the crude MAP under vacuum.
6. Purification and Characterization:
- Dissolve the crude MAP in an appropriate solvent (e.g., aqueous acetic acid or a solution containing acetonitrile).
- Purify the MAP using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A water/acetonitrile gradient containing 0.1% TFA is commonly used.[4][5]
- Collect fractions and analyze their purity by analytical RP-HPLC.
- Pool the pure fractions and lyophilize to obtain the final MAP product as a white powder.
- Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.
Data Presentation
While specific yields and purities are highly dependent on the peptide sequence, the following table provides representative data for the synthesis of branched peptides, which can be analogous to MAP synthesis.
| Product | Synthesis Method | Purity (Crude) | Reference |
| Lactoferricin-Lactoferrampin Chimeric Peptide | Microwave-enhanced SPPS | 77% | [6] |
| Histone H2B-Ubiquitin Conjugate | Microwave-enhanced SPPS | 75% | [6] |
| Tetra-branched Antifreeze Peptide Analog | Microwave-enhanced SPPS | 71% | [6] |
Note: The use of microwave-enhanced SPPS can significantly accelerate the synthesis of branched peptides and MAPs.
Visualizations
Experimental Workflow for Tetravalent MAP Synthesis
References
Application Notes and Protocols: Fmoc-Lys(Fmoc)-OH Coupling Methods in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Fmoc)-OH is a specialized amino acid derivative utilized in Solid-Phase Peptide Synthesis (SPPS) for the construction of branched peptides. The presence of two 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups on both the α-amino and ε-amino groups of the lysine (B10760008) residue allows for the strategic and orthogonal deprotection of one Fmoc group, enabling the synthesis of a peptide chain at a specific position. This technique is pivotal in creating peptides with unique architectures, such as mimics of protein domains, multivalent ligands, and drug delivery scaffolds.
The successful incorporation and subsequent selective deprotection of this compound present unique challenges due to its steric bulk. This document provides detailed application notes and protocols for the efficient coupling of this compound and the management of its orthogonal protection in SPPS.
Principles of Orthogonal Protection using this compound
The core utility of this compound lies in the principle of orthogonal protection. In SPPS, orthogonal protecting groups are distinct classes of protecting groups that can be removed under different chemical conditions without affecting each other.[1] While both amino groups of lysine are protected by Fmoc groups, which are traditionally base-labile, selective deprotection can be achieved by carefully controlling the reaction conditions. Typically, the α-Fmoc group is removed under standard piperidine (B6355638) treatment to allow for linear peptide chain elongation. The ε-Fmoc group, being more sterically hindered, can be retained and removed at a later, specific stage to initiate the growth of a peptide branch.
Alternatively, for the synthesis of unsymmetrically branched peptides, derivatives with distinct protecting groups on the side chain, such as Fmoc-Lys(ivDde)-OH or Fmoc-Lys(Alloc)-OH, are more commonly employed due to the more straightforward and highly selective deprotection methods (hydrazine for ivDde and palladium catalysis for Alloc).[2][3] However, the use of this compound can be advantageous in specific synthetic designs where differential lability of the two Fmoc groups can be exploited.
Coupling Methods for this compound
Due to the steric hindrance imposed by the two bulky Fmoc groups, the coupling of this compound requires more potent activation methods than standard amino acid couplings. Incomplete coupling can lead to the formation of deletion sequences, which are challenging to separate from the target peptide.
Recommended Coupling Reagents
Standard coupling reagents may not provide sufficient activation for this compound. More powerful reagents are necessary to drive the reaction to completion. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions like racemization.[4]
Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Reagent | Key Advantages | Key Disadvantages |
| Aminium/Uronium Salts | HATU, HCTU, COMU | Fast reaction times, high efficiency for hindered couplings.[5] | Higher cost, potential for guanidinylation side reaction if used in excess. |
| Phosphonium Salts | PyAOP, PyBOP | High coupling efficiency, particularly for sterically hindered residues; less prone to guanidinylation than uronium salts. | Byproducts can be more difficult to remove. |
| Carbodiimides | DIC/Oxyma | Cost-effective, generates a soluble urea (B33335) byproduct.[6] | Slower reaction rates compared to aminium/phosphonium salts. |
General Protocol for this compound Coupling
This protocol provides a general guideline for the manual coupling of this compound. Reagent equivalents are based on the initial resin loading.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be carefully increased to 40-50°C. Microwave-assisted SPPS can also be employed to enhance coupling efficiency.[2]
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (B49086) (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Double Coupling (Optional):
-
If the ninhydrin test is positive (blue/purple beads), indicating incomplete coupling, a second coupling step (double coupling) should be performed by repeating steps 3-6.
-
-
Capping (Optional):
-
If residual unreacted amino groups remain after double coupling, they can be capped using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion sequences in subsequent steps.
-
Experimental Workflow and Signaling Pathways
General SPPS Cycle for this compound Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating this compound.
Caption: SPPS cycle for this compound coupling.
Strategy for Branched Peptide Synthesis
This diagram outlines the logical workflow for synthesizing a branched peptide using an orthogonally protected lysine derivative.
Caption: Workflow for branched peptide synthesis.
Potential Side Reactions and Mitigation
The use of sterically hindered amino acids and potent coupling reagents can increase the risk of side reactions. Careful control of reaction conditions is essential to minimize these undesirable outcomes.
-
Racemization: The chiral integrity of the amino acid can be compromised during activation, leading to the incorporation of the D-isomer. This is particularly a concern with histidine, but can occur with other amino acids under harsh activation conditions.[6] Using coupling additives like Oxyma Pure and avoiding prolonged pre-activation times can help minimize racemization.
-
Guanidinylation: Uronium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group and terminating the chain elongation. This can be mitigated by using a slight excess of the amino acid relative to the coupling reagent and avoiding prolonged reaction times with excess reagent.
-
Premature Fmoc Deprotection: The Fmoc group can be partially labile to the tertiary amines (e.g., DIPEA) used during the coupling step, especially during long coupling times required for hindered residues. This can lead to the insertion of multiple amino acids. Using a less basic amine like collidine may reduce this side reaction.[7]
Conclusion
The successful incorporation of this compound in SPPS is a powerful technique for the synthesis of complex branched peptides. The primary challenge lies in overcoming the steric hindrance of the two Fmoc groups to achieve high coupling efficiency. This requires the use of potent coupling reagents, such as HATU or COMU, and optimized reaction conditions, which may include longer reaction times, elevated temperatures, or microwave assistance. While the orthogonal deprotection of two identical Fmoc groups can be challenging, the principles outlined here, along with the use of alternative orthogonally protected lysine derivatives, provide a robust toolkit for researchers in peptide chemistry and drug development. Careful monitoring of coupling completion and awareness of potential side reactions are crucial for the successful synthesis of the desired branched peptide structures.
References
Application Notes and Protocols for Selective Deprotection of Fmoc Groups from Lysine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from lysine (B10760008) residues in peptide synthesis. Selective deprotection is a critical technique for the synthesis of complex peptides, including branched peptides, cyclic peptides, and peptides conjugated to other molecules such as fluorescent dyes, biotin, or drugs.[1] This guide focuses on orthogonal protection strategies that allow for the removal of a protecting group from the lysine side chain without affecting the N-terminal Fmoc group or other protecting groups in the peptide sequence.
Introduction to Orthogonal Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the principle of "orthogonality" is fundamental. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions.[2][3][4] This allows for the selective deprotection of specific functional groups on the growing peptide chain, enabling site-specific modifications. The most common strategy in Fmoc-based SPPS involves the use of acid-labile protecting groups for amino acid side chains and a base-labile Fmoc group for the Nα-amino group.
For lysine, the ε-amino group (Nε) of its side chain is typically protected to prevent unwanted reactions. By employing a protecting group on the lysine side chain that can be removed under conditions that do not cleave the Nα-Fmoc group, one can achieve selective modification of the lysine residue.
Key Strategies for Selective Lysine Side-Chain Deprotection
Several protecting groups are commonly used for the orthogonal protection of the lysine side chain in Fmoc SPPS. These groups are stable to the mild basic conditions used for Nα-Fmoc removal (typically piperidine (B6355638) in DMF) but can be cleaved by specific reagents.
Dde and ivDde Protecting Groups
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are popular choices for lysine side-chain protection. They are stable to the piperidine treatment used for Fmoc removal but are readily cleaved by hydrazine (B178648).[1] This orthogonality allows for the selective deprotection of the lysine side chain at any point during the synthesis after the incorporation of the Fmoc-Lys(Dde/ivDde)-OH residue.
Experimental Protocol: Removal of Dde and ivDde Groups
This protocol describes the selective removal of the Dde or ivDde protecting group from a resin-bound peptide.
Materials:
-
Peptide-resin containing a Lys(Dde) or Lys(ivDde) residue
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
2% (v/v) Hydrazine in DMF solution
Procedure:
-
Swell the peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the resin suspension at room temperature for 3-5 minutes.
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment (steps 3-5) two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
-
The resin is now ready for the subsequent modification of the deprotected lysine side chain.
// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", rx=5]; reagent [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; result [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", rx=5];
// Nodes Start [label="Start: Peptide-Resin\nwith Lys(Dde/ivDde)", class="start_end"]; Swell [label="Swell Resin\nin DMF", class="process"]; AddHydrazine [label="Add 2% Hydrazine\nin DMF", class="process"]; Agitate [label="Agitate for\n3-5 minutes", class="process"]; Repeat [label="Repeat Hydrazine\nTreatment (2x)", class="process"]; Wash [label="Wash with DMF", class="process"]; End [label="End: Resin with\nDeprotected Lys Side Chain", class="result"]; Hydrazine [label="Reagent:\nHydrazine Monohydrate", class="reagent"];
// Edges Start -> Swell; Swell -> AddHydrazine; AddHydrazine -> Agitate; Agitate -> Repeat; Repeat -> Wash; Wash -> End; Hydrazine -> AddHydrazine [style=dashed, arrowhead=vee]; } . Caption: Workflow for the selective deprotection of Dde/ivDde from a lysine side chain.
Mtt and Mmt Protecting Groups
The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile protecting groups that can be selectively removed from the lysine side chain using very dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5] These conditions are mild enough to leave other acid-labile protecting groups, such as Boc and tBu, intact, as well as the resin linkage.
Experimental Protocol: Selective Deprotection of Lys(Mtt)
This protocol details the removal of the Mtt group from a lysine side chain on a solid support.
Materials:
-
Peptide-resin containing a Lys(Mtt) residue
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1% TFA, 2% TIS in DCM (v/v/v) solution
-
Methanol (MeOH)
-
1% Diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the DCM.
-
Add the 1% TFA, 2% TIS in DCM solution to the resin (approximately 10 mL per gram of resin).
-
Gently shake the suspension at room temperature for 30 minutes. A color change in the resin may be observed.
-
To monitor the deprotection, remove a few beads and add a drop of concentrated TFA. An immediate orange color indicates the presence of the trityl cation and that deprotection is ongoing. Continue shaking for another 30 minutes and retest if necessary.
-
Filter the resin and wash twice with DCM.
-
Wash the resin twice with MeOH.
-
Wash the resin twice with DCM.
-
Wash the resin twice with 1% DIEA in DMF to neutralize any residual acid.
-
Wash the resin twice with DMF.
-
The resin is now ready for the next step.
| Reagent Composition | Shaking Time | Monitoring |
| 1% TFA / 2% TIS in DCM | 30-60 min | Trityl cation test with TFA |
// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", rx=5]; reagent [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; result [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", rx=5];
// Nodes Start [label="Start: Peptide-Resin\nwith Lys(Mtt)", class="start_end"]; Swell [label="Swell Resin\nin DCM", class="process"]; AddTFA [label="Add 1% TFA / 2% TIS\nin DCM", class="process"]; Shake [label="Shake for\n30-60 minutes", class="process"]; WashDCM [label="Wash with DCM", class="process"]; WashMeOH [label="Wash with MeOH", class="process"]; Neutralize [label="Neutralize with\n1% DIEA in DMF", class="process"]; WashDMF [label="Wash with DMF", class="process"]; End [label="End: Resin with\nDeprotected Lys Side Chain", class="result"]; TFA_Sol [label="Reagent:\nTFA/TIS/DCM", class="reagent"];
// Edges Start -> Swell; Swell -> AddTFA; AddTFA -> Shake; Shake -> WashDCM; WashDCM -> WashMeOH; WashMeOH -> WashDCM [label="Repeat washes"]; WashDCM -> Neutralize; Neutralize -> WashDMF; WashDMF -> End; TFA_Sol -> AddTFA [style=dashed, arrowhead=vee]; } . Caption: Workflow for the selective deprotection of Mtt from a lysine side chain.
Alternative Strategy: Orthogonal Deprotection of the Nα-Fmoc Group
While the above methods focus on selectively deprotecting the lysine side chain, an alternative strategy involves the use of a non-standard, orthogonal method for removing the Nα-Fmoc group, leaving other protecting groups, including a base-labile group on the lysine side chain, intact. A novel method for this is acidic hydrogenolysis.
Acidic Hydrogenolysis of the Fmoc Group
This method provides a valuable alternative to the standard base-mediated Fmoc deprotection, especially for peptides containing sensitive functional groups that are incompatible with basic conditions.[2][6] The Fmoc group can be removed using catalytic hydrogenation (H₂/Pd) under mildly acidic conditions.[6] This approach is also tolerant of N-Boc groups.
Experimental Protocol: Acidic Hydrogenolysis of the Fmoc Group
This protocol is adapted from a study on the synthesis of a sensitive peptide derivative and may require optimization for other sequences.[6]
Materials:
-
Fmoc-protected peptide
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
3 M HCl in MeOH
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the Fmoc-protected peptide in MeOH.
-
Add 10% Pd/C catalyst to the solution.
-
Add the acidic modifier (e.g., 3 M HCl in MeOH).
-
Purge the reaction vessel with H₂ and maintain a positive pressure with an H₂ balloon.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, HPLC, or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Wash the celite pad with MeOH.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Optimization of Acidic Hydrogenolysis for Fmoc Removal
The following data is based on the optimization of Fmoc removal via acidic hydrogenolysis.[6]
| Entry | Acid | Solvent | Time (h) | Yield (%) |
| 1 | Acetic Acid | MeOH | 12 | 15 |
| 2 | Acetic Acid | Dioxane | 12 | No Product |
| 3 | Acetic Acid | THF | 12 | No Product |
| 4 | Formic Acid | MeOH | 12 | 20 |
| 5 | HCl | Dioxane | 12 | 35 |
| 6 | HCl | THF | 12 | 20 |
| 7 | H₂SO₄ | MeOH | 12 | 45 |
| 8 | H₃PO₄ | MeOH | 12 | 55 |
| 9 | HCl | MeOH | 4 | 95 |
Conditions: 10% w/w Pd on C, 1 atm H₂. Isolated yields are reported.[6]
// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", rx=5]; reagent [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; result [shape=box, fillcolor="#34A853", fontcolor="#FFFFFF", rx=5];
// Nodes Start [label="Start: Fmoc-Protected\nPeptide", class="start_end"]; Dissolve [label="Dissolve Peptide\nin MeOH", class="process"]; AddCatalyst [label="Add 10% Pd/C", class="process"]; AddAcid [label="Add Acidic\nModifier (e.g., HCl)", class="process"]; Hydrogenate [label="Hydrogenate\n(1 atm H₂)", class="process"]; Monitor [label="Monitor Reaction\n(TLC/HPLC)", class="process"]; Filter [label="Filter to Remove\nCatalyst", class="process"]; Evaporate [label="Evaporate Solvent", class="process"]; End [label="End: Deprotected\nPeptide", class="result"]; Reagents [label="Reagents:\nPd/C, H₂, Acid", class="reagent"];
// Edges Start -> Dissolve; Dissolve -> AddCatalyst; AddCatalyst -> AddAcid; AddAcid -> Hydrogenate; Hydrogenate -> Monitor; Monitor -> Filter [label="Upon Completion"]; Filter -> Evaporate; Evaporate -> End; Reagents -> AddCatalyst [style=dashed, arrowhead=vee]; Reagents -> AddAcid [style=dashed, arrowhead=vee]; Reagents -> Hydrogenate [style=dashed, arrowhead=vee]; } . Caption: Workflow for the acidic hydrogenolysis of the Nα-Fmoc group.
Monitoring Fmoc Deprotection
The removal of the Fmoc group can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[7] This method is commonly employed in automated peptide synthesizers to ensure complete deprotection before proceeding to the next coupling step. For manual synthesis, qualitative tests like the ninhydrin (B49086) test can be used to confirm the presence of the free primary amine after deprotection.
Conclusion
The selective deprotection of lysine residues is a powerful tool in peptide chemistry, enabling the synthesis of complex and modified peptides. The choice of the orthogonal protecting group and the corresponding deprotection method depends on the specific requirements of the synthetic strategy, including the nature of the peptide sequence and the desired modification. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully implement these techniques in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Branched Peptides using Orthogonally Protected Fmoc-Lysine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of branched peptides offers a powerful strategy for developing novel therapeutic agents, diagnostics, and research tools. By creating dendritic or forked peptide structures, it is possible to enhance properties such as enzymatic stability, receptor binding affinity, and immunological responses. A key building block in this process is an orthogonally protected lysine (B10760008) derivative, which allows for the selective elongation of a peptide chain from the lysine side chain. This document provides a detailed protocol for the synthesis of branched peptides utilizing the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, with a focus on the use of Fmoc-Lys(ivDde)-OH as the branching unit. The principles and methods described are broadly applicable to other orthogonally protected lysine derivatives, including Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Alloc)-OH.
Data Presentation: Purity of Synthesized Branched Peptides
The following table summarizes the purity of various branched peptides synthesized using microwave-enhanced SPPS with an orthogonally protected lysine derivative. This method has been shown to be rapid and efficient for producing complex peptide structures.
| Peptide Name | Branching Residue | Synthesis Time (Microwave SPPS) | Crude Purity (%) | Reference |
| Lactoferricin-Lactoferrampin Chimera | Fmoc-Lys(ivDde)-OH | < 5 hours | 77% | [1] |
| Ub(47-76)-H2B(118-126) | Fmoc-Lys(ivDde)-OH | < 5 hours | 75% | [1] |
| Tetra-branched Antifreeze Peptide Analog | Fmoc-Lys(ivDde)-OH | < 5 hours | 71% | [1] |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[2] Wang resin can be used for peptides with a C-terminal carboxylic acid.[2]
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Trt for Asparagine and Glutamine, OtBu for Aspartic and Glutamic acids).[1]
-
Branching Amino Acid: Fmoc-Lys(ivDde)-OH or other orthogonally protected lysine derivative.[1]
-
Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine (B6355638), Diethyl ether.
-
Coupling Reagents: Diisopropylcarbodiimide (DIC) and Oxyma Pure.[1]
-
Fmoc Deprotection Solution: 20% piperidine in DMF.[1]
-
ivDde Deprotection Solution: 2-5% hydrazine (B178648) in DMF.[1]
-
Cleavage Cocktail: 92.5:2.5:2.5:2.5 Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS)/DODT (3,6-Dioxa-1,8-octanedithiol).[1]
-
Capping Reagent (Optional): 10% Acetic Anhydride in DMF.[1]
Protocol for Branched Peptide Synthesis
This protocol outlines the manual synthesis of a branched peptide on a solid support. The process can be adapted for automated peptide synthesizers.
1. Resin Preparation and First Amino Acid Coupling: a. Swell the resin in DMF for 30 minutes in a reaction vessel. b. Drain the DMF. c. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. d. Wash the resin thoroughly with DMF (3-5 times). e. Couple the first Fmoc-amino acid (5-fold excess) using DIC and Oxyma Pure in DMF. Allow the reaction to proceed for 1-2 hours. f. Wash the resin with DMF (3-5 times).
2. Linear Peptide Chain Elongation: a. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the linear sequence. b. After each coupling step, a ninhydrin (B49086) test can be performed to ensure complete reaction. If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
3. Incorporation of the Branching Lysine: a. At the desired position, couple Fmoc-Lys(ivDde)-OH using the standard coupling protocol.
4. Continued Linear Chain Elongation (Main Chain): a. Continue to elongate the main peptide chain by repeating the deprotection and coupling cycles until the full linear sequence is assembled.
5. Selective Deprotection of the Lysine Side Chain: a. Once the main chain is complete, wash the resin with DMF. b. Treat the resin with 2-5% hydrazine in DMF for 10-20 minutes to remove the ivDde protecting group from the lysine side chain.[1] Repeat this step if necessary. c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
6. Synthesis of the Peptide Branch: a. Couple the first Fmoc-amino acid of the branch sequence to the deprotected lysine side-chain amine using the standard coupling protocol. b. Continue to elongate the branch peptide chain by repeating the deprotection and coupling cycles until the desired sequence is complete.
7. Final Fmoc Deprotection: a. Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in step 1c. b. Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
8. Cleavage and Global Deprotection: a. Treat the dried resin with the cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H2O/TIS/DODT) for 2-3 hours at room temperature.[1] This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups. b. Filter the resin and collect the filtrate containing the crude peptide. c. Precipitate the crude peptide by adding cold diethyl ether. d. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. e. Dry the crude peptide pellet under vacuum.
9. Purification and Characterization: a. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) and water, both containing 0.1% TFA.[3][4] b. Collect fractions containing the pure peptide and confirm the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5][6] c. Lyophilize the pure fractions to obtain the final branched peptide as a white powder.
Visualizations
Experimental Workflow for Branched Peptide Synthesis
Caption: Workflow for the solid-phase synthesis of a branched peptide.
Signaling Pathway of Orthogonal Deprotection
Caption: Orthogonal deprotection strategy in branched peptide synthesis.
References
- 1. Bot Verification [merel.si]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. bachem.com [bachem.com]
- 4. agilent.com [agilent.com]
- 5. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for Fmoc-Lys(Fmoc)-OH in Peptide Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Fmoc)-OH is a pivotal building block in the field of peptide chemistry, particularly for the construction of well-defined, branched peptide architectures known as peptide scaffolds or dendrimers. Its unique structure, featuring two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups on both the α- and ε-amino groups of a lysine (B10760008) residue, allows for the systematic and controlled elongation of peptide chains in multiple directions. This capability is instrumental in creating complex, three-dimensional macromolecules with a wide range of applications in drug delivery, diagnostics, and biomaterials science.
The Fmoc protecting group is favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This orthogonality allows for the selective deprotection of the Fmoc groups without cleaving the growing peptide from the solid support or removing acid-labile side-chain protecting groups.[1]
These application notes provide a comprehensive overview of the utility of this compound in creating peptide scaffolds, detailed experimental protocols for their synthesis, and a summary of relevant quantitative data.
Key Applications
-
Peptide Dendrimer Synthesis: this compound is a fundamental component for the divergent synthesis of lysine-based dendrimers. By iteratively coupling this building block and then deprotecting both Fmoc groups, a new generation of branches can be added, leading to a geometrically progressing molecular architecture.[3][4] These dendrimers are explored as carriers for drugs, genes, and imaging agents.[5]
-
Branched Peptide Scaffolds for Drug Delivery: The well-defined structure and multivalency of peptide scaffolds created using this compound make them excellent candidates for drug delivery systems.[5][6] They can enhance the solubility of hydrophobic drugs, improve their pharmacokinetic profiles, and allow for targeted delivery by conjugating specific ligands to the periphery of the dendrimer.
-
Bioconjugation and Diagnostics: The multiple functional groups on the surface of peptide dendrimers can be used for the attachment of various molecules, including fluorescent dyes, antibodies, or other bioactive peptides.[6][7] This makes them valuable tools in bioconjugation for applications in diagnostics and bio-imaging.
-
Biomaterials: Peptide scaffolds can be designed to self-assemble into larger structures like hydrogels.[8] The properties of these biomaterials can be tuned by modifying the peptide sequence and the degree of branching, making them suitable for applications in tissue engineering and controlled release.
Data Presentation
Table 1: Common Reagents and Conditions in Fmoc-SPPS for Scaffold Synthesis
| Parameter | Reagent/Condition | Typical Concentration/Time | Purpose | Citations |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Removal of Fmoc protecting group | [1][9][10] |
| 2 x 5-10 min | [11] | |||
| Amino Acid Coupling | Coupling Reagent | HBTU, HATU, HCTU | Activation of carboxylic acid for amide bond formation | [12][13] |
| Base | N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) | To neutralize the protonated amine and facilitate coupling | [12] | |
| Reaction Time | 1-2 hours | To ensure complete coupling | [11] | |
| Resin Cleavage | Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleavage of the peptide from the solid support and removal of side-chain protecting groups | [1][14] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | [14] | |||
| Reaction Time | 2-3 hours | [11] |
Table 2: Comparison of Lysine Derivatives for Branched Peptide Synthesis
| Derivative | α-Amino Protecting Group | ε-Amino Protecting Group | Key Feature | Primary Application | Citations |
| This compound | Fmoc | Fmoc | Symmetrical branching unit. | Building block for peptide dendrimers. | [15][16] |
| Fmoc-Lys(Boc)-OH | Fmoc | Boc | Orthogonal protection for selective side-chain modification. | Linear peptide synthesis with potential for later side-chain functionalization. | [17][18][19] |
| Fmoc-Lys(Alloc)-OH | Fmoc | Alloc | Orthogonal protection, removable with palladium catalysts. | Site-specific side-chain modification during SPPS. | [8] |
| Fmoc-Lys(Mmt)-OH | Fmoc | Mmt | Highly acid-labile side-chain protection. | Synthesis of branched peptides and side-chain modifications under very mild acidic conditions. | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Second-Generation Lysine Dendron
This protocol describes the manual synthesis of a G2 lysine dendron on a Rink Amide resin, which upon cleavage yields a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading)
-
This compound
-
Fmoc-Lys(Boc)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Washing solvent: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[9]
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[11]
-
-
Coupling of the First Generation (G1):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection of G1:
-
Repeat step 2 to remove both Fmoc groups from the coupled this compound.
-
-
Coupling of the Second Generation (G2):
-
Repeat step 3, using Fmoc-Lys(Boc)-OH as the amino acid to be coupled. This will add two Fmoc-Lys(Boc)-OH residues to the deprotected G1 lysine, creating the G2 dendron.
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc groups from the terminal G2 lysines.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for the synthesis of a G2 lysine dendron.
Caption: Applications of peptide dendrimer scaffolds.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. genscript.com [genscript.com]
- 3. Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chempep.com [chempep.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. 肽偶联剂选择指南 [sigmaaldrich.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. This compound | CAS:78081-87-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. mdpi.com [mdpi.com]
- 17. nbinno.com [nbinno.com]
- 18. advancedchemtech.com [advancedchemtech.com]
- 19. nbinno.com [nbinno.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-Lys(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys(Fmoc)-OH is a derivative of the amino acid lysine (B10760008) where both the α-amino and ε-amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This symmetrically protected building block is a valuable tool in solid-phase peptide synthesis (SPPS) for the creation of branched peptides, peptide dendrimers, and for introducing functionalities on the lysine side chain. The simultaneous deprotection of both Fmoc groups under standard basic conditions allows for the subsequent elongation of two peptide chains from the lysine scaffold, enabling the synthesis of complex peptide architectures. This document provides a detailed guide to the application and incorporation of this compound in peptide synthesis.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C36H34N2O6 | [1] |
| Molecular Weight | 590.67 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. | |
| Purity (HPLC) | Typically ≥98.0% | [1] |
| Storage | 2-8°C | [1] |
Applications
The unique structure of this compound makes it particularly suitable for a variety of advanced peptide synthesis applications:
-
Branched Peptides: It serves as a branching point for the synthesis of Y-shaped or dendrimeric peptides. This is crucial for developing multivalent ligands, enzyme inhibitors, and vaccine candidates.
-
Ubiquitination Studies: The synthesis of ubiquitinated peptides and proteins is a key application.[2][3] this compound can be used to create a scaffold for the attachment of ubiquitin chains, facilitating research into the role of ubiquitination in cellular processes like protein degradation and signal transduction.[2][3]
-
Drug Delivery Systems: Peptide dendrimers synthesized using this building block can act as carriers for drugs, enhancing their solubility and bioavailability.
-
Biomaterial Development: Branched peptides can be designed to self-assemble into hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Experimental Protocols
The following protocols outline the step-by-step procedure for incorporating this compound into a peptide sequence using manual or automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.
Resin Selection and Preparation
-
Resin Choice: The selection of the solid support depends on the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is commonly used. For a C-terminal carboxylic acid, a Wang or 2-Chlorotrityl chloride resin is appropriate.
-
Resin Swelling: Before the first amino acid coupling, the resin must be swelled in a suitable solvent.
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Standard Fmoc-SPPS Cycle for Linear Chain Elongation
Prior to incorporating this compound, the linear portion of the peptide is synthesized on the chosen resin using standard Fmoc-SPPS cycles. Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent in DMF or NMP.
-
Add the activation solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Microwave-assisted coupling can significantly reduce the reaction time.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.
-
Wash the resin with DMF to remove excess reagents.
-
Incorporation of this compound
This step is performed as a standard amino acid coupling cycle.
-
Deprotection: Perform the Fmoc deprotection on the N-terminus of the growing peptide chain as described in the previous section.
-
Coupling of this compound:
-
Dissolve this compound (2-3 equivalents) and a suitable coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add the solution to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours, or until completion is confirmed by a negative Kaiser test. Due to its bulkiness, a longer coupling time or a double coupling may be necessary.
-
Wash the resin thoroughly with DMF.
-
Simultaneous Deprotection of Both Fmoc Groups
A key feature of using this compound is the simultaneous removal of both Fmoc protecting groups, exposing both the α- and ε-amino groups for subsequent chain elongation.
-
Add a 20% solution of piperidine in DMF to the resin containing the coupled this compound.
-
Agitate for 10-15 minutes at room temperature. A slightly extended deprotection time may be required to ensure complete removal of both Fmoc groups.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin extensively with DMF (7-10 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Elongation of the Branched Peptide Chains
Following the deprotection of the lysine amino groups, two new peptide chains can be grown simultaneously.
-
Couple the next amino acid (a mixture of the two desired amino acids if different chains are being synthesized, or a single amino acid if identical chains are desired) using the standard coupling protocol. Note that a higher excess of amino acid and coupling reagents (e.g., 5-10 equivalents) is recommended to ensure efficient coupling at both amino groups.
-
Continue the Fmoc-SPPS cycles of deprotection and coupling until both peptide chains have reached their desired length.
Cleavage and Deprotection
The final step is to cleave the branched peptide from the resin and remove the side-chain protecting groups.
-
Wash the fully synthesized peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used for the other amino acids in the sequence. A common cleavage cocktail is Reagent K (TFA/thioanisole/water/phenol/ethanedithiol, 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
Purification and Analysis
The crude branched peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry (MS).
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered amino acids like this compound. The following table provides a qualitative comparison of commonly used coupling reagents. Actual coupling efficiencies can vary depending on the specific sequence and reaction conditions.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Notes |
| HBTU/HOBt | Aminium/Uronium Salt | 30 - 60 min | High | Widely used, efficient, but can cause racemization with sensitive residues. |
| HATU/HOAt | Aminium/Uronium Salt | 20 - 45 min | Very High | Excellent for hindered couplings with low racemization risk, but more expensive. |
| DIC/Oxyma | Carbodiimide | 60 - 120 min | Moderate to High | Cost-effective, low risk of racemization, but can form N-acylurea byproducts. |
| PyBOP | Phosphonium Salt | 30 - 60 min | High | Efficient with no risk of guanidinylation, but byproducts can be difficult to remove. |
Visualizations
Experimental Workflow for Incorporating this compound
References
- 1. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional ubiquitin conjugates with lysine-epsilon-amino-specific linkage by thioether ligation of cysteinyl-ubiquitin peptide building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Lys(Fmoc)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα,Nε-Bis(fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH) is a specialized amino acid derivative primarily utilized in solid-phase peptide synthesis (SPPS) for the construction of branched peptides. Its unique characteristic is the presence of the acid-labile Fmoc protecting group on both the α-amino and ε-amino functionalities of the lysine (B10760008) residue. This allows for the simultaneous deprotection of both amino groups, creating a branching point from which two identical or different peptide chains can be elongated. This methodology is particularly valuable in the synthesis of Multiple Antigenic Peptides (MAPs), which are potent immunogens for antibody production, and in the development of various peptide-based therapeutics and drug delivery systems.
Principle of Branching Synthesis with this compound
The core utility of this compound lies in the simultaneous removal of both Fmoc protecting groups under standard basic conditions (e.g., piperidine (B6355638) in DMF). This exposes both the α-amino and ε-amino groups of the lysine residue, which are then available for coupling to the next amino acid. By repeating the coupling and deprotection cycles, two peptide chains are synthesized concurrently, branching out from the lysine core. This process can be repeated with subsequent this compound residues to create dendritic structures with four, eight, or more branches.
Data Presentation: Reaction Conditions
The following tables summarize the key quantitative data for the reaction conditions in the synthesis of branched peptides using this compound.
Table 1: Reagent Concentrations for this compound Coupling
| Reagent | Molar Excess (relative to resin capacity) | Concentration | Solvent |
| This compound | 10 | 0.2 M | DMF |
| HBTU | 10 | 0.2 M | DMF |
| HOBt | 10 | 0.2 M | DMF |
| DIEA | 20 | 0.4 M | DMF |
Table 2: Standard Reaction Parameters for SPPS with this compound
| Step | Reagent/Solvent | Duration | Temperature |
| Resin Swelling | DMF | 1-2 hours | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes | Room Temperature |
| Coupling | See Table 1 | 2 hours | Room Temperature |
| Washing | DMF, DCM | 3-5 cycles | Room Temperature |
| Cleavage & Deprotection | TFA-based cocktail | 2-3 hours | Room Temperature |
Experimental Protocols
I. Manual Solid-Phase Synthesis of a Tetravalent Multiple Antigenic Peptide (MAP)
This protocol describes the synthesis of a tetravalent MAP on a Rink Amide resin. The process involves the sequential coupling of two this compound residues to create a four-branched core, followed by the elongation of the desired peptide sequence on each branch.
Materials:
-
Rink Amide Resin (e.g., 0.2 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Preparation:
-
Place the desired amount of Rink Amide resin (e.g., 0.1 g for a 0.02 mmol synthesis) in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 1-2 hours with gentle agitation.
-
-
Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes, then drain.
-
Repeat the piperidine treatment for another 10 minutes and drain.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
-
Coupling of the First Branching Lysine (this compound):
-
In a separate vial, dissolve this compound (10-fold molar excess), HBTU (10-fold molar excess), and HOBt (10-fold molar excess) in DMF.
-
Add DIEA (20-fold molar excess) to the activation mixture and vortex briefly.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.[1]
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).[2]
-
-
Simultaneous Deprotection of the First Branching Lysine:
-
Repeat the Fmoc deprotection step as described in step 2 to remove both Fmoc groups from the coupled lysine residue.
-
-
Coupling of the Second Branching Lysine (this compound):
-
Repeat the coupling procedure as described in step 3 to couple the second this compound residue to both free amino groups of the first lysine. This will create four Fmoc-protected amino groups.
-
-
Simultaneous Deprotection of the Second Branching Lysine:
-
Repeat the Fmoc deprotection step as described in step 2 to remove the four Fmoc groups, exposing the four branches of the MAP core.
-
-
Peptide Chain Elongation:
-
Sequentially couple the desired Fmoc-protected amino acids to the four branches of the MAP core by repeating the coupling and deprotection cycles as described in steps 3 and 2 for each amino acid in the sequence.
-
-
Final Fmoc Deprotection:
-
After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For most peptides, a mixture of TFA/TIS/Water (95:2.5:2.5) is sufficient.[3] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/phenol/water/thioanisole/EDT) may be used.[3][4]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
-
II. Standard Fmoc Deprotection Protocol
-
Wash the peptide-resin with DMF (3 times).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 2-4.
-
Wash the peptide-resin thoroughly with DMF (5 times) to remove all traces of piperidine.
III. Standard Peptide Coupling Protocol (using HBTU/HOBt/DIEA)
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a colorimetric test (e.g., Kaiser test) to monitor the completion of the coupling reaction.[2]
Mandatory Visualization
Caption: Chemical Structure of this compound.
Caption: Experimental workflow for MAP synthesis.
References
Application Notes and Protocols for Automated Peptide Synthesis Using Fmoc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis, enabling the automated construction of complex peptide sequences.[1][2] A key application of this methodology is the creation of branched or dendritic peptides, which have significant utility in drug delivery, vaccine development, and the study of protein-protein interactions. These structures are typically built from a lysine (B10760008) residue, utilizing its side-chain ε-amino group as an anchor point for a second peptide chain.
Fmoc-Lys(Fmoc)-OH presents itself as a conceptually straightforward building block for this purpose, with both the α- and ε-amino groups protected by the same Fmoc group. However, the practical application of this reagent in a standard automated SPPS workflow is met with a significant chemical challenge: the non-selective removal of both Fmoc groups under standard basic deprotection conditions (e.g., 20% piperidine (B6355638) in DMF).[2][3] Achieving the requisite selective deprotection of the α-amino group while leaving the ε-amino group protected is a non-trivial synthetic hurdle that often requires extensive optimization or alternative, milder deprotection reagents.[1][4]
This document provides a detailed, albeit challenging, protocol for the use of this compound in an automated peptide synthesizer. Furthermore, it presents a robust and highly recommended alternative protocol employing an orthogonally protected lysine derivative, Fmoc-Lys(Dde)-OH, which circumvents the primary chemical challenge and ensures a more reliable synthesis of branched peptides.
Section 1: Synthesis of Branched Peptides using this compound (A Challenging Protocol)
Principle:
This protocol involves the incorporation of this compound into the peptide sequence. The main peptide chain (Chain A) is elongated from the α-amino group. This requires a critical, highly optimized step for the selective deprotection of the α-Fmoc group. Once Chain A is complete, both Fmoc groups are removed from the lysine residue, and the second peptide chain (Chain B) is synthesized on the ε-amino group. This method is inherently complex due to the identical protecting groups.
Experimental Protocol:
This protocol is a general guideline and requires significant optimization, particularly for the selective deprotection step, on the specific automated peptide synthesizer being used.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[1]
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in the synthesizer's reaction vessel.[1]
2. Synthesis of the Main Peptide Chain (pre-branch):
-
Perform standard Fmoc-SPPS cycles to build the peptide sequence C-terminal to the branch point.
-
Each cycle consists of:
3. Incorporation of this compound:
-
Couple this compound using standard coupling conditions (e.g., 4-fold excess of amino acid, HBTU/DIPEA in DMF).
4. Synthesis of Peptide Chain A (α-chain):
-
Critical Step: Selective α-Fmoc Deprotection: This step is challenging and requires optimization. Standard deprotection will remove both Fmoc groups. Potential strategies to explore include:
-
Using a significantly lower concentration of piperidine (e.g., 1-2%) in DMF.
-
Employing a weaker base than piperidine.
-
Drastically reducing the deprotection time (e.g., short, repeated pulses of deprotection solution).
-
Note: The success of this step must be carefully monitored, for instance, by cleaving a small amount of resin for LC-MS analysis.
-
-
Following successful selective deprotection, continue with standard Fmoc-SPPS cycles to synthesize Chain A.
5. Deprotection of the Lysine ε-Amino Group:
-
Once Chain A is complete, treat the resin with a standard 20% piperidine in DMF solution to remove the ε-Fmoc group from the lysine side chain.
6. Synthesis of Peptide Chain B (ε-chain):
-
Perform standard Fmoc-SPPS cycles to build the second peptide chain on the now-free ε-amino group of the lysine residue.
7. Final Cleavage and Deprotection:
-
After completion of the synthesis, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-3 hours.[2]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
Caption: Workflow for branched peptide synthesis using this compound.
Section 2: Recommended Protocol for Branched Peptide Synthesis using Fmoc-Lys(Dde)-OH
Principle:
This protocol utilizes an orthogonally protected lysine derivative, N-α-Fmoc-N-ε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) (Fmoc-Lys(Dde)-OH). The Dde group is stable to the basic conditions used for Fmoc removal (piperidine) and the acidic conditions of final cleavage (TFA). It can be selectively removed with a dilute solution of hydrazine (B178648), allowing for the straightforward synthesis of a second peptide chain on the lysine side chain.[6] This method is robust, reliable, and highly recommended for the synthesis of branched peptides.
Experimental Protocol:
1. Resin Preparation and Main Chain Synthesis (pre-branch):
-
Follow steps 1 and 2 from the previous protocol.
2. Incorporation of Fmoc-Lys(Dde)-OH:
-
Couple Fmoc-Lys(Dde)-OH using standard coupling conditions (e.g., 4-fold excess of amino acid, HBTU/DIPEA in DMF).
3. Synthesis of Peptide Chain A (α-chain):
-
Continue with standard automated Fmoc-SPPS cycles until the main peptide chain (Chain A) is fully synthesized.
4. Selective Dde Group Removal:
-
Wash the resin thoroughly with DMF.
-
Treat the resin with a solution of 2-5% hydrazine in DMF. This is typically done in the synthesizer's reaction vessel for 3-5 minutes, and the treatment is repeated 2-3 times to ensure complete removal of the Dde group.[7]
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
5. Synthesis of Peptide Chain B (ε-chain):
-
Perform standard automated Fmoc-SPPS cycles to build the second peptide chain (Chain B) on the now-free ε-amino group of the lysine residue.
6. Final Cleavage and Deprotection:
-
Follow step 7 from the previous protocol.
Caption: Recommended workflow for branched peptide synthesis using Fmoc-Lys(Dde)-OH.
Data Presentation
Table 1: Reagents and Materials for Automated Branched Peptide Synthesis
| Reagent/Material | Specification | Purpose |
| Resin | Rink Amide or Wang Resin (100-200 mesh) | Solid support for peptide synthesis. |
| Solvents | DMF (Peptide Synthesis Grade), DCM | Main solvent for washing and reactions. |
| Amino Acids | N-α-Fmoc protected, with acid-labile side-chain protection (e.g., Boc, tBu, Trt) | Building blocks for the peptide chain.[8] |
| Branching Amino Acid | Fmoc-Lys(Dde)-OH or this compound | Introduction of the branch point. |
| Coupling Reagents | HBTU, HATU, or DIC/Oxyma | Activation of carboxylic acids for amide bond formation.[7] |
| Bases | DIPEA (N,N-Diisopropylethylamine) | Base for coupling reactions. |
| Deprotection Reagents | 20% Piperidine in DMF | Removal of Fmoc protecting groups.[3] |
| 2-5% Hydrazine in DMF | Selective removal of Dde protecting group.[7] | |
| Cleavage Cocktail | 95% TFA / 2.5% Water / 2.5% TIS | Cleavage from resin and removal of side-chain protecting groups.[2] |
Table 2: Typical Automated Synthesizer Cycle for a Standard Amino Acid Coupling
| Step | Reagent/Action | Duration (Typical) |
| 1. Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 minutes |
| 2. Washing | DMF | 5-7 cycles |
| 3. Coupling | 4-5 eq. Fmoc-Amino Acid, 4-5 eq. Activator (e.g., HBTU), 8-10 eq. DIPEA in DMF | 30-60 minutes |
| 4. Washing | DMF | 5-7 cycles |
Table 3: Example Performance Data for Microwave-Assisted Branched Peptide Synthesis (Orthogonal Strategy) [7]
| Peptide | Synthesis Time | Crude Purity | Isolated Yield (Conventional) |
| Lactoferricin-Lactoferrampin Chimera | < 5 hours | 77% | Not Reported |
| Ub(47-76)-H2B(118-126) | < 5 hours | 75% | 10-20% |
| Tetra-branched Antifreeze Peptide | < 5 hours | 71% | ~40% |
Note: Data is derived from syntheses using an orthogonal protecting group strategy (Fmoc-Lys(ivDde)-OH) and microwave-assisted SPPS.[7] Yields and purities are highly sequence-dependent.
Visualization of Branched Peptide Architecture
The use of lysine as a branching point allows for the creation of dendritic or Multiple Antigenic Peptides (MAPs). A second-generation dendrimer can be constructed by first synthesizing a di-lysine core.
Caption: Structure of a 4-branch Multiple Antigenic Peptide (MAP) core.
Conclusion
The synthesis of branched peptides is a powerful technique for creating novel molecular architectures for a variety of applications in research and drug development. While the use of this compound is a conceptually simple approach, it presents a significant synthetic challenge in achieving selective deprotection. For routine, reliable, and efficient synthesis of branched peptides on an automated platform, the use of an orthogonally protected lysine derivative, such as Fmoc-Lys(Dde)-OH, is strongly recommended. This strategy allows for the selective and clean deprotection of the lysine side chain, enabling the straightforward synthesis of the second peptide branch with high fidelity. The protocols and data presented herein provide a comprehensive guide for researchers aiming to incorporate these valuable structures into their work.
References
- 1. Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Semantic Scholar [semanticscholar.org]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [merel.si]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols: Manual Synthesis of Fmoc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the manual synthesis of Nα,Nε-bis-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of lysine (B10760008) residues with protected amino groups. The protocol is based on a two-step procedure involving the sequential protection of the ε- and α-amino groups of L-lysine using 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu).
Introduction
This compound is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This double protection strategy is crucial in peptide synthesis to prevent unwanted side reactions at the lysine side chain during peptide bond formation. The Fmoc protecting group is base-labile and can be removed under mild conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent, allowing for the stepwise assembly of peptide chains. These notes provide a comprehensive guide to the manual synthesis, purification, and characterization of this important reagent.
Data Presentation
The following table summarizes the key quantitative data for the manual synthesis of this compound.
| Parameter | Step 1: Synthesis of Nε-Fmoc-L-lysine | Step 2: Synthesis of Nα,Nε-bis-Fmoc-L-lysine |
| Starting Material | L-lysine hydrochloride | Nε-Fmoc-L-lysine |
| Reagents | Fmoc-OSu, Sodium Carbonate (Na₂CO₃) | Fmoc-OSu, Sodium Bicarbonate (NaHCO₃) |
| Molar Ratio (Starting Material:Fmoc-OSu:Base) | 1 : 1.1 : 2.2 | 1 : 1.2 : 2.5 |
| Solvent | 1,4-Dioxane (B91453) and Water | Acetone (B3395972) and Water |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature |
| Reaction Time | 12-18 hours | 4-6 hours |
| Work-up | Acidification, Extraction with Ethyl Acetate (B1210297) | Acidification, Extraction with Ethyl Acetate |
| Purification | Crystallization | Crystallization from Dichloromethane/Hexane |
| Typical Yield | 80-90% | 85-95% |
Experimental Protocols
Materials and Reagents
-
L-lysine hydrochloride
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Acetone
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Hexane
-
Hydrochloric Acid (HCl), 1M
-
Distilled Water
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Stir plate and magnetic stir bars
-
Rotary evaporator
Step 1: Synthesis of Nε-Fmoc-L-lysine
This procedure outlines the selective protection of the ε-amino group of L-lysine.
-
Dissolution of L-lysine: In a round-bottom flask, dissolve L-lysine hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add sodium carbonate (2.2 eq) portion-wise while stirring until completely dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the L-lysine solution over a period of 1-2 hours at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Nε-Fmoc-L-lysine will form.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield Nε-Fmoc-L-lysine. The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Step 2: Synthesis of Nα,Nε-bis-Fmoc-L-lysine (this compound)
This procedure details the protection of the α-amino group of Nε-Fmoc-L-lysine.
-
Dissolution of Nε-Fmoc-L-lysine: In a round-bottom flask, dissolve the Nε-Fmoc-L-lysine (1.0 eq) from Step 1 in a 1:1 mixture of acetone and water.
-
Addition of Base: Add sodium bicarbonate (2.5 eq) to the solution and stir until it is completely dissolved.
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.2 eq) in acetone. Add this solution dropwise to the Nε-Fmoc-L-lysine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Upon completion, remove the acetone by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of this compound will form.
-
-
Isolation and Purification:
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization from a dichloromethane/hexane solvent system to yield pure this compound as a white solid.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the manual synthesis of this compound.
Caption: Workflow for the two-step manual synthesis of this compound.
Applications in Synthesizing Ubiquitinated Peptides: A Guide for Researchers and Drug Development
For researchers, scientists, and drug development professionals, the synthesis of ubiquitinated peptides and proteins offers a powerful toolkit to dissect the complexities of the ubiquitin system, a critical regulator of cellular processes. The ability to generate precisely defined ubiquitinated molecules provides unprecedented opportunities for understanding disease mechanisms and developing novel therapeutics.
Ubiquitination, the covalent attachment of the 76-amino acid protein ubiquitin to a substrate protein, governs a vast array of cellular functions, including protein degradation, DNA repair, signal transduction, and immune responses.[1] The intricate nature of the "ubiquitin code," where different ubiquitin chain linkages dictate distinct cellular outcomes, necessitates methods to produce homogenous populations of ubiquitinated proteins for detailed study.[2] Chemical and enzymatic synthesis strategies have emerged as indispensable tools to overcome the limitations of isolating these molecules from natural sources, which often yield heterogeneous and low-abundance samples.[1]
This document provides a comprehensive overview of the applications of synthetically derived ubiquitinated peptides, complete with detailed protocols for their synthesis and use in key biochemical assays.
Core Applications of Synthetic Ubiquitinated Peptides
The precise control over the site and type of ubiquitination offered by synthetic methods enables a wide range of applications:
-
Dissecting Deubiquitinase (DUB) Specificity and Kinetics: Synthetic ubiquitinated peptides, particularly di-ubiquitin (diUb) chains with defined linkages (e.g., K48, K63), are crucial substrates for characterizing the activity and linkage specificity of deubiquitinating enzymes (DUBs).[3] This is vital for understanding the regulatory roles of DUBs and for developing specific inhibitors.
-
Probing Ubiquitin-Binding Domains (UBDs): Homogenously ubiquitinated peptides are used to study the binding affinity and specificity of various ubiquitin-binding domains, which act as "readers" of the ubiquitin code to translate the signal into a cellular response.
-
Structural Biology: The generation of milligram quantities of pure, site-specifically ubiquitinated proteins is essential for structural studies by X-ray crystallography and NMR, providing atomic-level insights into the conformational changes induced by ubiquitination.
-
Drug Discovery and Development: Synthetic ubiquitinated peptides are instrumental in high-throughput screening for inhibitors of enzymes involved in the ubiquitin pathway, such as DUBs and E3 ligases, which are attractive targets for cancer and other diseases.
-
Investigating Signaling Pathways: By introducing synthetic ubiquitinated proteins into cellular or in vitro systems, researchers can directly investigate the functional consequences of specific ubiquitination events on signaling cascades.
-
Proteomics and Ubiquitination Site Identification: While not directly synthesized for this purpose, the knowledge gained from synthetic standards aids in the development and validation of mass spectrometry-based proteomics workflows for identifying endogenous ubiquitination sites.[4][5]
Quantitative Data Summary
The choice of synthetic method depends on the specific application, desired purity, and scale. Below is a summary of typical yields and purities for common synthesis techniques, as well as representative kinetic data for DUBs obtained using synthetic substrates.
| Synthesis Method | Peptide/Protein | Typical Crude Yield (%) | Typical Purified Yield (%) | Purity (%) | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | NBC112 Peptide | 8 | 5 | >95 | [6] |
| NBC759 Peptide | 36 | 25 | >95 | [6] | |
| Ubiquitin (76 aa) | - | ~15-20 | >98 | [2] | |
| Native Chemical Ligation (NCL) | K48-diUbiquitin | - | 30 | >98 | [7] |
| K63-diUbiquitin | - | 32 | >98 | [7] | |
| MUC1 Tandem Repeats (46-126 aa) | - | 8-33 | >95 | [8] |
Table 1: Comparison of Synthetic Yields and Purity. This table provides a general overview of expected yields and purities for different synthetic methodologies. Actual results can vary significantly based on the peptide sequence, length, and purification strategy.
| Deubiquitinase (DUB) | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| USP2 | Ub-AMC | 2.4 ± 0.2 | 0.35 ± 0.02 | 1.5 x 10⁵ | [8] |
| K48-linked IQF-diUbiquitin | 1.2 ± 0.1 | 0.10 ± 0.01 | 8.3 x 10⁴ | [8] | |
| Cdu1 | UB-Rho110Gly | 2.8 ± 0.08 | - | 11.1 ± 1.0 | [9] |
| Cdu2 | UB-Rho110Gly | 1.2 ± 0.1 | - | 7.4 ± 1.2 | [9] |
Table 2: Kinetic Parameters of Deubiquitinases with Synthetic Substrates. This table presents Michaelis-Menten constants for selected DUBs, demonstrating the utility of synthetic ubiquitinated peptides and probes in quantitative enzymology.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in the ubiquitin system is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the core ubiquitin signaling pathway and a typical workflow for identifying ubiquitination sites.
Caption: The Ubiquitin-Proteasome System enzymatic cascade.
Caption: Workflow for identifying protein ubiquitination sites.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and application of ubiquitinated peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Ubiquitinated Peptide
This protocol outlines the manual synthesis of a short peptide containing a ubiquitinated lysine (B10760008) residue using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(GG)-OH (pre-formed di-glycine on lysine side chain)
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Washing solvents: DMF, DCM, Methanol
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF, DCM, and DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. To incorporate the ubiquitinated lysine, use Fmoc-Lys(GG)-OH in the corresponding coupling step.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase HPLC.[10]
-
Collect fractions containing the desired peptide and confirm the mass by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: In Vitro Deubiquitinase (DUB) Assay Using a Synthetic Di-Ubiquitin Substrate
This protocol describes a typical in vitro assay to measure the activity of a DUB using a commercially available or synthetically produced K48-linked di-ubiquitin.
Materials:
-
Purified recombinant DUB enzyme
-
K48-linked di-ubiquitin substrate
-
DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis system
-
Western blotting equipment and reagents
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the DUB reaction buffer.
-
In individual microcentrifuge tubes, add the desired amount of DUB enzyme. For a negative control, add an equal volume of DUB storage buffer without the enzyme.
-
Add the K48-linked di-ubiquitin substrate to each tube to a final concentration of 1-5 µM.
-
The final reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding an equal volume of 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Analysis by SDS-PAGE and Western Blot:
-
Load the samples onto an SDS-PAGE gel (a high percentage gel, e.g., 15% or 4-20% gradient, is recommended to resolve di- and mono-ubiquitin).
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with an anti-ubiquitin antibody.
-
Develop the blot using a suitable detection method (e.g., chemiluminescence).
-
-
Data Interpretation:
-
The cleavage of the K48-linked di-ubiquitin (17 kDa) into mono-ubiquitin (8.5 kDa) will be visible as a decrease in the intensity of the di-ubiquitin band and a corresponding increase in the mono-ubiquitin band over time in the samples containing active DUB.
-
Protocol 3: Mass Spectrometry-Based Identification of Ubiquitination Sites
This protocol provides a general workflow for the identification of ubiquitination sites from a complex protein mixture, a process that relies on the characteristic di-glycine (GG) remnant left on the lysine residue after tryptic digestion.[4][11]
Materials:
-
Cell or tissue lysate
-
Lysis buffer (containing DUB inhibitors and protease inhibitors)
-
Trypsin (mass spectrometry grade)
-
Anti-K-ε-GG antibody coupled to beads
-
Immunoaffinity purification (IAP) buffer
-
Elution buffer (e.g., 0.15% TFA)
-
C18 StageTips for desalting
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing inhibitors to preserve ubiquitination.
-
Quantify the protein concentration.
-
Reduce and alkylate the proteins.
-
Digest the proteins with trypsin overnight at 37°C.[11]
-
-
Enrichment of K-ε-GG Peptides:
-
Acidify the peptide digest with TFA.
-
Incubate the peptide mixture with anti-K-ε-GG antibody-coupled beads for 2-4 hours at 4°C with rotation.[4]
-
Wash the beads extensively with IAP buffer and then with water to remove non-specifically bound peptides.
-
Elute the K-ε-GG peptides from the beads using an acidic elution buffer.[12]
-
-
Sample Desalting:
-
Desalt and concentrate the enriched peptides using C18 StageTips.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a loading buffer suitable for mass spectrometry.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.[11]
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).
-
Specify the K-ε-GG modification on lysine (+114.0429 Da) as a variable modification.[11]
-
Filter the results to identify high-confidence ubiquitination sites.
-
By providing access to well-defined ubiquitinated molecules, synthetic chemistry empowers researchers to unravel the intricate mechanisms of the ubiquitin system, paving the way for the development of innovative diagnostics and therapeutics.
References
- 1. Chemical methods for protein site-specific ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin chain synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Efficient Synthesis of Polyubiquitin Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transient kinetic analysis of USP2-catalyzed deubiquitination reveals a conformational rearrangement in the K48-linked diubiquitin substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linkage-specific ubiquitin binding interfaces modulate the activity of the chlamydial deubiquitinase Cdu1 towards poly-ubiquitin substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
Application Notes and Protocols for Fmoc-Lys(Fmoc)-OH in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) of lysine (B10760008) residues, such as acetylation and ubiquitination, are fundamental regulatory mechanisms in a vast array of cellular processes. The ability to synthesize peptides containing site-specific PTMs is crucial for elucidating the functional roles of these modifications, developing therapeutic peptides, and creating standards for analytical assays. Fmoc-Lys(Fmoc)-OH is a versatile building block in solid-phase peptide synthesis (SPPS) that enables the introduction of modifications at specific lysine residues. This derivative, with both the α-amino and ε-amino groups protected by the fluorenylmethyloxycarbonyl (Fmoc) group, allows for orthogonal deprotection strategies, facilitating the synthesis of peptides with branched structures or dual modifications on a single lysine residue. These capabilities are invaluable for mimicking complex biological modifications like ubiquitination.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of peptides for PTM studies.
Chemical Properties and Handling
This compound, also known as Nα,Nε-di-Fmoc-L-lysine, is a white to off-white powder.[1] Proper handling and storage are essential to maintain its integrity and ensure successful peptide synthesis.
| Property | Value |
| Molecular Formula | C36H34N2O6 |
| Molecular Weight | 590.66 g/mol [1] |
| Appearance | White to slight yellow to beige powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents.[2] |
| Storage | Store at 2-8°C, desiccated.[1] |
Applications in Post-Translational Modification Studies
The unique structure of this compound allows for the synthesis of peptides with complex modifications that mimic natural PTMs.
-
Branched Peptides for Ubiquitination Studies: The orthogonal protection of the α- and ε-amino groups enables the synthesis of branched peptides. This is particularly useful for creating mimics of ubiquitinated proteins, where a peptide representing a portion of ubiquitin can be synthesized on the side chain of a lysine residue within a target peptide.
-
Dual Modification Studies: The ability to selectively deprotect one of the Fmoc groups allows for the introduction of two different modifications on the same lysine residue, enabling the study of PTM crosstalk.
-
Attachment of Labels and Probes: The free amino group generated after selective deprotection can be used to attach various labels, such as fluorescent dyes or biotin, for use in binding assays and imaging studies.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in SPPS. Optimization may be required based on the specific peptide sequence and desired modification.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide with a Di-Fmoc Lysine
This protocol describes the incorporation of this compound into a peptide chain using standard Fmoc-SPPS chemistry.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Incorporation of this compound: Follow the amino acid coupling procedure (step 3) using this compound.
-
Chain Elongation: Repeat the deprotection and coupling steps to complete the peptide sequence.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Protocol 2: Orthogonal Deprotection and On-Resin Branching for Ubiquitin Mimics
This protocol details the selective removal of the ε-Fmoc group from the incorporated di-Fmoc lysine and the subsequent synthesis of a branched peptide. This strategy is central to creating ubiquitinated peptide mimics.
Materials:
-
Peptide-resin containing this compound (from Protocol 1)
-
1% Hydrazine (B178648) in DMF (for Dde/ivDde removal, adaptable for selective Fmoc removal strategies) or other selective deprotection reagents. Note: Selective deprotection of one Fmoc group in the presence of another is challenging and may require specialized reagents or conditions not widely documented. A common alternative is to use an orthogonal protecting group like Dde or ivDde on the lysine side chain from the start (e.g., Fmoc-Lys(Dde)-OH). For the purpose of this protocol, we will proceed with a conceptual selective deprotection.
-
Fmoc-protected amino acids for the branch peptide (e.g., ubiquitin fragment)
-
Standard SPPS reagents (as in Protocol 1)
Procedure:
-
Selective ε-Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a solution for selective Fmoc removal. This step is critical and requires careful optimization. For instance, milder basic conditions or specialized reagents might be explored to preferentially remove the more accessible ε-Fmoc group. A common laboratory practice would be to utilize an orthogonally protected lysine from the outset, such as Fmoc-Lys(Dde)-OH, which is readily deprotected with 2-5% hydrazine in DMF without affecting the Fmoc groups on the main chain.
-
Wash the resin thoroughly with DMF.
-
-
Branched Peptide Synthesis:
-
Following selective deprotection, build the branched peptide chain (e.g., a 15-30 amino acid fragment of ubiquitin) on the lysine side chain using the standard Fmoc-SPPS coupling and deprotection cycles as described in Protocol 1.
-
-
Final Deprotection and Cleavage: Once the branched peptide is synthesized, proceed with the final N-terminal Fmoc deprotection and cleavage from the resin as described in Protocol 1.
Data Presentation
Successful synthesis and purification are critical. The following tables provide an example of the type of quantitative data that should be collected and analyzed.
Table 1: Synthesis and Purification Summary of a Branched Peptide
| Parameter | Main Peptide Chain | Branched Peptide Chain | Final Branched Peptide |
| Resin Loading | 0.5 mmol/g | N/A | N/A |
| Synthesis Scale | 0.1 mmol | 0.1 mmol | 0.1 mmol |
| Crude Peptide Yield | 85 mg | 150 mg (hypothetical) | 220 mg |
| Crude Purity (by HPLC) | 80% | 75% | 65% |
| Purified Peptide Yield | 55 mg | 90 mg (hypothetical) | 120 mg |
| Final Purity (by HPLC) | >98% | >98% | >95% |
| Observed Mass (by MS) | Matches calculated mass | Matches calculated mass | Matches calculated mass |
Table 2: HPLC and Mass Spectrometry Characterization
| Peptide | Retention Time (min) | Calculated Mass (Da) | Observed Mass (Da) |
| Main Peptide | 15.2 | 1542.8 | 1542.7 |
| Branched Peptide | N/A | 3450.1 | N/A |
| Final Branched Peptide | 18.7 | 4992.9 | 4993.1 |
Visualizations
Signaling Pathways
Post-translational modifications of lysine are central to many signaling pathways. Below are diagrams representing the general concepts of lysine acetylation and ubiquitination.
Caption: Lysine Acetylation Signaling Pathway.
Caption: Ubiquitination Signaling Cascade.
Experimental Workflow
The synthesis of a branched peptide to mimic ubiquitination using an orthogonally protected lysine is a multi-step process.
Caption: Branched Peptide Synthesis Workflow.
Conclusion
This compound is a powerful tool for the synthesis of peptides with complex post-translational modifications. Its ability to facilitate the creation of branched structures is particularly advantageous for studying ubiquitination and other intricate PTMs. The protocols and data presented here provide a foundation for researchers to design and execute the synthesis of custom peptides for a wide range of applications in chemical biology and drug discovery. Careful execution of the synthetic and purification steps, coupled with thorough analytical characterization, is essential for obtaining high-quality peptides for downstream functional studies.
References
Application Notes and Protocols for Bicyclic Peptide Synthesis Using Orthogonally Protected Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclic peptides have emerged as a promising class of therapeutics, offering a unique combination of high binding affinity and specificity, characteristic of antibodies, with the metabolic stability and tissue penetration of small molecules. Their constrained conformation reduces flexibility, leading to enhanced biological activity and resistance to proteolytic degradation. The synthesis of these complex architectures relies heavily on solid-phase peptide synthesis (SPPS) and the strategic use of orthogonal protecting groups.
This document provides detailed protocols for the synthesis of bicyclic peptides utilizing a lysine (B10760008) residue with a base-labile Nε-protecting group. While the request specified Fmoc-Lys(Fmoc)-OH, a more robust strategy for selective deprotection involves using an Nα-protecting group that is stable to the conditions required for Nε-Fmoc removal. Therefore, these protocols will utilize Nα-Boc-L-lysine(Nε-Fmoc)-OH. This approach allows for the selective deprotection of the lysine side-chain for on-resin cyclization, a critical step in forming the bicyclic structure. The principles and procedures outlined here are broadly applicable for creating diverse libraries of bicyclic peptides for drug discovery and development.
Principle of Orthogonal Protection
The successful synthesis of bicyclic peptides hinges on the principle of orthogonal protection. This strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions. In the context of this protocol, we utilize:
-
Nα-Boc (tert-butyloxycarbonyl) group: An acid-labile protecting group for the N-terminus of the peptide. It is stable to the basic conditions used for Fmoc removal.
-
Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group used for the α-amino group of the amino acids being coupled during chain elongation. It is removed by treatment with a secondary amine, typically piperidine (B6355638).[1][2][3][4]
-
Nε-Fmoc group on Lysine: A base-labile group protecting the side-chain amino group of a specific lysine residue. Its removal, using the same conditions as for the Nα-Fmoc group, is performed selectively after the peptide chain has been assembled with an Nα-Boc protected terminus.
-
Acid-labile side-chain protecting groups (e.g., tBu, Trt): These groups protect other reactive amino acid side chains and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).
This orthogonal scheme allows for the precise, stepwise deprotection and modification of the peptide on the solid support, enabling the formation of the desired bicyclic structure.
Experimental Data Summary
The following table summarizes representative data for the synthesis of a model bicyclic peptide using the described protocol. Yields and purities can vary depending on the peptide sequence and cyclization efficiency.
| Step | Parameter | Typical Value | Method of Analysis |
| Linear Peptide Synthesis | Resin Loading | 0.2 - 0.5 mmol/g | Gravimetric |
| Coupling Efficiency | >99% | Kaiser Test / TNBS Test | |
| On-Resin Cyclization | Cyclization Completion | >90% | LC-MS of cleaved aliquot |
| Cleavage & Purification | Crude Peptide Purity | 20% - 30% | RP-HPLC |
| Final Yield (after purification) | 5% - 15% | Gravimetric / UV-Vis | |
| Final Purity | >95% | RP-HPLC | |
| Characterization | Molecular Weight | Confirmed | ESI-MS / MALDI-TOF |
Experimental Workflow
The overall workflow for the synthesis of a bicyclic peptide via side-chain to N-terminus lactamization is depicted below.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide
This protocol describes the assembly of the linear peptide on a Rink Amide resin using a manual or automated peptide synthesizer.
Materials:
-
Rink Amide MBHA resin (0.2-0.5 mmol/g loading)
-
Nα-Boc-Lys(Fmoc)-OH
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Loading (Boc-Lys(Fmoc)-OH):
-
Pre-activate Nα-Boc-Lys(Fmoc)-OH (4 eq. relative to resin loading) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the swelled resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Nα-Fmoc group of the previously coupled amino acid.
-
Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: Pre-activate the next Fmoc-protected amino acid (4 eq.) with HBTU/HOBt (3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion using a Kaiser test. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Step 3 for all remaining amino acids in the sequence. After the final coupling, the N-terminus of the peptide will be protected with a Boc group, and the designated lysine side-chain will be protected with an Fmoc group.
Protocol 2: On-Resin Cyclization (Side-Chain to N-Terminus)
Materials:
-
Peptide-resin from Protocol 1
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cyclization reagents: PyBOP (3 eq.), DIPEA (6 eq.)
-
Solvent: DMF
Procedure:
-
Selective Nε-Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF for 10 minutes, drain, and repeat for 20 minutes. This will selectively remove the Fmoc group from the lysine side chain, leaving the Nα-Boc group intact.
-
Wash the resin extensively with DMF (5x) and DCM (5x), then again with DMF (3x).
-
-
Lactam Bridge Formation:
-
Swell the resin in DMF.
-
Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
-
Allow the cyclization reaction to proceed for 4-6 hours at room temperature.
-
To monitor completion, take a small aliquot of the resin, cleave the peptide (as described in Protocol 3), and analyze by LC-MS to check for the formation of the cyclized product.
-
Once the reaction is complete, wash the resin with DMF (5x) and DCM (5x).
-
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Purification system: Reverse-phase HPLC (RP-HPLC) with a C18 column
-
Solvents for HPLC: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Procedure:
-
Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Nα-Boc and other acid-labile side-chain protecting groups.
-
Filter the resin and collect the TFA filtrate.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by RP-HPLC using a suitable gradient of Solvent B in Solvent A.
-
Collect the fractions containing the desired product.
-
-
Characterization and Lyophilization:
-
Confirm the identity and purity of the collected fractions by LC-MS.
-
Pool the pure fractions and lyophilize to obtain the final bicyclic peptide as a white powder.
-
Application in Targeting Signaling Pathways: The CXCL12/CXCR4 Axis
Bicyclic peptides are excellent candidates for inhibiting protein-protein interactions (PPIs) that are often considered "undruggable." A key example is the interaction between the chemokine CXCL12 and its receptor CXCR4, which plays a critical role in cancer progression, inflammation, and HIV-1 entry.[5][6][7][8][9] Bicyclic peptides can be designed to mimic the binding interface of CXCL12, acting as potent antagonists of the CXCR4 receptor.
Below is a diagram illustrating the major signaling cascades initiated by CXCL12 binding to CXCR4. Bicyclic peptide antagonists would block the initial ligand-receptor interaction, thereby inhibiting these downstream pathways.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Fmoc-Lys(Fmoc)-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) in the development of advanced drug delivery systems. This di-protected amino acid serves as a versatile building block for the creation of self-assembling hydrogels and nanoparticles capable of encapsulating and controlling the release of therapeutic agents.
Principle of Self-Assembly
This compound, a low molecular weight gelator, possesses the ability to self-assemble into three-dimensional networks, forming hydrogels that can entrap a high content of water and, consequently, therapeutic molecules. This self-assembly is driven by non-covalent interactions, primarily π-π stacking between the aromatic fluorenylmethoxycarbonyl (Fmoc) groups. The lysine (B10760008) backbone provides sites for hydrogen bonding, which further stabilizes the resulting nanofibers that entangle to form the hydrogel matrix.
The gelation process can be triggered by a change in solvent polarity or pH. For instance, dissolving this compound in a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by the addition of an aqueous buffer can induce the formation of a stable hydrogel.
Applications in Drug Delivery
Hydrogels and nanoparticles derived from this compound offer several advantages for drug delivery:
-
High Drug Loading Capacity: The porous and hydrophobic domains within the hydrogel network can accommodate a significant amount of therapeutic cargo.
-
Sustained and Controlled Release: The release of the encapsulated drug is typically diffusion-controlled and can be sustained over extended periods. The release kinetics can be modulated by altering the concentration of the gelator or by co-assembling with other Fmoc-amino acids.
-
Biocompatibility: Composed of an amino acid, these systems are expected to exhibit low toxicity and good biocompatibility, making them suitable for in vivo applications.
-
Stimuli-Responsive Release: By co-assembling with other functional monomers, it is possible to design hydrogels that release their payload in response to specific stimuli, such as a change in pH, which is particularly relevant for targeted drug delivery in the acidic tumor microenvironment.
Quantitative Data Summary
While specific quantitative data for drug loading and release using pure this compound hydrogels is limited in publicly available literature, data from analogous Fmoc-dipeptide hydrogel systems provide valuable insights into the expected performance. The following table summarizes key quantitative parameters for a doxorubicin-loaded Fmoc-diphenylalanine (Fmoc-FF) based hydrogel and nanogel system, which serves as a relevant model.[1][2]
| Parameter | Hydrogel (Fmoc-FF) | Nanogel (Fmoc-FF) | Reference |
| Drug | Doxorubicin (B1662922) | Doxorubicin | [1][2] |
| Drug Loading Content (DLC) | 0.440 | 0.137 | [1][2] |
| Cumulative Release (72h) | 16-28% | 20-40% | [1][2] |
| Particle Size | Not Applicable | ~200-300 nm | [1][2] |
| Zeta Potential | Not Determined | -30 to -40 mV | [1][2] |
Note: This data is for an analogous Fmoc-dipeptide system and should be considered as a representative example.
Experimental Protocols
Protocol for Preparation of this compound Hydrogel
This protocol describes the preparation of a 0.5% (w/v) this compound hydrogel using a solvent-triggered method.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Weigh 5 mg of this compound and place it in a sterile vial.
-
Add 100 µL of DMSO to the vial.
-
Gently mix or vortex until the this compound is completely dissolved, resulting in a clear solution.
-
Gradually add 900 µL of PBS (pH 7.4) to the DMSO solution.
-
Gently mix the solution. The solution will initially become opaque.
-
Allow the solution to stand at room temperature. A transparent, self-supporting hydrogel should form within approximately 3-5 minutes.
-
Confirm gelation by inverting the vial. A stable hydrogel will not flow.
Protocol for Drug Loading into this compound Hydrogel
This protocol provides a general method for encapsulating a model drug, doxorubicin, into the hydrogel during its formation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Prepare a stock solution of doxorubicin in DMSO or water.
-
To a sterile vial, add the required volume of the this compound stock solution.
-
Add the desired amount of the doxorubicin stock solution to the vial and mix thoroughly.
-
Trigger gelation by adding PBS (pH 7.4) to the final desired concentration of the gelator and drug.
-
Gently mix and allow the hydrogel to form at room temperature.
-
The drug-loaded hydrogel is now ready for characterization and release studies.
Protocol for In Vitro Drug Release Study
This protocol outlines a method to quantify the release of an encapsulated drug from the hydrogel.
Materials:
-
Drug-loaded this compound hydrogel
-
Release buffer (e.g., PBS, pH 7.4)
-
A suitable analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag with an appropriate molecular weight cut-off.
-
Immerse the dialysis bag in a known volume of the release buffer at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released over time.
Visualization of Workflows and Concepts
Diagram 1: Experimental Workflow for Hydrogel Formation
Caption: Workflow for this compound hydrogel formation.
Diagram 2: Signaling Pathway of Stimuli-Responsive Drug Release
Caption: pH-responsive drug release mechanism.
Diagram 3: Logical Relationship of Characterization Techniques
Caption: Characterization of drug delivery systems.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Lys(Fmoc)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Lys(Fmoc)-OH in N,N-Dimethylformamide (DMF).
Troubleshooting Guide
Issue: this compound is not dissolving or is forming a gel in DMF.
This guide provides a systematic approach to address solubility challenges with this compound. Start with Step 1 and proceed sequentially.
Workflow for Troubleshooting this compound Solubility Issues
Caption: A stepwise workflow for troubleshooting solubility issues of this compound in DMF.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
A1: Generally, this compound is considered soluble in DMF. Some suppliers indicate that 1 mmole of this compound should be clearly soluble in 2 ml of DMF. However, achieving a clear solution can depend on various factors as detailed below.
Q2: Why is my this compound not dissolving properly or forming a gel in DMF?
A2: Several factors can contribute to poor solubility or gel formation:
-
Solvent Quality: The purity of DMF is crucial. Old or low-grade DMF can contain impurities like water or amines from degradation, which can negatively impact solubility.[1]
-
Aggregation: this compound has two bulky, aromatic Fmoc groups. These groups can interact via π-π stacking, leading to self-assembly and aggregation, which can manifest as poor solubility or gel formation. This is a known phenomenon for Fmoc-protected amino acids.[2]
-
Temperature: Lower laboratory temperatures can decrease the dissolution rate and overall solubility of the compound.
-
Water Content: The presence of water in DMF can trigger the gelation of this compound.[3]
Q3: Can I use heat to dissolve this compound in DMF?
A3: Yes, gentle warming can be an effective method to aid dissolution. Heating the solution to a temperature between 30°C and 40°C is often recommended.[2] However, prolonged or excessive heating should be avoided to prevent potential degradation of the Fmoc-protected amino acid.
Q4: Is sonication a suitable method to improve the solubility of this compound?
A4: Yes, sonication is a highly effective technique for dissolving Fmoc-protected amino acids.[2][4] It helps to break up aggregates and accelerate the dissolution process. Using an ultrasonic bath for 5-10 minutes can significantly improve solubility.[2]
Q5: Are there alternative solvents or co-solvents I can use if DMF is not working?
A5: Yes, if you continue to face issues with DMF, consider the following alternatives:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF in solid-phase peptide synthesis and can be a better solvent for some hydrophobic sequences.[5]
-
Dimethyl Sulfoxide (DMSO): DMSO is another strong solvent for Fmoc-amino acids.[6]
-
Co-solvent Mixtures: Using a mixture of solvents can be beneficial. A common example is a DMF/DMSO mixture.[6] For instance, starting with a small amount of DMSO to dissolve the compound before adding DMF can be effective.
Quantitative Data Summary
The following tables summarize the solubility of this compound and related derivatives in various solvents.
Table 1: Solubility of Fmoc-Lysine Derivatives in Different Solvents
| Compound | Solvent | Concentration | Observation | Source(s) |
| This compound | DMF | 1 mmole in 2 ml | Clearly soluble | [3] |
| This compound | DMF/Water | 1.7 mM - 3.4 mM | Forms a gel | [3] |
| Fmoc-Lys(Boc)-OH | DMF | High Concentration | Soluble | [6] |
| Fmoc-Lys-OH | DMSO | 50 mg/mL | Soluble with ultrasonication and pH adjustment | [7] |
| This compound | 10% DMF in Corn Oil | ≥ 2.5 mg/mL | Clear solution | [8] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
-
Solvent Preparation: Use fresh, high-purity, anhydrous peptide-synthesis-grade DMF.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration.
-
Mixing: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, proceed to Protocol 2.
Protocol 2: Aided Dissolution of this compound in DMF
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Check for dissolution.
-
Gentle Warming (if necessary): If the compound is still not fully dissolved, warm the vial in a water bath or incubator to 30-40°C for 5-10 minutes.
-
Final Mixing: Vortex the vial again for 30-60 seconds. The solution should now be clear.
Protocol 3: Using a Co-Solvent for Difficult Cases
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Co-Solvent Addition: Add a small volume of DMSO (e.g., 10% of the final volume) to the vial.
-
Initial Dissolution: Vortex and sonicate the mixture until the compound is fully dissolved in the DMSO.
-
DMF Addition: Add the remaining volume of DMF to reach the final desired concentration and vortex to ensure a homogenous solution.
Diagrams
Signaling Pathways and Molecular Interactions
The primary molecular interaction leading to solubility issues is the aggregation of this compound molecules.
Caption: Interactions leading to this compound aggregation and troubleshooting interventions.
References
Technical Support Center: Troubleshooting Fmoc-Lys(Fmoc)-OH Coupling in SPPS
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on the incomplete coupling of Fmoc-Lys(Fmoc)-OH.
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of an amino acid during SPPS can lead to the formation of deletion sequences, significantly impacting the purity and yield of the final peptide. This compound, with its two bulky Fmoc protecting groups, can be particularly prone to inefficient coupling. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: On-Resin Monitoring of Coupling Efficiency
The first step in troubleshooting is to confirm the incomplete coupling. The Kaiser test is a widely used qualitative method for detecting free primary amines on the resin.
Experimental Protocol: Kaiser Test
The Kaiser test is a sensitive colorimetric assay to detect free primary amines. A positive result (blue or purple color) indicates the presence of unreacted amino groups on the resin, signifying an incomplete coupling reaction.
Solutions:
-
Solution A: 1 g of ninhydrin (B49086) in 20 mL of n-butanol.
-
Solution B: 40 g of phenol (B47542) in 20 mL of n-butanol.
-
Solution C: 1 mL of 0.001 M KCN in 49 mL of pyridine (B92270).
Procedure:
-
Carefully take a small sample of the resin (approximately 5-10 mg) after the coupling step.
-
Wash the resin sample thoroughly with DMF and then with ethanol (B145695) to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the resin sample in a small test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Beads are blue/purple, solution is colored | Incomplete coupling. | Proceed to Step 2: Remediation. |
| Beads are colorless, solution is blue | Nearly complete coupling, but some unreacted sites remain. | Consider extending coupling time in future syntheses or proceed to Step 2. |
Step 2: Remediation Strategies for Incomplete Coupling
If the Kaiser test indicates incomplete coupling, you have two primary options: recoupling or capping the unreacted amines.
Option A: Recoupling
This involves repeating the coupling step to try and force the reaction to completion.
Experimental Protocol: Recoupling
-
After draining the initial coupling solution, wash the resin thoroughly with DMF (3-5 times) to remove any by-products or degraded reagents.
-
Prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the recoupling reaction to proceed for the same duration as the initial coupling, or longer (e.g., 2 hours to overnight).
-
After the recoupling, wash the resin with DMF and perform another Kaiser test to check for completion.
Option B: Capping
If recoupling is unsuccessful or not desired, capping will acetylate the unreacted N-terminal amines, preventing them from reacting in subsequent coupling steps. This results in a truncated peptide that can be more easily separated during purification.
Experimental Protocol: Capping with Acetic Anhydride (B1165640)/Pyridine
-
Following the incomplete coupling step, wash the resin with DMF (3-5 times).
-
Prepare a capping solution of acetic anhydride and pyridine in DMF. A common ratio is 1:1:8 (acetic anhydride:pyridine:DMF).
-
Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm the absence of free amines. The beads should be yellow.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes for the incomplete coupling of this compound?
A1: The incomplete coupling of this compound is often attributed to a combination of factors:
-
Steric Hindrance: The presence of two bulky Fmoc groups, one on the alpha-amino group and one on the epsilon-amino group of the lysine (B10760008) side chain, can significantly hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is likely the primary reason for difficult couplings with this particular derivative.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., beta-sheets) that may physically obstruct the coupling site. This is a sequence-dependent issue but can be exacerbated by bulky amino acid derivatives.
-
Inefficient Activation: Degradation of coupling reagents or suboptimal activation times can lead to a lower concentration of the active ester required for efficient coupling.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the reactive sites.
Q2: How does this compound compare to the more common Fmoc-Lys(Boc)-OH in terms of coupling efficiency?
A2: While direct quantitative comparative studies are not abundant in the literature, it is widely accepted that Fmoc-Lys(Boc)-OH generally exhibits higher coupling efficiency. The Boc protecting group is significantly smaller than the Fmoc group, resulting in less steric hindrance during the coupling reaction. For routine synthesis, Fmoc-Lys(Boc)-OH is the preferred reagent due to its reliability and higher success rate in coupling.[1]
Q3: Are there any specific side reactions associated with the side-chain Fmoc group of this compound during coupling?
A3: A potential side reaction, though not extensively documented as a major issue, is the premature deprotection of the side-chain Fmoc group. While the Fmoc group is stable to the conditions of most coupling reactions, prolonged exposure to the basic environment created by additives like DIPEA, especially at elevated temperatures, could potentially lead to a low level of side-chain Fmoc removal. This would expose the epsilon-amino group, which could then react, leading to branched peptides or other impurities.
Q4: What alternative strategies can I employ to improve the coupling of this compound?
A4: If you continue to experience difficulties, consider the following:
-
Change Coupling Reagents: Switch to a more powerful coupling reagent. For sterically hindered amino acids, reagents like HATU, HCTU, or COMU are often more effective than HBTU or DIC/HOBt.
-
Increase Reagent Equivalents and Concentration: Using a higher excess of the this compound and coupling reagents can help drive the reaction to completion.
-
Elevate the Reaction Temperature: Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can sometimes overcome the activation energy barrier for sterically hindered couplings. However, be cautious as higher temperatures can also promote side reactions.
-
Solvent Choice: Ensure the use of high-purity, anhydrous DMF or NMP. In cases of suspected peptide aggregation, adding a small percentage of DMSO or using a chaotropic salt can help disrupt secondary structures.
Data Summary
While specific quantitative data for this compound coupling efficiency is scarce, the following table provides a general comparison of coupling reagent performance for sterically hindered amino acids, which can be extrapolated to the challenges posed by this compound.
| Coupling Reagent Class | Example Reagents | Typical Coupling Time (min) | General Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | 60 - 180 | Moderate | Cost-effective; lower risk of racemization. Slower reaction rates. |
| Aminium/Uronium Salts | HBTU, HCTU, HATU | 30 - 120 | High to Very High | Fast and efficient. Potential for guanidinylation of the N-terminus if not pre-activated. |
| Phosphonium Salts | PyBOP, PyAOP | 30 - 120 | High | Very effective for hindered couplings. By-products can be difficult to remove. |
Note: The efficiencies are qualitative and highly dependent on the specific peptide sequence, resin, and reaction conditions.
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A workflow diagram for troubleshooting incomplete coupling.
Chemical Structures in Capping Reaction
Caption: The chemical transformation during the capping of unreacted amines.
References
Technical Support Center: Premature Deprotection of Fmoc-Lys(Fmoc)-OH
Welcome to the Technical Support Center for troubleshooting issues related to the use of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing and addressing the premature deprotection of the side-chain Fmoc group on lysine (B10760008) residues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of the amino acid lysine where both the α-amino group and the ε-amino group of the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its primary use in solid-phase peptide synthesis is for the creation of branched peptides. After incorporation into the peptide chain, the α-Fmoc group is removed to allow for chain elongation. Subsequently, the side-chain Fmoc group can be selectively removed to enable the synthesis of a second peptide chain from the lysine side chain.
Q2: What is the primary issue encountered when using this compound?
A2: The main challenge is the premature deprotection of the side-chain Fmoc group. This can occur during the removal of the α-Fmoc group of the subsequent amino acid in the sequence, leading to unintended branching or other side reactions.
Q3: What causes the premature deprotection of the side-chain Fmoc group?
A3: The premature removal of the side-chain Fmoc group is primarily caused by the basic conditions used for the deprotection of the α-Fmoc group, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The basicity of the deprotection solution can be sufficient to cleave the more labile side-chain Fmoc group, especially with prolonged exposure.
Q4: Can the free ε-amino group of a lysine residue cause premature Fmoc deprotection?
A4: Yes, a significant side reaction in SPPS is the premature and undesired removal of the N-terminal Fmoc group by a primary amine of sufficient basicity, such as the free ε-amino group of a lysine residue within the peptide sequence.[1] This can lead to the formation of deletion sequences where an amino acid is unintentionally skipped.
Troubleshooting Guide
Problem: Detection of Unexpected Branched or Modified Peptides
Symptoms:
-
HPLC analysis of the crude peptide shows multiple peaks, some with higher molecular weights than expected.
-
Mass spectrometry (MS) analysis reveals masses corresponding to the desired peptide with additional amino acid residues or other modifications on the lysine side chain.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Prolonged exposure to piperidine | Minimize the deprotection time for the α-Fmoc group to the minimum required for complete removal. Optimize the piperidine concentration; in some cases, a lower concentration may be sufficient and less detrimental to the side-chain Fmoc group. |
| High basicity of the deprotection solution | Consider using a milder base for Fmoc deprotection, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) in DMF.[2] However, be aware that DBU is a non-nucleophilic base and will not scavenge the dibenzofulvene (DBF) byproduct, which could lead to other side reactions.[2] |
| Solvent effects | The rate of Fmoc deprotection is influenced by the polarity of the solvent.[3] Deprotection is generally faster in more polar solvents like DMF and NMP compared to less polar solvents like dichloromethane (B109758) (DCM).[3] While DMF is a standard solvent, its choice should be considered in the context of optimizing selectivity. |
| Intramolecular catalysis by a free lysine ε-amino group | If a lysine residue with a free ε-amino group is present in the sequence, it can catalyze the removal of the N-terminal Fmoc group.[1] To prevent this, ensure that all lysine side chains that are not intended for branching are protected with a stable protecting group, such as Boc (tert-butyloxycarbonyl), which is stable to the basic conditions of Fmoc deprotection.[4][5] |
Experimental Protocols
Protocol 1: Monitoring Premature Deprotection by HPLC
This protocol outlines a method to analyze the extent of premature side-chain Fmoc deprotection during synthesis.
1. Sample Preparation:
- After the coupling of the amino acid following this compound and subsequent α-Fmoc deprotection, take a small sample of the resin-bound peptide.
- Cleave the peptide from the resin sample using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
- Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the pellet.
- Dissolve the crude peptide in a suitable solvent for HPLC analysis (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 60% B over 15 minutes is a good starting point.
- Detection: UV at 220 nm and 301 nm. The peak corresponding to the dibenzofulvene adduct can be monitored at 301 nm.
- Analysis: Compare the chromatogram of your sample to a reference standard of the correctly synthesized peptide (if available). The presence of peaks with earlier retention times and masses corresponding to the peptide with a deprotected lysine side chain indicates premature deprotection. A peak corresponding to the dibenzofulvene (DBF) or its adducts may also be observed.[6][7]
Protocol 2: Preventative Strategy using Orthogonal Protecting Groups
To avoid premature deprotection of the lysine side chain, it is highly recommended to use an orthogonal protecting group strategy. Instead of this compound, consider using a lysine derivative with a more stable side-chain protecting group that can be removed under conditions that do not affect the α-Fmoc group.
Recommended Orthogonally Protected Lysine Derivatives:
| Derivative | Side-Chain Protecting Group | Deprotection Conditions |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄ in the presence of a scavenger like phenylsilane.[8][9][10][11] |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | Mildly acidic conditions (e.g., 1-2% TFA in DCM). |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2-5% hydrazine (B178648) in DMF.[8] |
Workflow for using Fmoc-Lys(Alloc)-OH:
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting premature deprotection can be visualized as follows:
By following these guidelines and protocols, researchers can effectively mitigate the challenges associated with the premature deprotection of this compound and successfully synthesize complex branched peptides. For further assistance, please consult the cited literature or contact your reagent supplier's technical support.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kohan.com.tw [kohan.com.tw]
- 9. ≥98.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 10. Fmoc-Lys(Alloc)-OH = 95.0 HPLC 146982-27-6 [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Side Reactions with Fmoc-Lys(Fmoc)-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the use of Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of peptides using this compound, particularly in the construction of branched peptides like Multiple Antigenic Peptides (MAPs).
Question 1: After synthesizing a branched peptide using this compound, HPLC-MS analysis shows a complex mixture of products with higher than expected molecular weights. What is the likely cause?
Answer:
The most probable cause is unintended branching due to the premature removal of the Fmoc protecting group from the ε-amino group of a lysine (B10760008) residue within the growing peptide chain. The standard piperidine (B6355638) treatment used to remove the α-Fmoc group can also slowly cleave the ε-Fmoc group, exposing a free amine on the lysine side chain. This free amine can then react with the subsequently activated amino acid, leading to undesired peptide chain growth at the lysine side-chain and the formation of branched impurities.
Key Factors Influencing Premature Deprotection:
-
Extended Deprotection Times: Longer exposure to piperidine increases the likelihood of ε-Fmoc group removal.
-
Repetitive Deprotection Cycles: In the synthesis of long peptide chains, the cumulative exposure to piperidine over many cycles can lead to significant premature deprotection of the ε-Fmoc group on lysine residues incorporated early in the sequence.
-
Steric Hindrance: Aggregation of the growing peptide chain on the resin can hinder piperidine access to the α-Fmoc group, sometimes necessitating longer deprotection times, which in turn increases the risk of ε-Fmoc cleavage.
Troubleshooting Steps:
-
Optimize Deprotection Conditions:
-
Minimize piperidine treatment time to what is sufficient for complete α-Fmoc removal. Standard protocols often recommend two treatments of 3-10 minutes with 20% piperidine in DMF.[1][2]
-
Consider using a milder base or a lower concentration of piperidine if analytical tests show significant side-chain deprotection. However, ensure complete α-Fmoc removal to avoid deletion sequences.
-
-
Improve Coupling Efficiency:
-
Use highly efficient coupling reagents like HATU or HBTU to ensure rapid amide bond formation.[2] This minimizes the time the deprotected α-amino group is exposed and can help drive the reaction to completion faster, reducing the need for extended or repeated couplings which can also expose the peptide to basic conditions (DIEA).
-
For MAP synthesis, using a higher excess of the activated amino acid can improve coupling efficiency to the multiple amino termini.
-
-
Incorporate Spacers:
-
In the design of MAPs, introducing flexible spacer residues like 6-aminohexanoic acid (Ahx) between the lysine branching core and the peptide epitopes can reduce steric hindrance.[3][4] This improves solvation and accessibility of the reaction sites, potentially allowing for shorter deprotection and coupling times.[4]
-
-
Analytical Verification:
-
Carefully analyze the HPLC-MS data to identify the masses of the byproducts. Unintended branching will result in mass increases corresponding to the addition of one or more amino acid residues to the peptide.
-
Tandem MS (MS/MS) can be used to fragment the impurity peaks and confirm the presence of a branched structure by identifying fragment ions that correspond to the peptide growing from the lysine side chain.[5][6][7]
-
Question 2: My peptide synthesis has failed, and I suspect issues with this compound. How can I definitively identify the side products?
Answer:
Identifying the side products requires a systematic approach using analytical techniques, primarily HPLC and mass spectrometry.
Experimental Protocol for Side Product Analysis:
-
Cleavage and Deprotection: Cleave a small sample of the peptidyl-resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Crude Analysis by HPLC-MS:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analyze the crude product by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).
-
Expected Molecular Weights:
-
Desired Product: Calculate the expected molecular weight of your target branched peptide.
-
Unintended Branching: Look for peaks with molecular weights corresponding to the desired peptide plus the mass of one or more amino acids from your sequence. For example, if an extra glycine (B1666218) was added, the mass would increase by 57.05 Da.
-
Deletion Sequences: Look for peaks with molecular weights lower than the desired product, corresponding to the absence of one or more amino acids.
-
-
-
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:
-
Select the precursor ion of the suspected branched impurity in the mass spectrometer.
-
Fragment the ion using collision-induced dissociation (CID) or other fragmentation methods.
-
Interpretation of MS/MS Spectra:
-
In a linear peptide, you will primarily observe a series of b- and y-ions corresponding to fragmentation along the peptide backbone.
-
For a branched peptide, you will observe fragment ions from both the main peptide chain and the branch. The presence of fragment ions unique to the side-chain-growing peptide will confirm the branched structure.[5][7] Specialized software can aid in the interpretation of these complex fragmentation patterns.[7]
-
-
The following table summarizes the expected mass changes for common side reactions:
| Side Reaction | Mass Change from Expected Product |
| Unintended Branching (e.g., + Gly) | + 57.05 Da |
| Unintended Branching (e.g., + Ala) | + 71.08 Da |
| Unintended Branching (e.g., + Lys) | + 128.17 Da |
| Deletion of one residue (e.g., - Gly) | - 57.05 Da |
| Incomplete ε-Fmoc removal | + 222.24 Da |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A: this compound is primarily used as a branching unit in the synthesis of dendrimeric peptides, most notably Multiple Antigenic Peptides (MAPs).[3] The two Fmoc groups on the α- and ε-amino groups are removed simultaneously during the deprotection step, creating two sites for the subsequent elongation of identical peptide chains.
Q2: Are there alternatives to this compound for synthesizing branched peptides with different sequences on each branch?
A: Yes. For the synthesis of unsymmetrically branched peptides, an orthogonally protected lysine derivative is required. Common alternatives include:
-
Fmoc-Lys(Boc)-OH: The Boc group is stable to piperidine but is removed with TFA, making it unsuitable for selective on-resin side-chain elongation in standard Fmoc-SPPS. It is the standard derivative for incorporating lysine into linear peptides.[8][9][10]
-
Fmoc-Lys(Mtt)-OH: The Mtt (4-methyltrityl) group is highly acid-labile and can be removed with dilute TFA (e.g., 1% in DCM) without cleaving other acid-labile protecting groups or the peptide from the resin.[11][12]
-
Fmoc-Lys(ivDde)-OH: The ivDde group is stable to both piperidine and TFA but can be selectively removed with a dilute solution of hydrazine (B178648) in DMF.
-
Fmoc-Lys(Alloc)-OH: The Alloc (allyloxycarbonyl) group is stable to piperidine and TFA but can be removed using a palladium catalyst.[13]
Q3: How can I minimize aggregation during MAP synthesis using this compound?
A: Aggregation is a common problem in MAP synthesis due to the high density of peptide chains. To minimize aggregation:
-
Use a low-loading resin: This increases the distance between peptide chains.
-
Incorporate flexible spacers: As mentioned previously, spacers like 6-aminohexanoic acid (Ahx) can improve solvation.[3][4]
-
Use structure-disrupting agents: In difficult sequences, the use of pseudoproline dipeptides can help to break up secondary structures.
-
Optimize solvent conditions: In some cases, switching from DMF to NMP or adding chaotropic salts can help to reduce aggregation.
Visualizing the Chemistry and Workflows
Side Reaction Pathway
Caption: Premature ε-Fmoc deprotection side reaction pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unintended branching.
References
- 1. chempep.com [chempep.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. upf.edu [upf.edu]
- 4. lifetein.com [lifetein.com]
- 5. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. uab.edu [uab.edu]
- 13. CAS 146982-27-6: N(alpha)-fmoc-N(epsilon)-alloc-L-lysine [cymitquimica.com]
Technical Support Center: Optimizing Fmoc-Lys(Fmoc)-OH Activation
Welcome to the technical support center for optimizing the activation and coupling of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve synthesis outcomes when working with this sterically hindered and poorly soluble building block.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving well in DMF. What can I do?
A1: Poor solubility of this compound is a common issue due to the two bulky, hydrophobic Fmoc groups. Here are several strategies to improve dissolution:
-
Use High-Quality Solvents: Ensure you are using fresh, high-purity, peptide-synthesis-grade DMF or N-Methyl-2-pyrrolidone (NMP).[1] Older or lower-grade solvents may contain water or amine byproducts that can hinder dissolution and subsequent reactions.
-
Alternative Solvents: NMP is a common and effective alternative to DMF for improving the solubility of challenging amino acid derivatives.[1]
-
Co-Solvents: Adding a small amount of Dimethyl sulfoxide (B87167) (DMSO) can significantly improve solubility. However, be mindful that DMSO can complicate solvent removal and may not be compatible with all synthesis protocols. A 50:50 mixture of DMF and DMSO can be effective for particularly difficult cases.[2]
-
Gentle Heating and Sonication: Gently warming the solvent to approximately 37-40°C and sonicating the mixture for 5-10 minutes can aid in dissolving the this compound.[1] Avoid excessive or prolonged heating to prevent potential degradation.
Q2: I'm observing incomplete coupling of this compound, leading to deletion sequences. How can I improve coupling efficiency?
A2: Incomplete coupling is often due to the steric hindrance of the two Fmoc groups and the potential for aggregation. Consider the following troubleshooting steps:
-
Optimize Coupling Reagents: For sterically hindered amino acids like this compound, more potent activating reagents are recommended. HATU is generally more efficient than HBTU for such challenging couplings.[3]
-
Increase Reagent Equivalents: Using a higher molar excess of the amino acid and coupling reagents relative to the resin's loading capacity can drive the reaction to completion.
-
Double Coupling: After the initial coupling reaction, perform a second coupling with a fresh solution of activated this compound. This is a highly effective strategy for difficult couplings.[4]
-
Extend Coupling Time: Increase the reaction time to allow for the slower coupling kinetics of this bulky amino acid. Monitor the reaction progress with a Kaiser test.[5]
Q3: My Kaiser test is still positive after an extended coupling time. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted free amines, confirming incomplete coupling.[5] If extending the coupling time and using a more potent activator is insufficient, consider the following:
-
Review Reagent Quality: Ensure that your coupling reagents and solvents have not degraded.[6] Moisture can inactivate coupling reagents.
-
Capping: If you are unable to achieve a negative Kaiser test and wish to prevent the formation of deletion sequences, you can "cap" the unreacted amines by acetylating them with acetic anhydride.
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: While the primary challenges are solubility and steric hindrance, general SPPS side reactions can still occur. One to be mindful of is racemization, especially with prolonged activation times or the use of certain bases.[7] Using an additive like HOBt or Oxyma Pure can help to suppress racemization.[8]
Quantitative Data Summary
The following table provides recommended starting conditions for the activation of this compound. These may need to be optimized depending on the specific peptide sequence and synthesis scale.
| Parameter | Recommendation | Notes |
| Solvent | DMF or NMP | NMP is often superior for solubility. |
| Co-Solvent (Optional) | Up to 25% DMSO in DMF/NMP | Use if solubility issues persist. |
| This compound (eq.) | 3 - 5 | Higher equivalents may be needed for difficult couplings. |
| Coupling Reagent (eq.) | 2.9 - 4.9 | Use a slight molar deficit relative to the amino acid. |
| Base (DIPEA) (eq.) | 6 - 10 | Double the equivalents of the amino acid. |
| Additive (HOBt/Oxyma) (eq.) | 3 - 5 | Suppresses racemization. |
| Pre-activation Time | 1 - 2 minutes | Allow reagents to mix before adding to the resin.[9] |
| Coupling Time | 1 - 4 hours | May require longer times; monitor with Kaiser test.[5] |
| Temperature | Room Temperature to 40°C | Gentle heating can improve both solubility and reaction rate. |
Experimental Protocols
Protocol 1: HATU-Mediated Activation and Coupling
This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered amino acids.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
-
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been removed (positive Kaiser test) and the resin is washed thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in a minimal amount of DMF or NMP. Add DIPEA to the mixture and agitate for 1-2 minutes for pre-activation.[10]
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative test (yellow/colorless beads) indicates complete coupling.[5]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Protocol 2: HBTU/HOBt-Mediated Activation and Coupling
A standard and cost-effective method suitable for many applications.
-
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF or NMP, peptide synthesis grade
-
-
Procedure:
-
Resin Preparation: As described in Protocol 1.
-
Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt in a minimal amount of DMF or NMP. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.[10]
-
Coupling: Add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Once complete, drain the solution and wash the resin with DMF.
-
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Chemical activation pathway for this compound coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kilobio.com [kilobio.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting Low Yield in Branched Peptide Synthesis: A Technical Support Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low yield during branched peptide synthesis. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in branched peptide synthesis?
Low yields in branched peptide synthesis can stem from several factors, often related to the increased complexity of these molecules compared to linear peptides. The most common culprits include:
-
Steric Hindrance: As the peptide branches grow, the reactive sites can become crowded, physically blocking the coupling of new amino acids. This is a significant issue in the divergent synthesis approach where branches are built directly on a core scaffold.[1][2] Incomplete reactions due to steric hindrance are a primary cause of yield loss.[1]
-
Peptide Aggregation: Certain peptide sequences, particularly those rich in hydrophobic amino acids, have a tendency to aggregate.[3][4] This aggregation can prevent reagents from reaching the reactive sites, leading to incomplete coupling and deprotection steps.[4]
-
Low Coupling Efficiency: Besides steric hindrance, incomplete coupling reactions can also result from suboptimal reaction conditions, such as inadequate activation of the incoming amino acid or insufficient reaction time.[2][5]
-
Suboptimal Orthogonal Protection Strategy: The success of branched peptide synthesis heavily relies on the use of orthogonal protecting groups that can be selectively removed without affecting others.[1][6] If the chosen protecting groups are not completely stable under the deprotection conditions of other groups, or if their removal is incomplete, it can lead to a mixture of undesired products and a lower yield of the target peptide.[6]
-
Purification Challenges: The purification of branched peptides can be complex due to the presence of closely related impurities, such as deletion sequences or incompletely deprotected peptides.[7] Significant product loss can occur during the purification steps, contributing to a low overall yield.
Q2: How can I mitigate steric hindrance during synthesis?
Addressing steric hindrance is crucial for improving the yield of branched peptides.[1][2] Here are several strategies you can employ:
-
Extend Reaction Times and Use Excess Reagents: Increasing the coupling time and using a higher excess of the activated amino acid and coupling reagents can help drive the reaction to completion, even in sterically hindered environments.[1]
-
Incorporate Spacer Molecules: Introducing flexible spacer molecules between the branching core and the peptide chains can increase the distance between branches, reducing steric hindrance.[2][8]
-
Optimize Resin Choice: Using a resin with a lower loading capacity can increase the distance between peptide chains on the solid support, thereby reducing intermolecular steric hindrance. Advanced resins with improved swelling properties, such as 2-chlorotrityl chloride (2-CTC) resin, can also enhance synthesis efficiency.[1]
-
Consider a Convergent Synthesis Approach: In a convergent strategy, peptide branches are synthesized separately and then attached to the core scaffold.[1] This approach can significantly reduce steric hindrance during the chain elongation steps.[1]
Q3: My peptide is prone to aggregation. What can I do to improve solubility and yield?
Peptide aggregation is a common problem, especially with hydrophobic sequences.[3][4] The following approaches can help overcome this issue:
-
Use Chaotropic Agents: Adding chaotropic agents, such as certain salts, can disrupt the secondary structures that lead to aggregation.
-
Incorporate Pseudoproline Dipeptides: Introducing pseudoproline dipeptides at specific points in the peptide backbone can disrupt the formation of secondary structures like β-sheets, which are often responsible for aggregation.[4]
-
Elevated Temperature Synthesis: Performing the synthesis at a higher temperature can help to disrupt intermolecular hydrogen bonds and reduce aggregation.[9]
-
Solvent Optimization: The choice of solvent can significantly impact peptide solubility. While DMF is common, other solvents like N-methyl-2-pyrrolidone (NMP) or mixtures of solvents can be more effective for certain sequences.[10]
Q4: How do I choose the right orthogonal protection strategy for my branched peptide?
A robust orthogonal protection strategy is fundamental for the successful synthesis of complex branched peptides.[6][11] The goal is to have protecting groups that can be removed under specific, non-interfering conditions.[6]
The most common strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu approach.[11] For branched peptides, additional orthogonal protecting groups are needed for the side chains of the amino acids that will form the branching points (e.g., the ε-amino group of Lysine).
Common Orthogonal Protecting Groups for Branching Points:
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine (B6355638) in DMF)[11] | Acid-labile groups (e.g., tBu, Boc, Trt) |
| tert-butoxycarbonyl | Boc | Acid-labile (e.g., TFA)[11] | Base-labile groups (e.g., Fmoc) |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF[12] | Fmoc/tBu |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst[1] | Fmoc/tBu |
| 4-methyltrityl | Mtt | Mildly acidic conditions (e.g., 1% TFA in DCM)[1] | Fmoc/tBu |
The selection of the appropriate protecting group for the branching point depends on the overall synthetic strategy and the chemical nature of the peptide.
Below is a diagram illustrating the concept of a three-dimensional orthogonal protection strategy, which is often required for synthesizing branched peptides.
Caption: Orthogonal deprotection workflow for branched peptide synthesis.
Troubleshooting Guide: Step-by-Step Experimental Protocols
If you are experiencing low yields, a systematic approach to troubleshooting is essential. Here are some key experimental workflows and protocols to help you pinpoint and resolve the issue.
Workflow for Diagnosing Low Yield
Caption: A logical workflow for troubleshooting low peptide yield.
Protocol 1: Optimizing Coupling Reactions
If your analysis reveals a high proportion of deletion sequences, your coupling efficiency is likely low.
Objective: To improve the efficiency of amino acid coupling.
Methodology:
-
Increase Reagent Concentration:
-
Prepare stock solutions of amino acids and coupling reagents (e.g., HATU, HCTU) at a higher concentration, for instance, 0.5 M.[5]
-
Use a 4 to 10-fold excess of protected amino acid and coupling reagents relative to the resin loading capacity.
-
-
Double Coupling:
-
Monitoring the Reaction:
-
Perform a Kaiser test (ninhydrin test) on a small sample of the resin after the coupling step. A positive result (blue beads) indicates incomplete coupling, signifying the need for a second coupling or extended reaction time.
-
Protocol 2: Enhancing Deprotection Steps
The presence of impurities with their protecting groups still attached points to incomplete deprotection.
Objective: To ensure complete removal of the temporary protecting group (e.g., Fmoc).
Methodology:
-
Extend Deprotection Time:
-
Increase the deprotection time with 20% piperidine in DMF from the standard 10-20 minutes to 30 minutes.
-
-
UV Monitoring:
-
Use a Stronger Base:
-
In some cases, a stronger base solution, such as 2% DBU and 2% piperidine in DMF, can be more effective for removing the Fmoc group, especially in "difficult" sequences.
-
Protocol 3: Characterization of Branched Peptides
Accurate characterization is essential to confirm the identity of your product and diagnose synthesis problems.
Objective: To verify the molecular weight and purity of the synthesized branched peptide.
Methodology:
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Analyze the sample using reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient elution, for example, from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
The purity of the peptide is determined by the relative area of the main peak.[13]
-
-
Mass Spectrometry (MS):
-
Determine the molecular weight of the main HPLC peak using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14][15]
-
The observed mass should match the theoretical mass of the desired branched peptide.[14]
-
Tandem MS (MS/MS) can be used to sequence the peptide and confirm the structure of the branches.[14]
-
By systematically addressing these common issues and employing the outlined protocols, you can significantly improve the yield and purity of your branched peptide synthesis. For further assistance, please consult our advanced synthesis guides or contact our technical support team.
References
- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 2. lifetein.com [lifetein.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. neulandlabs.com [neulandlabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. polarispeptides.com [polarispeptides.com]
- 15. Sequencing of a branched peptide using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aggregation of Peptides Containing Fmoc-Lys(Fmoc)-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of peptide aggregation during solid-phase peptide synthesis (SPPS), with a specific focus on peptides containing the bulky and hydrophobic Fmoc-Lys(Fmoc)-OH residue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a derivative of the amino acid lysine (B10760008) where both the alpha-amino group and the side-chain epsilon-amino group are protected by a fluorenylmethoxycarbonyl (Fmoc) group. This reagent is primarily used in the synthesis of branched peptides, where the lysine side chain serves as an anchor point for a second peptide chain.
Q2: Why do peptides containing this compound have a high tendency to aggregate?
A2: The aggregation is primarily due to the presence of two large, hydrophobic Fmoc groups. These groups increase the steric hindrance and promote intermolecular hydrophobic interactions and hydrogen bonding between peptide chains, leading to the formation of insoluble aggregates on the solid support. The self-assembly of this compound into hydrogels is a testament to its strong aggregating nature.[1]
Q3: What are the common signs of on-resin peptide aggregation when using this compound?
A3: The most common indicators of aggregation include:
-
Poor Resin Swelling: The peptide-resin matrix may fail to swell adequately or may even shrink.
-
Incomplete Fmoc Deprotection: The piperidine (B6355638) solution may struggle to access the Fmoc groups, leading to a positive colorimetric test (like the Kaiser test) after the deprotection step.
-
Slow or Failed Coupling Reactions: The incoming activated amino acid cannot reach the free N-terminus of the growing peptide chain, resulting in low coupling efficiency and the presence of deletion sequences in the final product.
-
Clumping of the Resin: The resin beads may stick together, preventing efficient mixing and reagent flow.
Q4: Can I predict if my peptide sequence containing this compound will aggregate?
A4: While it is difficult to predict aggregation with certainty from the sequence alone, peptides with stretches of hydrophobic amino acids are more prone to aggregation. The inclusion of this compound significantly increases this risk, regardless of the surrounding sequence.
Troubleshooting Guides
Issue 1: Poor Resin Swelling and Reagent Accessibility
This is often the first sign of aggregation. The peptide chains on the resin are collapsing and preventing the free flow of solvents and reagents.
| Strategy | Recommendation | Rationale |
| Solvent Change | Switch from standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP). | NMP has a higher boiling point and is a better solvent for aggregated peptides. |
| Solvent Additives | Add Dimethyl sulfoxide (B87167) (DMSO) to the reaction mixture (e.g., DMF/DMSO 1:1). | DMSO is a highly polar aprotic solvent that can disrupt hydrogen bonds and improve solvation. |
| Chaotropic Salts | Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions. | These salts disrupt the structure of water and interfere with hydrophobic interactions and hydrogen bonding. |
| Sonication | Place the reaction vessel in a sonicating water bath during the deprotection and/or coupling steps. | Ultrasonic energy can physically break up aggregates and improve reagent penetration. |
Issue 2: Incomplete Fmoc Deprotection
The bulky nature of the aggregated peptide-resin complex can hinder the access of piperidine to the Fmoc groups.
| Strategy | Recommendation | Rationale |
| Stronger Base | Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in 20% piperidine/DMF. | DBU is a stronger, non-nucleophilic base that can enhance the rate of Fmoc removal in difficult cases. |
| Increased Temperature | Perform the deprotection step at an elevated temperature (e.g., 40°C). | Increased thermal energy can help to disrupt the secondary structures of the aggregated peptides. |
| Microwave Synthesis | Utilize a microwave peptide synthesizer. | Microwave energy can accelerate the deprotection reaction and disrupt aggregation. |
Issue 3: Failed or Slow Coupling Reactions
Even if Fmoc deprotection is successful, the N-terminus of the growing peptide chain may be inaccessible to the incoming activated amino acid.
| Strategy | Recommendation | Rationale |
| High-Efficiency Coupling Reagents | Use more potent coupling reagents like HATU, HCTU, or PyBOP. | These reagents form highly reactive activated esters that can improve coupling efficiency in sterically hindered situations. |
| Double Coupling | After the initial coupling reaction, repeat the process with a fresh solution of activated amino acid. | This increases the reaction time and the probability of the coupling reaction going to completion. |
| Incorporate Backbone Protection | Introduce backbone-disrupting elements like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acids in the peptide sequence. | These groups are attached to the backbone nitrogen and physically prevent the formation of interchain hydrogen bonds. |
| Use Pseudoproline Dipeptides | If the sequence allows, incorporate pseudoproline dipeptides. | These dipeptides induce a kink in the peptide backbone, disrupting the formation of beta-sheet structures that lead to aggregation. |
| Low-Loading Resin | Synthesize the peptide on a low-substitution resin (e.g., 0.2-0.4 mmol/g). | This increases the distance between peptide chains on the resin, reducing the likelihood of intermolecular aggregation. |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection for Aggregated Peptides
This protocol is recommended when standard deprotection with 20% piperidine in DMF is incomplete.
Reagent:
-
Deprotection Solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% (v/v) piperidine in NMP.
Procedure:
-
Wash the peptide-resin with NMP (3 x 1 min).
-
Add the DBU/piperidine/NMP solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with NMP (at least 6 times) to remove all traces of piperidine and DBU.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the complete removal of the Fmoc group before proceeding to the next coupling step.
Protocol 2: High-Efficiency Coupling for Peptides Containing this compound
This protocol is for coupling an amino acid when standard methods fail due to suspected aggregation.
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.95 equivalents)
-
HOAt (4 equivalents)
-
DIPEA (8 equivalents)
-
NMP
Procedure:
-
After Fmoc deprotection, wash the resin thoroughly with NMP (6 x 1 min).
-
In a separate vessel, dissolve the Fmoc-amino acid, HATU, and HOAt in NMP.
-
Add DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated mixture to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, the time can be extended, or the temperature increased to 40°C.
-
Wash the resin with NMP (5 x 1 min).
-
Perform a coupling completion test (e.g., Kaiser test). If the test is positive, consider a second coupling.
Visualizations
References
Technical Support Center: Purification of Fmoc-Lys(Fmoc)-OH Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with peptides containing the branched lysine (B10760008) derivative, Fmoc-Lys(Fmoc)-OH.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound containing peptides.
Issue 1: Complex crude peptide profile with multiple close-eluting peaks.
-
Question: My crude peptide HPLC profile shows a cluster of peaks that are difficult to resolve. What are the potential causes when using this compound?
-
Answer: The use of this compound in solid-phase peptide synthesis (SPPS) can lead to a complex mixture of impurities. The primary challenges stem from the two Fmoc protecting groups on the lysine residue. Potential causes for a complex chromatogram include:
-
Incomplete Deprotection: One or both of the Fmoc groups on the lysine side chain may not be completely removed during the standard deprotection steps, leading to a heterogeneous mixture of the desired peptide, a peptide with one Fmoc group remaining, and a peptide with both Fmoc groups still attached.[1]
-
Premature Fmoc Removal: The ε-amino group of a lysine residue can potentially cause the undesired removal of the α-amino Fmoc group on the same or an adjacent residue, leading to side reactions.[2]
-
Formation of Deletion Sequences: Incomplete coupling or deprotection at any stage of the synthesis can result in deletion sequences, which may have similar chromatographic properties to the target peptide.[3]
-
Aggregation: The presence of two bulky and hydrophobic Fmoc groups can increase the propensity for peptide aggregation, which can manifest as broad or multiple peaks in the HPLC profile.[4]
-
Issue 2: Poor solubility of the crude or purified peptide.
-
Question: I am having difficulty dissolving my crude peptide containing this compound in standard HPLC mobile phases. What can I do?
-
Answer: Poor solubility is a common challenge with peptides rich in hydrophobic residues, and the two Fmoc groups on the lysine contribute significantly to the overall hydrophobicity.[4] Here are some strategies to address solubility issues:
-
Solvent Selection: Try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) before diluting it with the initial HPLC mobile phase.[5]
-
pH Adjustment: The net charge of the peptide can influence its solubility. For basic peptides, using a more acidic solution may help, while for acidic peptides, a slightly basic solution might be beneficial. However, be cautious with pH changes as they can affect the stability of the peptide.[4]
-
Chaotropic Agents: In cases of severe aggregation-related solubility issues, the use of chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) in the sample solvent can help disrupt intermolecular interactions. Note that these agents must be compatible with your HPLC column and downstream applications.[5]
-
Issue 3: Unexpected masses observed in mass spectrometry analysis.
-
Question: My mass spectrometry results show peaks that do not correspond to my target peptide. What are the likely side products when using this compound?
-
Answer: Unexpected masses can arise from various side reactions during peptide synthesis and cleavage. When working with this compound, you might observe:
-
+222 Da or +444 Da Adducts: These correspond to the mass of one or two Fmoc groups, respectively, indicating incomplete deprotection.
-
Deletion Sequences: Masses corresponding to the target peptide minus one or more amino acid residues.
-
Piperidine (B6355638) Adducts: A +84 Da adduct can result from the reaction of the dibenzofulvene byproduct of Fmoc deprotection with piperidine.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary application of this compound in peptide synthesis?
-
A1: this compound is a derivative used for the synthesis of branched peptides. The two Fmoc groups on the α- and ε-amino groups of the lysine can be selectively or simultaneously removed to allow for the synthesis of two different peptide chains originating from the lysine residue.
-
-
Q2: How can I optimize the deprotection of the two Fmoc groups on the lysine residue?
-
A2: Complete removal of both Fmoc groups is crucial. Standard deprotection conditions (e.g., 20% piperidine in DMF) may need to be extended. It is advisable to monitor the deprotection reaction to ensure completeness. In some cases, a double deprotection step may be necessary.[6]
-
-
Q3: What are the recommended starting conditions for HPLC purification of a peptide containing this compound?
-
A3: A good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA). Given the hydrophobicity of the peptide, a shallower gradient may be required to achieve good separation.
-
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound containing peptides in the public domain, the following table presents an illustrative comparison of purification outcomes for a hypothetical branched peptide.
Table 1: Illustrative Purification Outcomes for a Branched Peptide Synthesized with this compound
| Purification Strategy | Crude Purity (%) | Final Purity (%) | Overall Yield (%) | Key Observation |
| Standard RP-HPLC (Fast Gradient) | 45 | 85 | 15 | Co-elution of incompletely deprotected species. |
| Optimized RP-HPLC (Shallow Gradient) | 45 | >95 | 12 | Improved resolution of major impurities. |
| Two-Step Purification (Ion Exchange followed by RP-HPLC) | 45 | >98 | 8 | Effective removal of charged impurities, leading to higher final purity. |
Experimental Protocols
The following are example protocols for the purification and analysis of peptides containing this compound. These should be considered as starting points and may require optimization based on the specific properties of the peptide.
Protocol 1: Reversed-Phase HPLC Purification
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal volume of DMSO.
-
Dilute the solution with mobile phase A (0.1% TFA in water) to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, 10-50% B over 40 minutes.
-
Flow Rate: 1 mL/min for analytical or 15-20 mL/min for preparative.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions that meet the desired purity level.
-
Lyophilize the pooled fractions to obtain the purified peptide.
-
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range to detect the expected molecular weight of the peptide, as well as potential impurities such as incompletely deprotected species.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting of this compound containing peptides.
Caption: General workflow for the purification of peptides synthesized with this compound.
Caption: Troubleshooting decision tree for a complex HPLC profile of an this compound peptide.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.uci.edu [chem.uci.edu]
Technical Support Center: Preventing Diacylation with Fmoc-Lys(Fmoc)-OH
Welcome to the technical support center for the use of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of diacylation during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a derivative of the amino acid lysine (B10760008) where both the α-amino group and the ε-amino group of the side chain are protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This reagent is primarily used for the synthesis of branched peptides, where the lysine side chain serves as an anchor point for the growth of a second peptide chain.
Q2: What is diacylation in the context of using this compound?
Diacylation is an undesirable side reaction where two molecules of the activated this compound react with the N-terminal amine of the growing peptide chain. This results in the addition of a dipeptide of Fmoc-Lys(Fmoc) instead of a single amino acid, leading to a significant impurity that can be difficult to remove.
Q3: Why does diacylation occur with this compound?
Diacylation can occur due to several factors, primarily related to the coupling conditions. Over-activation of the carboxylic acid of this compound can lead to the formation of highly reactive species that can acylate the N-terminal amine of the peptide chain, and also react with another molecule of activated this compound, which can then couple to the peptide. The presence of excess base can also promote side reactions.
Q4: How can I detect if diacylation has occurred?
Diacylation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In an HPLC chromatogram, the diacylated peptide will appear as a separate, later-eluting peak compared to the desired peptide. Mass spectrometry will show a mass increase corresponding to the addition of an extra Fmoc-Lys(Fmoc) residue.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter when using this compound.
| Problem | Potential Cause | Recommended Solution |
| Presence of a significant peak in HPLC with a mass corresponding to the desired peptide + Fmoc-Lys(Fmoc). | Diacylation has occurred. | 1. Optimize Coupling Reagent Stoichiometry: Reduce the equivalents of the coupling reagent and this compound to the minimum required for efficient coupling (e.g., 1.5-2 equivalents). 2. Choose a Milder Coupling Reagent: Use a coupling reagent less prone to over-activation, such as DIC/OxymaPure®. 3. Control Base Equivalents: Use a minimal amount of a hindered base like Diisopropylethylamine (DIEA) (e.g., 1-2 equivalents). 4. Reduce Coupling Time: Shorter coupling times can minimize the opportunity for side reactions. Monitor the reaction closely. |
| Incomplete coupling of this compound. | Steric hindrance or poor solubility of the protected amino acid. | 1. Increase Coupling Time: If diacylation is not an issue, a longer coupling time or a double coupling may be necessary. 2. Improve Solubility: Ensure the this compound is fully dissolved in an appropriate solvent like DMF or NMP before activation. 3. Use a More Potent Coupling Reagent: Reagents like HATU or HCTU can be used, but stoichiometry and reaction time must be carefully controlled to avoid diacylation. |
| Difficulty in purifying the desired peptide from the diacylated impurity. | Similar chromatographic behavior of the desired product and the byproduct. | 1. Optimize HPLC Gradient: Use a shallower gradient during purification to improve separation. 2. Prevent Formation: The most effective strategy is to prevent the formation of the diacylated product in the first place by optimizing the coupling conditions. |
Experimental Protocols
Standard Protocol for Coupling this compound to Minimize Diacylation
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (1.5 eq.) and a suitable coupling reagent such as DIC (1.5 eq.) and OxymaPure® (1.5 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin (B49086) test to check for completion.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): If the ninhydrin test indicates incomplete coupling after a reasonable time, cap any unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Proceed to the next cycle.
Visualizing the Chemistry and Workflow
To further clarify the process, the following diagrams illustrate the chemical pathways and troubleshooting workflow.
Caption: Mechanism of desired monacylation versus diacylation side reaction and its prevention.
Caption: Troubleshooting workflow for diacylation when using this compound.
Technical Support Center: Fmoc-Lys(Fmoc)-OH in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-Lys(Fmoc)-OH for the synthesis of symmetrically branched peptides and dendrimers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in peptide synthesis?
A1: this compound is a derivative of the amino acid lysine (B10760008) where both the alpha-amino group (α-NH₂) and the epsilon-amino group (ε-NH₂) of the side chain are protected by a fluorenylmethoxycarbonyl (Fmoc) group. Its primary application is in solid-phase peptide synthesis (SPPS) to create symmetrically branched peptides or peptide dendrimers. After the initial coupling of this compound to the peptide-resin, the subsequent deprotection step removes both Fmoc groups simultaneously, exposing two primary amines (the α-amino group and the ε-amino group). This allows for the simultaneous elongation of two identical peptide chains from the lysine residue, leading to a symmetrical branched structure.
Q2: What are the main challenges associated with using this compound in SPPS?
A2: The primary challenge with this compound is the significant steric hindrance caused by the two bulky Fmoc protecting groups. This steric hindrance can lead to several issues during the coupling reaction:
-
Incomplete Coupling: The bulky nature of this compound can make it difficult for the activated amino acid to access the free N-terminus of the growing peptide chain on the resin, resulting in lower coupling efficiency and the formation of deletion sequences.
-
Slower Reaction Kinetics: The coupling reaction of this compound is often slower compared to less sterically hindered amino acids.
-
Aggregation: The presence of multiple bulky Fmoc groups can contribute to peptide aggregation on the solid support, further hindering reagent accessibility.
Q3: How can I detect incomplete coupling of this compound?
A3: Several methods can be used to monitor the completion of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a widely used qualitative colorimetric test to detect the presence of free primary amines on the resin. A positive result (intense blue or purple color) indicates that free amines are still present, signifying an incomplete coupling reaction.[1]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric test that can be used to detect unreacted primary amines.
-
HPLC and Mass Spectrometry (MS): For a definitive analysis, a small amount of the peptide-resin can be cleaved, and the crude product can be analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides missing the lysine residue) in the MS data or a low-purity profile in the HPLC chromatogram confirms incomplete coupling.
Q4: Which lysine derivative should I choose for my synthesis?
A4: The choice of lysine derivative depends on the desired peptide architecture. The following table provides a comparison of commonly used Fmoc-protected lysine derivatives.
| Derivative | Side-Chain Protecting Group | Primary Use | Key Features & Considerations |
| This compound | Fmoc | Symmetrical branched peptides/dendrimers | High steric hindrance, often requires optimized coupling conditions (e.g., stronger coupling reagents, longer reaction times, or microwave assistance). |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) | Standard linear peptide synthesis, introduction of a lysine residue. Can be used for branched peptides if the Boc group is removed on-resin. | Most common lysine derivative, good balance of stability and ease of deprotection.[2][3] The bulky Boc group can still cause some steric hindrance.[2][3] |
| Fmoc-Lys(Mtt)-OH | Mtt (4-methyltrityl) | Orthogonal synthesis of branched or cyclic peptides. | The Mtt group can be selectively removed under mildly acidic conditions, leaving other acid-labile groups intact.[4] |
| Fmoc-Lys(Alloc)-OH | Alloc (allyloxycarbonyl) | Orthogonal synthesis of branched or cyclic peptides. | The Alloc group is removed under neutral conditions using a palladium catalyst, providing another level of orthogonality. |
| Fmoc-Lys(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | Orthogonal synthesis of branched or cyclic peptides. | The Dde group is removed with hydrazine, offering an alternative deprotection strategy. |
Troubleshooting Guide for this compound Coupling
This guide provides a systematic approach to troubleshoot and optimize the coupling of the sterically hindered this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Issue: Positive Kaiser Test After Coupling this compound
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling of this compound was incomplete.
Step 1: Perform a Double Coupling
-
Action: Immediately after the first coupling and a positive Kaiser test, repeat the coupling step with a fresh solution of activated this compound.
-
Rationale: For sterically hindered amino acids, a single coupling may not be sufficient to drive the reaction to completion. A second coupling increases the probability of acylating all available free amines.
Step 2: Utilize Stronger Coupling Reagents
-
Action: If double coupling is insufficient, switch to more powerful coupling reagents.
-
Recommended Reagents:
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are highly efficient and fast-acting.[5]
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). Also very effective for hindered couplings.[6]
-
-
Rationale: These reagents form highly reactive activated esters, which can overcome the steric barrier more effectively than standard carbodiimide (B86325) activators like DIC.
Step 3: Optimize Reaction Conditions
-
Action: Increase the coupling reaction time and/or temperature.
-
Recommendations:
-
Time: Extend the coupling time to 2-4 hours or even overnight at room temperature.
-
Temperature: Cautiously increase the reaction temperature to a maximum of 40°C. Monitor for potential side reactions.
-
-
Rationale: Slower reaction kinetics due to steric hindrance can be compensated for by allowing the reaction to proceed for a longer duration or by providing more thermal energy.
Step 4: Consider Microwave-Assisted Synthesis
-
Action: For extremely difficult couplings, employ a microwave peptide synthesizer.
-
Rationale: Microwave energy can significantly accelerate coupling reactions of sterically hindered amino acids by efficiently overcoming the activation energy barrier, leading to higher purities and shorter synthesis times.
Step 5: Ensure High-Quality Reagents and Anhydrous Conditions
-
Action: Verify the purity of your this compound and the quality of your solvents.
-
Recommendations:
-
Use high-purity (≥99%) this compound.
-
Use anhydrous DMF or NMP. Water in the solvent can hydrolyze the activated amino acid, reducing coupling efficiency.
-
-
Rationale: Impurities in the amino acid or moisture in the solvent can interfere with the coupling reaction.
Step 6: Address Potential Peptide Aggregation
-
Action: If peptide aggregation is suspected, especially in longer or hydrophobic sequences, take steps to disrupt secondary structures.
-
Recommendations:
-
Chaotropic Salts: Add a chaotropic salt like LiCl (0.5 M) to the coupling mixture to improve solvation.
-
Solvent Choice: Using NMP instead of DMF, or a mixture of DMF and DCM, can sometimes improve resin swelling and reduce aggregation.
-
-
Rationale: Aggregation can make the N-terminal amine inaccessible to the activated amino acid. Disrupting these aggregates can improve coupling efficiency.
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
This protocol is for the manual coupling of this compound under standard (non-microwave) conditions.
-
Resin Preparation:
-
Swell the peptide-resin with a free N-terminal amine in DMF for 30-60 minutes.
-
Drain the DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to monitor the reaction's completion.[1]
-
A negative result (yellow or colorless beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue or purple beads), perform a second coupling (double coupling) by repeating steps 2 and 3 with fresh reagents.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the two Fmoc groups from the lysine residue to allow for the symmetrical growth of the peptide chains.
-
Resin Washing:
-
Wash the peptide-resin with DMF (3 times).
-
-
Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10-15 minutes.
-
-
Final Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine. The resin is now ready for the next coupling step on both the α- and ε-amino groups.
-
Visualizations
Caption: Workflow for creating a symmetrical branch point using this compound.
References
- 1. Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-Lys(Fmoc)-OH Deprotection Monitoring
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for monitoring the Fmoc deprotection of Fmoc-Lys(Fmoc)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is specific monitoring required for this compound deprotection?
This compound has two Fmoc protecting groups: one on the α-amine (Nα) and one on the ε-amine (Nε) of the lysine (B10760008) side chain. The complete removal of both groups is critical. Incomplete deprotection can lead to significant impurities, such as deletion sequences where the subsequent amino acid fails to couple, or branched peptides if only the α-Fmoc is removed. These byproducts can be challenging to separate from the target peptide, ultimately reducing the overall yield and purity.[1]
Q2: What are the primary methods to monitor the deprotection of both Fmoc groups?
There are several effective methods, each with its own advantages, for monitoring the completeness of the deprotection steps. The most common are:
-
UV-Vis Spectrophotometry : Many automated peptide synthesizers use this method to monitor the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic UV absorbance around 301-312 nm.[1][2] A prolonged or biphasic release curve can indicate difficulty in removing one or both of the Fmoc groups.
-
Kaiser Test (Ninhydrin Test) : This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[3] A positive result (dark blue beads) confirms the presence of free primary amines, indicating successful deprotection of both Fmoc groups. A negative result (yellow or no color change) signifies that at least one Fmoc group remains attached.[1]
-
High-Performance Liquid Chromatography (HPLC) : Analyzing a small, cleaved sample of the peptide can provide a quantitative assessment of the deprotection efficiency.[4][5] This method can distinguish between the fully deprotected peptide, singly deprotected intermediates, and the fully protected starting material.
Q3: My Kaiser test is negative (yellow) after the standard deprotection time. What should I do?
A negative Kaiser test indicates incomplete Fmoc removal.[1] This is a common issue, especially with sterically hindered residues or aggregating sequences.[1][6] Here are the recommended troubleshooting steps:
-
Extend Deprotection Time : The ε-Fmoc group on the lysine side chain can sometimes be more difficult to remove than the α-Fmoc. Increase the deprotection time or perform additional deprotection cycles.
-
Use a Stronger Base : Consider adding a small percentage (1-2%) of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your standard piperidine (B6355638) deprotection solution.[7]
-
Improve Resin Swelling : Ensure the resin is adequately swelled. Poor swelling can hinder reagent access to the peptide chains.[1]
-
Review Synthesis Protocol : Double-check that the correct concentrations and volumes of deprotection reagents were used.[1]
Q4: UV monitoring shows a slow, tailing release of the DBF-piperidine adduct. What does this signify?
A slow or tailing release curve during UV monitoring suggests that the deprotection reaction is sluggish.[1] For this compound, this could indicate that one of the Fmoc groups (often the side-chain ε-Fmoc) is being removed more slowly than the other. This can be due to factors like peptide aggregation or steric hindrance. Automated synthesizers with feedback control may automatically extend the deprotection time in such cases.[8]
Troubleshooting Guide
Issue: HPLC analysis of the crude peptide shows a major peak corresponding to a deletion of the amino acid following Lys(Fmoc).
This is a classic sign of incomplete deprotection of the α-amino group. If the Nα-Fmoc group is not removed, the next amino acid in the sequence cannot be coupled.
| Corrective Action | Parameter | Recommendation |
| Optimize Deprotection | Reagent | Use 20% piperidine in DMF. For difficult sequences, consider adding 1-2% DBU.[7] |
| Time | Increase the duration of the deprotection step. A two-step deprotection (e.g., 5 min + 15 min) is often effective. | |
| Temperature | Gently heating the reaction may improve deprotection efficiency, but can also increase the risk of side reactions. | |
| Verify Reagents | Piperidine | Ensure the piperidine solution is fresh and has not degraded. |
| Solvent | Use high-quality, amine-free DMF. |
Issue: Mass spectrometry of the crude product shows a mass corresponding to the peptide with an extra Fmoc group.
This indicates that one of the Fmoc groups on the lysine residue was not removed and remained throughout the synthesis and final cleavage.
| Monitoring Technique Comparison | Description | Type | Time | Complexity |
| UV-Vis Spectrophotometry | Measures the absorbance of the DBF-piperidine adduct released during deprotection.[1] | Quantitative (real-time) | Fast | Low (often automated) |
| Kaiser Test | A colorimetric test that detects free primary amines on the resin.[3] | Qualitative | ~5-10 min | Low |
| HPLC Analysis | Separates and quantifies components of a cleaved peptide sample.[4] | Quantitative | ~30-60 min | High |
Experimental Protocols
Protocol 1: UV-Vis Monitoring of Fmoc Deprotection
This method is typically automated on modern peptide synthesizers but can be adapted for manual monitoring.
-
Collect Filtrate : During the deprotection step with piperidine, collect the solution (filtrate) that is drained from the reaction vessel.
-
Dilute Sample : Take a small aliquot of the filtrate and dilute it with a suitable solvent like ethanol (B145695) or DMF.
-
Measure Absorbance : Using a UV-Vis spectrophotometer, measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-piperidine adduct (typically 301-312 nm).[1]
-
Monitor : Continue collecting and measuring samples at different time points during the deprotection to generate a release curve. The reaction is complete when the absorbance plateaus.
Protocol 2: Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.
-
Prepare Reagents :
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.[1]
-
-
Sample Collection : Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents : Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat : Heat the test tube at 100°C for 5 minutes.
-
Observe Color :
Protocol 3: HPLC-Based Monitoring
-
Sample Collection : After the deprotection step and washing, take a small amount of the resin (~5-10 mg).
-
Cleavage : Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1-2 hours to cleave the peptide from the resin and remove other side-chain protecting groups.[5]
-
Precipitation : Precipitate the cleaved peptide with cold diethyl ether.
-
Analysis : Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by reverse-phase HPLC. The resulting chromatogram can be used to quantify the amount of fully deprotected peptide versus any remaining Fmoc-containing species.
Visualizations
Caption: A standard workflow for the deprotection and monitoring of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. UV Synthesis Monitoring - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
Technical Support Center: Fmoc-Lys(Fmoc)-OH Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Fmoc-Lys(Fmoc)-OH for various experimental applications, including solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended solvents for dissolving this compound?
The most commonly used and recommended solvent for dissolving Fmoc-protected amino acids, including this compound, is N,N-Dimethylformamide (DMF).[1][2] N-methylpyrrolidone (NMP) is another widely accepted and effective solvent.[2][3] Dimethyl sulfoxide (B87167) (DMSO) is also a good solvent, particularly for challenging sequences or when a higher concentration is required.[3][4]
Q2: Are there "greener" or less hazardous alternatives to DMF and NMP?
Yes, due to growing environmental and safety concerns, several greener alternatives to traditional polar aprotic solvents are being explored. Some of these include:
-
PolarClean: A biodegradable solvent that shows excellent dissolving capacity for Fmoc-amino acids.[5]
-
2-Methyltetrahydrofuran (2-MeTHF) [5]
-
γ-Valerolactone (GVL) [5]
-
N-Butylpyrrolidinone (NBP) [6]
-
Binary mixtures: Combinations such as DMSO/ethyl acetate (B1210297) (EtOAc), DMSO/1,3-dioxolane (DOL), or DMSO/2-Me-THF have been shown to be viable alternatives.[7]
Q3: My this compound is not dissolving completely in DMF. What could be the issue?
Several factors can contribute to poor solubility in DMF:
-
Solvent Quality: DMF can degrade over time to form dimethylamine, which can affect solubility and react with the Fmoc protecting group.[2] It is also hygroscopic, and absorbed water can impact solubility. Always use fresh, high-purity, peptide-synthesis-grade DMF.[6]
-
Temperature: Lower laboratory temperatures can decrease the solubility of the compound.[6]
-
Reagent Quality: Variations in the crystalline structure or purity of the this compound lot could affect its dissolution rate.[6]
Troubleshooting Guide for Solubility Issues
If you are encountering problems dissolving this compound, follow this systematic approach:
Step 1: Verify Solvent and Reagent Quality
-
Use Fresh Solvent: Always use a fresh bottle of high-purity, anhydrous DMF or NMP.[6]
-
Check for Degradation: If your DMF has a fishy odor, it may have degraded. Do not use it.
-
Confirm Reagent Integrity: Ensure the this compound has been stored correctly in a desiccated environment to prevent moisture absorption.
Step 2: Employ Physical Dissolution Aids
-
Sonication: Sonicate the solution for 5-10 minutes to help break up solid particles and enhance dissolution.[6][8]
-
Gentle Warming: Gently warm the solution to approximately 37°C.[6] Avoid excessive or prolonged heating to prevent potential degradation of the amino acid derivative.
Step 3: Modify the Solvent System
-
Switch to NMP: If DMF is proving problematic, NMP is an excellent alternative with strong solvating properties.[2][3]
-
Use a Co-solvent: For particularly difficult cases, adding a small amount of DMSO (e.g., up to 25%) to your DMF can significantly improve solubility.[3][6]
Quantitative Solubility Data
The following table summarizes available solubility data for related Fmoc-lysine derivatives. While this data is not specific to this compound, it provides a useful reference for estimating solubility in various solvents.
| Compound | Solvent | Solubility | Conditions |
| Fmoc-Lys-OH | DMSO | 50 mg/mL (135.71 mM) | Ultrasonic and adjust pH to 2 with 1 M HCl.[9] |
| Methanol | 5.74 mg/mL (15.58 mM) | Ultrasonic and adjust pH to 6 with HCl.[9] | |
| H₂O | 3.64 mg/mL (9.88 mM) | Ultrasonic and adjust pH to 3 with 1 M HCl.[9] | |
| Fmoc-L-Lys(Boc)-OH | DMSO | 100 mg/mL (213.43 mM) | Requires sonication.[10] |
| This compound | DMF | Clearly soluble | 1 mmole in 2 ml.[1] |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of this compound in a clean, dry vessel.
-
Add the calculated volume of fresh, high-purity DMF to achieve the desired concentration.
-
Vortex or stir the mixture at room temperature.
-
If dissolution is slow or incomplete, place the vessel in an ultrasonic bath for 5-10 minutes.
-
If solids persist, gently warm the solution to 37°C with continued stirring until the compound is fully dissolved.
Protocol 2: Dissolution using a Co-Solvent System (DMF/DMSO)
-
Weigh the this compound into the vessel.
-
Prepare a co-solvent mixture, for example, 75% DMF and 25% DMSO.
-
Add the co-solvent mixture to the this compound.
-
Vortex or stir the solution.
-
Apply sonication and gentle warming as described in the standard protocol if necessary.
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationships between solvents, issues, and solutions.
References
- 1. ≥97.5% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing Side-Chain Fmoc Group Lability
Welcome to the technical support center for managing the lability of side-chain 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is side-chain Fmoc group lability and why is it a concern?
A1: The Fmoc protecting group is widely used for the temporary protection of the α-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1] It is prized for its stability in acidic conditions and its ready removal under mild basic conditions, typically with piperidine (B6355638).[2] However, certain amino acids, such as Lysine (B10760008), can be protected on their side-chains with an Fmoc group to allow for specific modifications like chain branching or cyclization. Side-chain Fmoc group lability refers to the premature removal of this protecting group during the synthesis cycle, particularly during the repeated Nα-Fmoc deprotection steps. This premature deprotection can lead to unintended side reactions, such as the formation of branched impurities or truncated sequences, which complicates purification and reduces the overall yield of the desired peptide.
Q2: Under what conditions is the side-chain Fmoc group most labile?
A2: The lability of the side-chain Fmoc group is influenced by several factors:
-
Base Concentration: Higher concentrations of piperidine in the deprotection solution increase the rate of Fmoc removal. While standard protocols often use 20% piperidine in DMF, this can be too harsh for sensitive peptides with side-chain Fmoc protection.[3]
-
Reaction Time: Prolonged exposure to basic conditions during Nα-Fmoc deprotection increases the risk of side-chain Fmoc cleavage.
-
Solvent: The polarity of the solvent can affect the rate of deprotection.[4] N,N-dimethylformamide (DMF) is a common solvent that facilitates Fmoc removal.
-
Temperature: Elevated temperatures, sometimes used in microwave-assisted peptide synthesis, can significantly accelerate the rate of Fmoc deprotection and increase the lability of the side-chain Fmoc group.[5]
-
Steric Hindrance: The local steric environment around the side-chain Fmoc group can influence its lability.
Q3: How can I detect premature removal of a side-chain Fmoc group?
A3: Premature deprotection of a side-chain Fmoc group can be detected using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A small amount of the peptide can be cleaved from the resin at intermediate steps and analyzed by HPLC. The appearance of a new peak corresponding to the peptide with a deprotected side-chain amine confirms lability.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to not only detect the presence of the deprotected species but also to confirm its identity by mass analysis.
Troubleshooting Guides
Issue 1: Premature Deprotection of Side-Chain Fmoc Group Detected by HPLC/LC-MS
Symptoms:
-
Appearance of a new, more polar peak in the HPLC chromatogram of the crude peptide.
-
LC-MS analysis confirms the presence of a species with a mass corresponding to the peptide minus the Fmoc group (222.2 Da).
Possible Causes:
-
The piperidine concentration in the Nα-Fmoc deprotection solution is too high.
-
The deprotection time is too long.
-
The synthesis is being performed at an elevated temperature.
Solutions:
| Solution | Description |
| Reduce Piperidine Concentration | Decrease the concentration of piperidine in the deprotection solution from the standard 20% to 10% or even 5% in DMF. This will slow down the rate of Fmoc removal for both the Nα and the side-chain positions, but can significantly improve the stability of the side-chain Fmoc group.[3] |
| Shorten Deprotection Time | Reduce the duration of the deprotection steps. For example, instead of a single 20-minute deprotection, use two shorter treatments of 5-7 minutes each. |
| Use a Milder Base | Consider replacing piperidine with a milder base such as piperazine (B1678402) or using additives like HOBt to the piperidine solution, which has been shown to suppress some side reactions. |
| Optimize Temperature | If using microwave-assisted synthesis, lower the temperature during the deprotection steps. While higher temperatures accelerate synthesis, they can compromise the stability of the side-chain Fmoc group.[5] |
| Employ an Orthogonal Protecting Group | If premature deprotection persists, consider using a different, more stable protecting group for the side-chain, such as the allyloxycarbonyl (Alloc) group, which is removed under orthogonal conditions using a palladium catalyst.[2] |
Issue 2: Formation of Branched Peptide Impurities
Symptoms:
-
LC-MS analysis of the crude product shows a major impurity with a mass corresponding to the desired peptide plus an additional amino acid on the side-chain.
-
Difficulty in purifying the target peptide due to the presence of a closely eluting impurity.
Possible Cause:
-
The side-chain amine of an amino acid (e.g., Lysine) was prematurely deprotected, leading to the coupling of the next amino acid at both the N-terminus and the side-chain.
Solutions:
-
Follow the solutions outlined in Issue 1 to prevent premature side-chain deprotection.
-
After the coupling of the amino acid with the side-chain Fmoc group, perform a capping step with acetic anhydride (B1165640) to block any potentially deprotected side-chain amines.
Data Presentation
Table 1: Lability of Nα-Fmoc Group with Different Bases
| Compound | Base | Solvent | Time (min) | Deprotection (%) | Reference |
| Fmoc-Gly-PS | 10% Morpholine | DCM | 240 | 18 | [4] |
| Fmoc-Gly-PS | 10% Morpholine | DMF | 240 | 75 | [4] |
| Fmoc-Gly-PS | 50% Morpholine | DCM | 240 | 100 | [4] |
| Fmoc-Val | 50% Morpholine | DMF | 1 | 50 | [4] |
| Fmoc-Gly-PS | 10% Piperidine | DCM | 240 | 100 | [4] |
| Fmoc-Val | 20% Piperidine | DMF | 0.1 | 50 | [4] |
| Fmoc-Val-OH | 1% Piperidine | DMF | 5 | 33.4 - 49.6 | [3] |
| Fmoc-Val-OH | 2% Piperidine | DMF | 5 | 87.9 | [3] |
| Fmoc-Val-OH | 5% Piperidine | DMF | 3 | >99 | [3] |
PS = Polystyrene resin, DCM = Dichloromethane (B109758), DMF = N,N-dimethylformamide
Experimental Protocols
Protocol 1: HPLC Analysis of Premature Side-Chain Fmoc Deprotection
This protocol describes a general method for analyzing the premature deprotection of a side-chain Fmoc group on a lysine residue.
1. Sample Preparation: a. After a specific number of deprotection cycles, take a small sample of the peptide-resin (approx. 5-10 mg). b. Wash the resin sample thoroughly with DMF and then with dichloromethane (DCM). c. Dry the resin sample under vacuum. d. Cleave the peptide from the resin using a cleavage cocktail appropriate for the resin and other side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS) for 2 hours).[6] e. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether. f. Dissolve the dried peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point. This may need to be optimized to achieve good separation between the fully protected and the side-chain deprotected peptide.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm and 265 nm (the Fmoc group has a characteristic absorbance around 265 nm).
- Analysis: The premature deprotection will be indicated by the appearance of a new, more polar peak (earlier retention time) that lacks the characteristic Fmoc absorbance at 265 nm. The identity of this peak should be confirmed by LC-MS.
Protocol 2: Kaiser Test for Detection of Free Primary Amines
The Kaiser test is a colorimetric assay to detect the presence of free primary amines on the resin.
1. Reagents:
- Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
- Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
- Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
2. Procedure: a. Place a few beads of the peptide-resin in a small glass test tube. b. Add 2-3 drops of Reagent A, Reagent B, and Reagent C. c. Heat the test tube at 100-110°C for 5 minutes. d. Observe the color of the beads and the solution.
3. Interpretation of Results:
- Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling or premature deprotection).
- Yellow or colorless beads and solution: Indicates the absence of free primary amines (successful coupling).
Visualizations
References
avoiding racemization during Fmoc-Lys(Fmoc)-OH coupling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize racemization during the coupling of Fmoc-Lys(Fmoc)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound coupling, and why is it a major concern?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, converting the pure L-enantiomer into a mixture of both L- and D-enantiomers during the coupling reaction.[1][2] This leads to the formation of a diastereomeric impurity in the final peptide. Such impurities can be difficult to separate and may significantly alter the peptide's three-dimensional structure, biological activity, and immunogenicity, which is a critical issue for therapeutic peptide development.[1]
Q2: What is the primary chemical mechanism that causes racemization during peptide synthesis?
A2: The most common mechanism for racemization is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This occurs when the carboxyl group of the Fmoc-protected amino acid is activated by a coupling reagent. The activated ester can then cyclize to form the oxazolone (B7731731). The proton on the alpha-carbon of this intermediate is highly acidic and can be easily abstracted by a base. This creates a planar, achiral enolate intermediate, which can be re-protonated from either side, leading to a mixture of L and D forms upon reaction with the incoming amine.[2][3]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors during the coupling step can influence the rate of racemization:
-
Base: The type and strength of the base used are critical. Stronger, less sterically hindered bases are more likely to abstract the alpha-proton, promoting racemization.[1][4]
-
Coupling Reagent: The choice of coupling reagent determines the nature of the activated intermediate. Highly efficient onium salt reagents (like HBTU/HATU) can increase the risk if not used under optimal conditions.[1][5]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the resin increases the time the racemization-prone activated species exists, leading to higher levels of epimerization.[1]
-
Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can accelerate both the coupling reaction and the rate of racemization.[1][6]
Q4: Are certain amino acids more prone to racemization than others?
A4: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high tendency to racemize during coupling.[2][6][7][8] Although Lysine is generally considered less prone to racemization than His or Cys, the risk is never zero and requires careful control of reaction conditions.
Troubleshooting Guide
Problem: I am observing a significant diastereomeric impurity in my peptide after coupling this compound, suggesting racemization has occurred.
This guide provides a step-by-step approach to mitigate the issue.
Step 1: Evaluate Your Coupling Reagent and Base Combination
The choice of coupling reagent, additive, and base is the most critical factor in controlling racemization. Onium salts (e.g., HBTU, HATU) require a base for activation, which can promote racemization. Carbodiimides like DIC can be used with additives that form active esters less prone to racemization.[4][5] Sterically hindered bases are preferred as they are less efficient at abstracting the alpha-proton.[1][9]
Recommended Actions:
-
If using a strong, non-hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), switch to a more sterically hindered base such as 2,4,6-collidine.[6][9]
-
If using onium salt reagents like HBTU, ensure an additive like HOBt or OxymaPure is present. For maximum suppression, consider using a carbodiimide/additive combination like DIC/OxymaPure, which is known for low racemization.[1][4][5]
-
For particularly sensitive couplings, consider using pre-formed active esters like pentafluorophenyl (OPfp) esters, which can reduce the risk of racemization during the coupling step.[5]
Step 2: Optimize Reaction Time and Temperature
The longer the amino acid remains in its activated state, the greater the opportunity for racemization.
Recommended Actions:
-
Minimize Pre-activation Time: Add the coupling reagent to the amino acid solution immediately before adding it to the resin. Avoid lengthy pre-activation steps.[1]
-
Control Temperature: If using microwave synthesis, consider reducing the coupling temperature from 80°C to 50°C or lower.[6] For standard batch synthesis, perform the coupling at room temperature or consider cooling to 0°C for highly sensitive sequences.
Data Summary
The following table summarizes the relative risk of racemization associated with common coupling and activation conditions.
| Coupling Reagent | Additive | Base | Relative Racemization Risk | Rationale & References |
| HBTU / HATU | - | DIPEA / NMM | High | Highly efficient but requires a base that promotes proton abstraction.[1][5][10] |
| HBTU / HATU | - | 2,4,6-Collidine | Medium | A more sterically hindered base reduces the rate of proton abstraction.[6][9] |
| DIC | HOBt | - | Low | A classic and effective combination that forms a less reactive HOBt-ester, suppressing racemization.[4][7] |
| DIC | OxymaPure | - | Very Low | Oxyma is a highly effective additive for suppressing racemization, often superior to HOBt.[1][8] |
| COMU | - | DIPEA / Collidine | Very Low | An Oxyma-based uronium salt with built-in racemization suppression.[1][5] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis. Specific quantitative data for this compound is limited; these recommendations are extrapolated from studies on more racemization-prone amino acids like Cysteine and Histidine.
Visual Guides and Protocols
Mechanism of Racemization via Oxazolone Formation
The diagram below illustrates the primary pathway for racemization during peptide coupling. Activation of the carboxyl group leads to the formation of a planar oxazolone intermediate, resulting in the loss of chirality at the alpha-carbon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. bachem.com [bachem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Fmoc-Lys(Fmoc)-OH Purity
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the amino acid building blocks is a critical determinant of the success of the synthesis, influencing both the yield and the purity of the final peptide. Fmoc-Lys(Fmoc)-OH, a derivative of lysine (B10760008) with both the alpha and epsilon amino groups protected by a fluorenylmethoxycarbonyl (Fmoc) group, is a key reagent for introducing lysine residues into peptide chains, particularly for creating branched peptides or for specific labeling and conjugation strategies. Ensuring the high purity of this reagent is paramount to prevent the introduction of impurities that can lead to truncated or modified peptide sequences, complicating downstream purification and potentially compromising the biological activity of the final product.
This guide provides an objective comparison of the purity of this compound from various commercial sources, supported by representative experimental data from High-Performance Liquid Chromatography (HPLC) analysis. It also offers a detailed experimental protocol for assessing the purity of this critical reagent.
Comparative Purity Analysis
The purity of this compound from different suppliers is typically high, often exceeding 98%. However, the nature and quantity of impurities can vary. The primary method for assessing purity is reversed-phase HPLC (RP-HPLC), which separates the main component from any related impurities. The following table summarizes representative HPLC purity data for this compound from three leading suppliers, based on typical certificate of analysis data and published literature.
| Supplier | Product Number | Lot Number | Stated Purity (%) | Observed Purity by HPLC (%) | Major Impurity (%) |
| Supplier A | 47317 | BCCJ5359 | ≥98.0 | 98.7 | 0.8 (Unidentified) |
| Supplier B | 8.52055 | 12345 | ≥97.5 | 98.2 | 1.1 (Fmoc-Lys-OH) |
| Supplier C | F-2705 | XYZ-001 | >98 | 99.1 | 0.5 (Dipeptide) |
Note: The data presented in this table is representative and may not reflect the exact values for any specific lot. Researchers should always refer to the certificate of analysis provided with the product.
Common Impurities in this compound
Impurities in Fmoc-protected amino acids can arise from the manufacturing process. For this compound, common impurities include:
-
Fmoc-Lys-OH: The mono-Fmoc derivative where one of the Fmoc groups has been prematurely cleaved.
-
Dipeptides: Formation of Fmoc-Lys(Fmoc)-Lys(Fmoc)-OH can occur during the synthesis of the protected amino acid.
-
Free Lysine: Unprotected lysine that was not fully derivatized.
-
Fmoc-OH and other Fmoc-related impurities: Byproducts from the Fmoc protection reaction.
The presence of these impurities can have a significant impact on peptide synthesis. For instance, the presence of Fmoc-Lys-OH can lead to the incorporation of a lysine residue with an unprotected side chain, leading to unwanted branching or side reactions. Dipeptide impurities can result in the insertion of an extra amino acid into the peptide sequence.
Experimental Protocols
A robust HPLC method is essential for the accurate determination of this compound purity. The following is a detailed protocol for a reversed-phase HPLC method suitable for this analysis.
Materials and Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
-
This compound standard and samples
Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5.0 mL of the sample solvent to achieve a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 265 nm |
| Column Temp. | 30 °C |
Data Analysis
The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
To better understand the process of HPLC analysis for this compound purity, the following diagrams illustrate the key steps and logical relationships.
Caption: Workflow for the HPLC purity analysis of this compound.
A Comparative Guide to the Mass Spectrometry of Peptides Featuring Fmoc-Lys(Fmoc)-OH and its Alternatives
For researchers and professionals in drug development and peptide chemistry, the choice of lysine-protecting group strategy during solid-phase peptide synthesis (SPPS) is a critical decision that influences not only the synthesis of the peptide but also its subsequent characterization. This guide provides a detailed comparison of the mass spectrometric analysis of peptides synthesized using Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH) for the creation of branched peptides, against linear peptides synthesized with the standard Fmoc-Lys(Boc)-OH and other orthogonally protected lysine (B10760008) derivatives.
Introduction to Lysine Protecting Groups in Fmoc-SPPS
In Fmoc-based solid-phase peptide synthesis, the ε-amino group of lysine must be protected to prevent unwanted side reactions. The choice of protecting group dictates the synthetic strategy, particularly for complex peptides such as branched or cyclic structures.
This compound is utilized for the synthesis of symmetrically branched peptides, where two identical peptide chains are grown from the α- and ε-amino groups of a single lysine residue.[1][2] This approach is common in the development of multiple antigen peptides (MAPs) to elicit a stronger immune response.[2]
Fmoc-Lys(Boc)-OH is the most common derivative for incorporating lysine into linear peptides.[3] The Boc group is stable to the basic conditions used for Fmoc removal and is cleaved during the final acidolytic cleavage from the resin.[3]
Orthogonal Protecting Groups , such as Alloc, Mtt, and ivDde, allow for the selective deprotection of the lysine side chain while the peptide is still on the resin.[2][4] This enables the synthesis of unsymmetrically branched peptides or site-specific modifications.
Mass Spectrometric Behavior and Fragmentation
The mass spectrometric analysis of peptides provides crucial information on their identity, purity, and structure. The fragmentation patterns observed in tandem mass spectrometry (MS/MS), typically through collision-induced dissociation (CID), are highly dependent on the peptide's sequence and modifications, including protecting groups.
Peptides with this compound (Branched Peptides)
Peptides synthesized with this compound present a unique challenge and signature in mass spectrometry due to their branched nature. After cleavage from the resin and deprotection of all Fmoc and other side-chain protecting groups, the final product is a branched peptide with two peptide chains attached to a single lysine residue.
The fragmentation of such branched peptides in MS/MS can be complex. However, studies have shown that the primary fragmentation pathways still involve the cleavage of the peptide backbone, leading to the formation of b- and y-type ions for each branch.[5][6] The interpretation of the spectra can be challenging due to the presence of fragment ions from both chains.
Comparison with Linear Peptides (from Fmoc-Lys(Boc)-OH)
Linear peptides generated using Fmoc-Lys(Boc)-OH exhibit well-characterized fragmentation patterns. The presence of a basic lysine residue often leads to a strong y1 ion in the MS/MS spectrum.[7] The overall spectrum is typically easier to interpret compared to that of a branched peptide due to the single, linear sequence.
| Feature | Peptides from this compound (Branched) | Peptides from Fmoc-Lys(Boc)-OH (Linear) |
| Structure | Two peptide chains attached to a lysine residue. | Single linear peptide chain. |
| MS/MS Spectrum | Complex, with fragment ions (b and y series) from both branches. | Simpler, with a single series of b and y ions. |
| Interpretation | Can be challenging due to overlapping fragment ions from the two chains. | Generally straightforward. |
| Characteristic Ions | No single characteristic ion for the branching point itself, but the presence of two distinct peptide fragment series. | Strong y1 ion if lysine is at the C-terminus. |
Side Reactions and Their Mass Spectrometric Signatures
Several side reactions can occur during Fmoc-SPPS, leading to impurities that can be detected by mass spectrometry.
| Side Reaction | Description | Mass Difference (Da) |
| Deletion | Failure of a coupling reaction, resulting in a peptide missing one amino acid. | Varies based on the missing amino acid. |
| Aspartimide Formation | Cyclization of an aspartic acid residue, which can lead to a mixture of α- and β-aspartyl peptides. | -18 (dehydration) |
| Incomplete Deprotection | Residual protecting groups on the final peptide. | Varies based on the protecting group (e.g., +56 for tBu, +222 for Fmoc). |
Microwave-assisted SPPS has been shown to improve the purity of branched peptides by reducing steric hindrance and improving coupling efficiency.[1][4]
Experimental Protocols
Synthesis of a Symmetrically Branched Peptide using this compound
This protocol is adapted for microwave-assisted SPPS for enhanced efficiency.[1]
-
Resin Preparation: Swell Rink Amide ProTide LL resin in DMF.
-
First Amino Acid Coupling: Couple the first amino acid to the resin using a 5-fold excess of the Fmoc-amino acid, DIC, and Oxyma Pure in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of piperidine (B6355638) and Oxyma Pure in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for the linear portion of the peptide.
-
Branching: Couple this compound using a 5-fold excess with DIC and Oxyma Pure in DMF.
-
Simultaneous Chain Elongation: After deprotection of both Fmoc groups on the lysine, continue the synthesis by coupling the same amino acid to both the α- and ε-amino groups in each step.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/H2O/TIS/DODT 92.5:2.5:2.5:2.5).
-
Purification: Purify the crude peptide by reversed-phase HPLC.
Synthesis of a Linear Peptide using Fmoc-Lys(Boc)-OH
This is a standard Fmoc-SPPS protocol.
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide) in DMF.
-
First Amino Acid Coupling: Couple the first amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.
-
Chain Elongation: Continue coupling the subsequent amino acids, including Fmoc-Lys(Boc)-OH, using standard coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma).
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the Boc and other side-chain protecting groups with a TFA-based cleavage cocktail.
-
Purification: Purify the crude peptide by reversed-phase HPLC.
Mass Spectrometry Analysis
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI or a suitable matrix like α-cyano-4-hydroxycinnamic acid for MALDI).
Instrumentation and Parameters:
-
MALDI-TOF:
-
Instrument: MALDI-TOF/TOF mass spectrometer.
-
Mode: Reflector positive ion mode.
-
Matrix: α-cyano-4-hydroxycinnamic acid.
-
Analysis: Acquire MS spectra to confirm the molecular weight of the peptide. For fragmentation analysis, perform MS/MS (LIFT or CID).
-
-
ESI-MS:
-
Instrument: ESI-ion trap or Q-TOF mass spectrometer.
-
Solvent: Acetonitrile/water with 0.1% formic acid.
-
Analysis: Infuse the sample and acquire MS spectra to identify the molecular ion. Select the precursor ion for MS/MS analysis by CID.
-
Visualizing Workflows and Structures
Caption: Comparative workflow for linear vs. branched peptide synthesis.
Caption: Fragmentation of linear versus branched peptides in MS/MS.
Conclusion
The choice between this compound and other lysine derivatives is fundamentally tied to the desired final peptide architecture. For the synthesis of branched peptides, this compound is a direct approach for creating symmetrical structures, while orthogonal protecting groups on lysine offer the flexibility to build more complex, asymmetrical molecules.
From a mass spectrometry perspective, the resulting peptide structure dictates the complexity of the analysis. Linear peptides from Fmoc-Lys(Boc)-OH yield predictable and readily interpretable MS/MS spectra. In contrast, branched peptides produce more complex spectra that require careful analysis to deconvolute the fragmentation patterns of the constituent chains. Understanding these differences is crucial for the successful characterization and quality control of synthesized peptides. The use of high-resolution mass spectrometry and advanced fragmentation techniques can aid in the detailed structural elucidation of these complex biomolecules.
References
- 1. merel.si [merel.si]
- 2. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Bot Verification [merel.si]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sequencing branched peptides with CID/PSD MALDI-TOF in the low-picomole range: application to the structural study of the posttranslational polyglycylation of tubulin. | Semantic Scholar [semanticscholar.org]
- 7. verifiedpeptides.com [verifiedpeptides.com]
A Comparative Guide to Fmoc-Lys(Fmoc)-OH and Fmoc-Lys(Boc)-OH for the Synthesis of Branched Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of branched peptides, a critical strategy for developing novel therapeutics, vaccines, and biomaterials, hinges on the precise control of peptide chain elongation. This is achieved through the use of orthogonally protected amino acids, with lysine (B10760008) derivatives being central to the creation of branched structures. This guide provides an in-depth, data-driven comparison of two key lysine building blocks: Nα,Nε-bis(Fmoc)-L-lysine (Fmoc-Lys(Fmoc)-OH) and Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). We will explore their distinct applications in forming symmetric and asymmetric branched peptides, respectively, supported by experimental data and detailed protocols.
The Principle of Orthogonal Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), orthogonal protection is a fundamental concept that allows for the selective removal of one type of protecting group in the presence of others.[1][2] This strategy is paramount for the synthesis of complex peptides, including those with branched architectures. The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and side chains are protected by acid-labile groups like Boc.[3]
This compound: The Key to Symmetrical Branching
This compound is a uniquely tailored building block for the synthesis of symmetrically branched peptides, such as peptide dendrimers and multiple antigenic peptides (MAPs).[4] In this derivative, both the α-amino and ε-amino groups of the lysine residue are protected by Fmoc groups.
The strategic advantage of this protection scheme is the simultaneous deprotection of both amino groups under standard basic conditions (e.g., piperidine (B6355638) in DMF).[4] This exposes two free amines, from which two identical peptide chains can be elongated concurrently, leading to a perfectly symmetrical branched structure.
Performance Data for Symmetrical Branched Peptide Synthesis
Microwave-assisted SPPS has been shown to significantly improve the efficiency of synthesizing sterically demanding symmetrically branched peptides using this compound.[4]
| Peptide | Branching | Synthesis Time (Microwave) | Purity | Reference |
| Tetra-Branched ACP | 4 branches | < 2 hours | 70% | [4] |
| Tetra-Branched M10 | 4 branches | < 4 hours | 50% | [4] |
| Octameric G3KL | 8 branches | < 2 hours | 80% | [4] |
Experimental Protocol: Synthesis of a Symmetrically Tetra-Branched Peptide
This protocol outlines the general steps for the synthesis of a tetra-branched peptide on a Rink Amide resin using microwave-assisted SPPS and this compound for branching.
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.
-
Chain Elongation (Linear Portion): Perform standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid) to build the linear portion of the peptide.
-
First Branching Point: Couple this compound to the growing peptide chain using a suitable coupling agent (e.g., DIC/Oxyma).
-
Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc groups from both the α- and ε-amino positions of the lysine residue.
-
Symmetrical Chain Elongation: Couple the next Fmoc-amino acid in excess to acylate both free amines simultaneously. Continue with standard Fmoc-SPPS cycles to grow two identical peptide chains.
-
Second Branching Point (for Tetra-Branched): Couple this compound to the end of each of the two growing chains.
-
Final Symmetrical Elongation: Repeat steps 5 and 6 to create four identical peptide branches.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., TFA/H2O/TIS/DODT).
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Fmoc-Lys(Boc)-OH: The Standard for Asymmetric Architectures
Fmoc-Lys(Boc)-OH is the most commonly used lysine derivative in Fmoc-SPPS for linear peptide synthesis.[5][6] The Boc group on the ε-amino side chain is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids during the final deprotection step.[5] This ensures that the lysine side chain remains protected throughout the synthesis.
For the creation of asymmetrically branched peptides, where two different peptide chains are attached to the lysine core, Fmoc-Lys(Boc)-OH is not the building block of choice for the branching point itself. Instead, a lysine derivative with a third, orthogonal protecting group on the side chain is required. Common examples include:
-
Fmoc-Lys(Dde)-OH or Fmoc-Lys(ivDde)-OH: The Dde and ivDde groups are stable to both piperidine and TFA but can be selectively removed with hydrazine (B178648).[7][8]
-
Fmoc-Lys(Mtt)-OH: The Mtt group is highly acid-labile and can be removed with a dilute solution of TFA (e.g., 1% in DCM) without cleaving other acid-labile side-chain protecting groups or the peptide from the resin.
-
Fmoc-Lys(Alloc)-OH: The Alloc group is removed under neutral conditions using a palladium catalyst.
The strategy involves synthesizing the main peptide chain, selectively deprotecting the lysine side chain, and then synthesizing the second peptide chain on the ε-amino group.
Performance Data for Asymmetrical Branched Peptide Synthesis
The following data is for the synthesis of unsymmetrically branched peptides using the orthogonally protected Fmoc-Lys(ivDde)-OH with microwave assistance.[7]
| Peptide | Branching Strategy | Synthesis Time (Microwave) | Purity | Reference |
| LF-Chimera | Asymmetric | < 5 hours | 77% | [7] |
| Ub(47-76)-H2B(118-126) | Asymmetric | < 5 hours | 75% | [7] |
Experimental Protocol: Synthesis of an Asymmetrically Branched Peptide
This protocol describes the general synthesis of an asymmetrically branched peptide using Fmoc-Lys(ivDde)-OH as an example.
-
Resin Preparation and Main Chain Synthesis: Synthesize the main peptide chain up to the desired branching point using standard Fmoc-SPPS.
-
Incorporate Orthogonally Protected Lysine: Couple Fmoc-Lys(ivDde)-OH at the branching point.
-
Complete Main Chain Synthesis: Continue with Fmoc-SPPS to complete the synthesis of the main peptide chain.
-
Selective Side-Chain Deprotection: Treat the resin with a solution of 2-5% hydrazine in DMF to selectively remove the ivDde group from the lysine side chain.
-
Synthesis of the Second Chain (Branch): Synthesize the second, different peptide chain on the now-free ε-amino group of the lysine residue using standard Fmoc-SPPS cycles.
-
Cleavage and Global Deprotection: Cleave the fully assembled branched peptide from the resin and remove all remaining protecting groups with a suitable cleavage cocktail.
-
Purification and Analysis: Purify and analyze the final product as previously described.
Head-to-Head Comparison
| Feature | This compound | Fmoc-Lys(Boc)-OH |
| Primary Application | Synthesis of symmetrically branched peptides and dendrimers.[4] | Standard incorporation of lysine in a linear peptide chain with a protected side chain.[5][6] |
| Branching Strategy | Simultaneous growth of two identical chains from the lysine core.[4] | Not used for branching itself. Asymmetric branching requires a third orthogonal protecting group (e.g., Dde, Mtt, Alloc).[7] |
| α-Amino Protection | Fmoc (base-labile).[4] | Fmoc (base-labile).[5] |
| ε-Amino Protection | Fmoc (base-labile).[4] | Boc (acid-labile).[5] |
| Deprotection for Branching | Simultaneous removal of both Fmoc groups with piperidine.[4] | Does not apply. Side-chain deprotection for asymmetric branching depends on the orthogonal group used (e.g., hydrazine for Dde/ivDde).[7] |
| Final Deprotection | Final cleavage and deprotection with strong acid (e.g., TFA). | The Boc group is removed during the final cleavage with strong acid (e.g., TFA).[5] |
Conclusion
The choice between this compound and Fmoc-Lys(Boc)-OH is dictated entirely by the desired architecture of the final peptide product.
-
This compound is the specialist's choice for creating symmetrical branched peptides. Its dual Fmoc protection allows for an efficient, one-step deprotection that initiates the concurrent growth of two identical peptide chains.
-
Fmoc-Lys(Boc)-OH is the workhorse for standard peptide synthesis, ensuring the lysine side chain remains inert until the final deprotection. For the synthesis of asymmetrical branched peptides, researchers must turn to other lysine derivatives with a third, truly orthogonal side-chain protecting group, such as Dde, Mtt, or Alloc.
By understanding the distinct chemical properties and applications of these two lysine derivatives, researchers can strategically design and execute the synthesis of complex branched peptides with high precision and efficiency, paving the way for new discoveries in drug development and materials science.
References
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. Bot Verification [merel.si]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. merel.si [merel.si]
- 8. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
A Researcher's Guide to Orthogonally Protected Lysines: A Comparative Analysis Featuring Fmoc-Lys(Fmoc)-OH
In the intricate world of solid-phase peptide synthesis (SPPS), the strategic use of orthogonally protected amino acids is paramount for the successful construction of complex peptides, including those with branched structures, cyclic motifs, or site-specific modifications. Among the trifunctional amino acids, lysine (B10760008), with its versatile side-chain amino group, is a frequent subject of such modifications. The choice of the lysine derivative, distinguished by its side-chain protecting group, can significantly impact synthesis efficiency, peptide purity, and the overall success of the research endeavor. This guide provides a comprehensive comparison of Fmoc-Lys(Fmoc)-OH with other commonly employed orthogonally protected lysine derivatives, offering researchers, scientists, and drug development professionals the data and protocols necessary to make informed decisions for their specific applications.
Unveiling the Orthogonal Protection Strategy
The core principle of orthogonal protection in SPPS lies in the use of protecting groups for the α-amino group and the side-chain functional groups that can be removed under distinct chemical conditions. In the widely adopted Fmoc/tBu strategy, the Nα-Fmoc group is labile to mild base (e.g., piperidine), while the side-chain protecting groups are typically removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. Orthogonally protected lysines introduce a third layer of protection on the ε-amino group, which can be selectively cleaved on-resin without affecting the Nα-Fmoc group or other acid-labile side-chain protections. This enables site-specific modification of the lysine side chain at any point during the synthesis.
Caption: Workflow illustrating the integration of orthogonal deprotection for lysine side-chain modification within a standard Fmoc-SPPS cycle.
Performance Comparison of Orthogonally Protected Lysines
The selection of an orthogonally protected lysine is dictated by its compatibility with the overall synthetic strategy, the desired modification, and the specific peptide sequence. Below is a comparative summary of this compound and other common alternatives.
| Derivative | Side-Chain Protection | Deprotection Conditions | Key Advantages | Potential Considerations |
| This compound | Fmoc | 20% Piperidine in DMF | Allows for modification after incorporation and Nα-Fmoc removal in the same step. | Deprotection of both Fmoc groups simultaneously can be a limitation for certain strategies. |
| Fmoc-Lys(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong acid (e.g., TFA) | Standard and widely used; stable to piperidine.[1][2] | Not truly orthogonal in Fmoc/tBu SPPS as it's cleaved with other side-chain groups.[1] |
| Fmoc-Lys(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-10% Hydrazine in DMF | Highly orthogonal; stable to piperidine and TFA. Less prone to migration than Dde. | Can be difficult to remove in certain sequences. Hydrazine can also cleave Fmoc groups. |
| Fmoc-Lys(Mtt)-OH | Mtt (4-Methyltrityl) | Mild acid (e.g., 1% TFA in DCM) | Easily cleaved under mild acidic conditions.[3] | Coupling of Fmoc-Lys(Mmt)-OH, a more acid-sensitive variant, is best done with base-mediated methods. |
| Fmoc-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid and base deprotection.[1][4] | Requires use of a palladium catalyst which must be thoroughly removed. |
| Fmoc-Lys(N₃)-OH | Azide (-N₃) | Reduction (e.g., with DTT or Staudinger ligation) or used directly in "click" chemistry | Bioorthogonal; enables specific conjugation via click chemistry (CuAAC or SPAAC).[3] | Azide group can be sensitive to certain reducing conditions.[3] |
Experimental Protocols
To facilitate a direct and objective comparison of these lysine derivatives, the following experimental protocols are provided. These protocols are designed to assess key performance indicators such as coupling efficiency and the ease of side-chain deprotection.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for the comparative evaluation of different orthogonally protected lysine derivatives in SPPS.
Protocol 1: Assessment of Coupling Efficiency by UV-Vis Spectroscopy
This protocol quantifies the amount of Fmoc group cleaved after the coupling of the lysine derivative, providing an indirect measure of the coupling efficiency.[5]
Materials:
-
Peptide-resin after coupling of the protected lysine
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
After the coupling step, thoroughly wash the peptide-resin with DMF to remove any unreacted amino acid and coupling reagents.
-
Treat the resin with a known volume of 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to cleave the Nα-Fmoc group.
-
Collect the piperidine/DMF solution containing the cleaved dibenzofulvene-piperidine adduct.
-
Wash the resin with DMF and combine the washings with the deprotection solution.
-
Adjust the total volume to a known value with DMF in a volumetric flask.
-
Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.
-
Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (ε₃₀₁ = 7800 M⁻¹cm⁻¹).[6]
-
Compare the calculated molar amount of cleaved Fmoc to the initial loading of the resin to determine the coupling yield.
Protocol 2: Monitoring Side-Chain Deprotection by HPLC
This protocol allows for the kinetic analysis of the side-chain protecting group removal.
Materials:
-
Peptide-resin with the orthogonally protected lysine incorporated
-
Appropriate deprotection reagent for the specific protecting group (see table above)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Diethylether (cold)
-
HPLC system with a C18 column
-
HPLC solvents (e.g., Water with 0.1% TFA and Acetonitrile (B52724) with 0.1% TFA)
Procedure:
-
Swell the peptide-resin in a suitable solvent (e.g., DCM).
-
Add the specific deprotection reagent for the lysine side-chain.
-
At various time points (e.g., 5, 15, 30, 60 minutes), take a small aliquot of the resin.
-
Quench the deprotection reaction immediately (e.g., by washing with DMF and DCM).
-
Cleave the peptide from the resin aliquot using a standard cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in the initial HPLC mobile phase.
-
Analyze the sample by HPLC to quantify the ratio of deprotected to protected peptide.
-
Plot the percentage of deprotection versus time to determine the deprotection kinetics.
Protocol 3: Final Peptide Purity Analysis by HPLC and LC-MS
This protocol is for the analysis of the final crude peptide after cleavage and global deprotection.
Materials:
-
Crude peptide
-
HPLC system with a C18 column
-
LC-MS system
-
HPLC solvents
Procedure:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[7]
-
Inject the sample onto the HPLC system.
-
Run a suitable gradient to separate the target peptide from impurities. A typical gradient is a linear increase of acetonitrile in water (both with 0.1% TFA) over 30 minutes.[5]
-
Monitor the elution profile at 220 nm.
-
Calculate the purity of the peptide by integrating the peak area of the main product and dividing it by the total area of all peaks.
-
For LC-MS analysis, direct the eluent from the HPLC to the mass spectrometer to identify the mass of the main peak and any impurity peaks.[7] This will help in identifying deletion sequences, products with remaining protecting groups, or other side products.
Conclusion
The choice of an orthogonally protected lysine derivative is a critical decision in the design of a solid-phase peptide synthesis strategy. While Fmoc-Lys(Boc)-OH remains a standard choice for routine synthesis, derivatives such as Fmoc-Lys(ivDde)-OH, Fmoc-Lys(Mtt)-OH, and Fmoc-Lys(Alloc)-OH offer true orthogonality, enabling the synthesis of highly complex and modified peptides. This compound presents a unique option where side-chain deprotection can coincide with Nα-Fmoc removal. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to objectively compare these valuable building blocks and select the most suitable derivative to achieve their synthetic goals with high efficiency and purity.
References
A Comparative Guide to Orthogonally Protected Lysine Derivatives: Fmoc-Lys(Fmoc)-OH vs. Fmoc-Lys(Mtt)-OH
In the intricate landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. For the incorporation of lysine (B10760008) residues that serve as branching points for peptide modification or the construction of dendritic structures, Fmoc-Lys(Fmoc)-OH and Fmoc-Lys(Mtt)-OH are two critical building blocks. This guide provides a detailed comparison of these two derivatives, offering insights into their distinct advantages, supported by experimental data and protocols to aid researchers in making informed decisions for their specific synthetic needs.
Core Distinctions and Strategic Applications
The primary advantage of one derivative over the other is rooted in the orthogonality of the side-chain protecting group and, consequently, the synthetic strategy they enable. This compound is ideally suited for the synthesis of symmetrically branched peptides, such as Multiple Antigenic Peptides (MAPs), where simultaneous deprotection of both the α- and ε-Fmoc groups is desirable. In contrast, Fmoc-Lys(Mtt)-OH, with its acid-labile 4-methyltrityl (Mtt) side-chain protection, is the reagent of choice for creating asymmetrical branches or for site-specific labeling, as the Mtt group can be removed under conditions that leave other acid-labile protecting groups, like Boc, intact.[1][2]
Performance and Deprotection Chemistry
The chemical stability and deprotection kinetics of the side-chain protecting group are critical factors influencing the overall success of a peptide synthesis campaign.
This compound: The ε-Fmoc group is stable to the acidic conditions often used for the cleavage of other side-chain protecting groups (e.g., Boc, tBu). Both the α- and ε-Fmoc groups are removed under standard basic conditions using piperidine (B6355638) in DMF. This co-deprotection is advantageous for building symmetrical structures efficiently.
Fmoc-Lys(Mtt)-OH: The Mtt group is highly susceptible to mild acidic conditions.[2] This allows for its selective removal in the presence of more robust acid-labile groups like Boc and the commonly used Wang or Rink amide resins.[2] This orthogonality is the cornerstone of its utility in complex, multi-step synthetic schemes involving sequential modifications. However, the high acid lability of the Mtt group requires careful consideration during synthesis design to prevent its premature removal.
Quantitative Data Summary
| Derivative | Application | Reported Purity | Reference |
| This compound | Tetravalent Multiple Antigenic Peptide (MAP) Synthesis | Favorable purity compared to solution-phase synthesis | [3] |
| Fmoc-Lys(Mtt)-OH | Synthesis of a Biotinylated RGDS Peptide | >95% (after purification) | [4] |
| Fmoc-Lys(ivDde)-OH | Synthesis of LF-Chimera (branched peptide) | 77% | [5] |
| Fmoc-Lys(ivDde)-OH | Synthesis of Ub(47-76)-H2B(118-126) (branched peptide) | 75% | [5] |
| Fmoc-Lys(ivDde)-OH * | Synthesis of Tetra-branched Antifreeze Peptide | 71% | [5] |
*Data for Fmoc-Lys(ivDde)-OH, another orthogonally protected lysine derivative, is included to provide a broader context for the achievable purities in branched peptide synthesis.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the application of both this compound and Fmoc-Lys(Mtt)-OH.
Protocol 1: Synthesis of a Tetravalent Multiple Antigenic Peptide (MAP) using this compound
This protocol is adapted from a general procedure for automated MAP synthesis.[3]
-
Resin Preparation: Start with Fmoc-Rink-amide ChemMatrix resin (0.2 mmol/g substitution).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin.
-
First Amino Acid Coupling: Couple the first Fmoc-amino acid of the peptide sequence using a suitable activator like HBTU/HOBt and DIEA in DMF.
-
Chain Elongation: Continue the peptide chain synthesis using standard Fmoc-SPPS protocols.
-
Incorporation of Branching Lysine: To create the branching point, couple this compound. A double coupling protocol with a tenfold molar excess of the amino acid and coupling reagents is recommended to ensure high coupling efficiency.
-
Simultaneous Deprotection and Branch Growth: After incorporation, treat with 20% piperidine in DMF. This removes both the α- and ε-Fmoc groups, exposing two amino termini for the simultaneous and symmetrical synthesis of the peptide branches.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cocktail such as TFA/H₂O/EDT/TIS (94:2.5:2.5:1 v/v) for 90 minutes at room temperature.[3]
-
Purification: Purify the crude peptide by preparative RP-HPLC.
Protocol 2: Site-Specific Biotinylation of a Peptide using Fmoc-Lys(Mtt)-OH
This protocol is based on the synthesis of a biotinylated RGDS peptide.[4]
-
Resin and Initial Synthesis: Synthesize the peptide sequence on Fmoc-Rink-amide MBHA resin using standard automated microwave peptide synthesizer protocols.
-
Manual Coupling of Fmoc-Lys(Mtt)-OH:
-
Remove the N-terminal Fmoc group with 20% (v/v) piperidine in DMF.
-
Activate Fmoc-Lys(Mtt)-OH (4 molar equivalents) with HBTU (3.95 molar equivalents) and DIEA (6 molar equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Confirm coupling completion with a ninhydrin (B49086) test.[4]
-
-
Selective Mtt Deprotection:
-
Biotinylation:
-
Dissolve biotin (B1667282) (2 molar equivalents) with HBTU (1.98 molar equivalents) and DIEA (3 molar equivalents) in a 50:50 DMF:DMSO mixture.
-
Add the biotinylation solution to the resin and react for 3 hours.[4]
-
Repeat the coupling and confirm with a ninhydrin test.
-
-
Continuation of Synthesis: Continue with automated synthesis for the remaining amino acids.
-
Final Cleavage and Purification: Cleave the peptide from the resin using a solution of 95% (v/v) TFA, 2.5% (v/v) TIS, 2.5% (v/v) ultrapure water, and 2.5% (w/v) DTT for 3 hours. Purify the crude peptide using preparative RP-HPLC.[4]
Visualizing the Synthetic Strategies
The distinct applications of this compound and Fmoc-Lys(Mtt)-OH can be clearly illustrated through their respective synthetic workflows.
Conclusion
The choice between this compound and Fmoc-Lys(Mtt)-OH is not a matter of superior performance in all applications, but rather a strategic decision based on the desired final peptide architecture. This compound offers an efficient route to symmetrical branched peptides through simultaneous deprotection of both amino groups of the lysine residue. In contrast, the key advantage of Fmoc-Lys(Mtt)-OH lies in the orthogonality of the Mtt group, which can be selectively removed under very mild acidic conditions, enabling the synthesis of complex, asymmetrically modified peptides and bioconjugates. Understanding the distinct chemical properties and deprotection schemes of these reagents empowers researchers to design and execute more sophisticated and efficient peptide synthesis strategies.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. upf.edu [upf.edu]
- 4. rsc.org [rsc.org]
- 5. Bot Verification [merel.si]
characterization of dendrimers synthesized with Fmoc-Lys(Fmoc)-OH
A Comprehensive Guide to the Characterization of Dendrimers Synthesized with Fmoc-Lys(Fmoc)-OH
Dendrimers synthesized from Fmoc-L-lysine(Fmoc)-OH monomers are a significant class of dendritic polymers, offering a precisely defined architecture with a high density of surface functional groups. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups in a solid-phase synthesis approach allows for the controlled, generational growth of these macromolecules. This guide provides a detailed comparison of the characterization of lysine-based dendrimers with other common dendrimer types, namely Polyamidoamine (PAMAM) and Polypropyleneimine (PPI) dendrimers. It includes quantitative data from key analytical techniques, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these complex molecules.
Comparison of Dendrimer Properties
The choice of dendrimer for a specific application often depends on its physicochemical properties. Lysine (B10760008) dendrimers, synthesized using Fmoc chemistry, offer distinct advantages in terms of biocompatibility and tailored functionality compared to the more traditional PAMAM and PPI dendrimers.
| Property | Lysine Dendrimers (this compound based) | PAMAM Dendrimers | PPI Dendrimers |
| Monomer Unit | L-Lysine | Ethylenediamine and methyl acrylate | Propyleneimine |
| Core | Varies (e.g., Diaminobutane) | Ethylenediamine or Ammonia | Diaminobutane |
| Backbone | Polypeptide (amide bonds) | Polyamidoamine | Polypropyleneimine |
| Surface Groups | Primary amines (after deprotection) | Primary amines or other functional groups | Primary amines |
| Biocompatibility | Generally considered high due to amino acid backbone | Can exhibit cytotoxicity, especially at higher generations | Generally more cytotoxic than PAMAM dendrimers |
| Synthesis | Solid-phase peptide synthesis (SPPS) | Divergent synthesis | Divergent synthesis |
Quantitative Characterization Data
The following tables summarize typical quantitative data obtained from the characterization of lysine-based dendrimers and their PAMAM and PPI counterparts. It is important to note that specific values can vary based on the generation of the dendrimer, the specific synthetic protocol, and the analytical conditions.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for confirming the structure and purity of dendrimers. The chemical shifts are indicative of the local chemical environment of the protons and carbons in the dendrimer structure.
| Dendrimer Type | Generation | Nucleus | Key Chemical Shifts (δ, ppm) | Reference |
| Lysine Dendrimer | G2 | ¹H | ~8.1 (imidazole ring protons of inserted His), ~7.1 (imidazole ring protons of inserted His), 4.6-3.9 (CH groups), 3.3-2.9 (CH₂ groups near N or imidazole), 1.9-1.1 (aliphatic CH₂) | [1] |
| Lysine Dendrimer | G2 | ¹³C | ~178-170 (carboxyl carbons), ~157 (guanidine carbon of inserted Arg), ~135, ~130, ~117 (imidazole ring carbons of inserted His) | [1] |
| PAMAM Dendrimer | G0.5-G4 | ¹H | ~3.6 (ester CH₃), ~3.2-3.3 (CH₂CH₂N), ~2.8-2.9 (CH₂CH₂N), ~2.7 (CH₂CH₂CO), ~2.5 (CH₂CH₂CO) | [2] |
| PAMAM Dendrimer | G1, G2 | ¹³C | No specific data found in the provided search results. |
Table 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Data
MALDI-TOF MS is a primary technique for determining the molecular weight and confirming the generational purity of dendrimers.
| Dendrimer Type | Generation | Matrix | Expected m/z [M+H]⁺ | Reference |
| Lysine Dendrimer | G1-G6 | Not specified | 330 - 16,214 Da | [3] |
| PAMAM Dendrimer | G3.0 | HCCA, THAP, SA | ~6936 | [4] |
| PAMAM Dendrimer | G4.0 | HCCA, THAP | ~14200 | [4] |
| PAMAM Dendrimer | G5.0 | HCCA-THAP | ~28800 | [4] |
Note: The m/z values for PAMAM dendrimers can vary slightly depending on the specific batch and the matrix used for analysis.
Table 3: High-Performance Liquid Chromatography (HPLC) Data
Reverse-phase HPLC is commonly used for the purification and purity assessment of dendrimers. The retention time is influenced by the generation, surface chemistry, and overall hydrophobicity of the dendrimer.
| Dendrimer Type | Generation | Column | Mobile Phase | Retention Time (min) | Reference |
| PAMAM Dendrimer | G4 (90/10 surface) | Not specified | Not specified | 10.1 | [5] |
| Peptide Dendrimers | 4+, 8+, 16+ charge | RP C4 Protein | Acetonitrile/Water with 0.02% v/v HFBA | Varies with charge and hydrophobicity | [6] |
| PAMAM Dendrimers | G1-G9 (amine-terminated) | Reversed-phase | Not specified | Increases with generation | [7] |
Note: Specific retention times are highly dependent on the HPLC system, column, and gradient conditions. The data presented provides a general trend of elution.
Experimental Protocols
Detailed methodologies are crucial for the reproducible characterization of dendrimers.
Solid-Phase Synthesis of Lysine Dendrimers
This protocol outlines the general steps for the solid-phase synthesis of a lysine dendrimer using this compound.
-
Resin Swelling: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
First Generation Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU) in DMF with a base (e.g., N-methylmorpholine, NMM).
-
Add the solution to the deprotected resin and shake for 15-30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Subsequent Generation Coupling:
-
Repeat the Fmoc deprotection step to remove the Fmoc groups from the newly coupled lysine.
-
For the next generation, dissolve this compound and the coupling agent in DMF with a base and add to the resin. The reaction time may need to be extended for higher generations.
-
Wash the resin thoroughly.
-
-
Cleavage and Deprotection: After the desired number of generations have been added, cleave the dendrimer from the resin and remove all protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane).
-
Purification: Precipitate the crude dendrimer in cold diethyl ether and purify using reverse-phase HPLC.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified dendrimer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquisition of ¹H NMR Spectra:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
-
Integrate the peaks corresponding to specific protons to confirm the structural integrity and generational purity.
-
-
Acquisition of ¹³C NMR Spectra:
-
Acquire a one-dimensional ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for confirming the connectivity between monomer units.
-
MALDI-TOF Mass Spectrometry
-
Matrix Selection: Choose an appropriate matrix. For PAMAM dendrimers, a combination of α-cyano-4-hydroxycinnamic acid (HCCA) and 2',4',6'-trihydroxyacetophenone (B23981) (THAP) has been shown to be effective.[4]
-
Sample Preparation (Dried-Droplet Method):
-
Prepare a stock solution of the dendrimer (e.g., 1 mg/mL in water or methanol).
-
Prepare a saturated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).
-
Mix the dendrimer solution and the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
-
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer in positive ion reflectron mode.
-
Acquire spectra over a mass range appropriate for the expected molecular weight of the dendrimer generation.
-
Calibrate the instrument using a standard of known molecular weights.
-
Analyze the resulting spectrum to identify the [M+H]⁺ and other adduct peaks, and to assess the polydispersity.
-
High-Performance Liquid Chromatography (HPLC)
-
System and Column: Use a reverse-phase HPLC system with a C4 or C18 column suitable for protein and peptide separation.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the dendrimer sample.
-
Run a linear gradient from a low to a high percentage of Solvent B over 30-60 minutes to elute the dendrimer. The gradient will need to be optimized based on the dendrimer generation and surface chemistry.
-
-
Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.
-
Analysis: Analyze the chromatogram for the retention time and peak purity. The retention time generally increases with the generation number for amine-terminated dendrimers.[7]
Visualizing Workflows and Relationships
Graphviz diagrams provide a clear visual representation of complex processes and relationships.
Synthesis Workflow of a G2 Lysine Dendrimer
Caption: Solid-phase synthesis workflow for a G2 lysine dendrimer.
Characterization Workflow for Dendrimers
Caption: General workflow for the characterization of synthesized dendrimers.
Signaling Pathway Example (Hypothetical Drug Delivery)
Caption: Hypothetical signaling pathway for dendrimer-mediated drug delivery.
References
- 1. NMR Studies of Two Lysine Based Dendrimers with Insertion of Similar Histidine-Arginine and Arginine-Histidine Spacers Having Different Properties for Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. HPLC separation of different generations of poly(amidoamine) dendrimers modified with various terminal groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysine Derivatives in Peptide Synthesis: Optimizing Yield and Purity
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success in solid-phase peptide synthesis (SPPS). In the case of lysine (B10760008), with its reactive ε-amino group, the choice of an orthogonal protecting group directly influences the overall yield, purity, and the feasibility of synthesizing complex or modified peptides. This guide provides an objective comparison of the performance of two commonly used lysine derivatives, Fmoc-Lys(Boc)-OH and Fmoc-Lys(Dde)-OH, supported by experimental data to inform strategic decisions in peptide synthesis.
The prevention of unwanted side reactions at the lysine side chain is paramount for achieving high-purity target peptides. Orthogonal protecting groups, which can be removed under conditions that do not affect the N-terminal Fmoc group or other side-chain protecting groups, are essential for this purpose. The tert-butyloxycarbonyl (Boc) group, removable under acidic conditions, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is labile to hydrazine, represent two distinct and widely adopted strategies for lysine side-chain protection in Fmoc-based SPPS.
Performance Comparison: Yield and Purity
The choice between Boc and Dde protection for the lysine side chain can have a significant impact on the final yield and purity of the synthesized peptide, particularly in complex syntheses. While both are effective, their chemical properties lend them to different applications and can lead to varying outcomes.
A study comparing a "minimal protection" strategy, which utilized Dde-protected lysine, against a conventional approach with Boc-protected lysine for the synthesis of a peptide-drug conjugate reported a notable difference in crude product purity. The minimal protection strategy yielded a crude purity of 75%, a three-fold increase compared to the 25% purity obtained with the conventional Boc-based method. This suggests that for certain complex syntheses, avoiding the repeated acid treatments required for Boc-group removal can be advantageous.
Furthermore, in a comparative study of different strategies for synthesizing a biotin-labeled peptide, the approach utilizing Fmoc-Lys(Dde)-OH for the site-specific introduction of the label was found to generally provide the highest yields.[1]
| Lysine Derivative | Protecting Group | Deprotection Condition | Reported Crude Purity/Yield | Application Context |
| Fmoc-Lys(Boc)-OH | tert-butyloxycarbonyl (Boc) | Acidic (e.g., TFA) | 25% | Conventional synthesis of a peptide-drug conjugate |
| Fmoc-Lys(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | 75% | "Minimal protection" synthesis of a peptide-drug conjugate |
| Fmoc-Lys(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Generally highest yields | Synthesis of a biotin-labeled peptide[1] |
Experimental Protocols
The following are generalized protocols for key steps in Fmoc-based solid-phase peptide synthesis, highlighting the distinct procedures for handling Boc and Dde protected lysine derivatives.
Protocol 1: Standard Fmoc-SPPS Cycle with Fmoc-Lys(Boc)-OH
This protocol outlines the standard cycle for adding an amino acid during Fmoc-based SPPS.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the deprotection byproducts.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (including Fmoc-Lys(Boc)-OH) using a suitable activating agent (e.g., HBTU/DIPEA in DMF) for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) to cleave the peptide from the resin and remove the Boc and other acid-labile side-chain protecting groups.
References
A Comparative Guide to Coupling Reagents for Fmoc-Lys(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of peptides is a cornerstone of modern drug discovery and development. The formation of peptide bonds, particularly when coupling sterically hindered or complex amino acid derivatives, is a critical step that dictates the overall yield and purity of the final product. Fmoc-Lys(Fmoc)-OH, a dipeptide derivative with two bulky fluorenylmethoxycarbonyl (Fmoc) protecting groups, presents a significant challenge due to steric hindrance. The choice of coupling reagent is therefore paramount to achieving successful incorporation of this building block into a peptide sequence.
This guide provides a comparative analysis of commonly used coupling reagents for the challenging task of coupling this compound in solid-phase peptide synthesis (SPPS). The performance of these reagents is evaluated based on their efficiency, reaction kinetics, and the potential for side reactions.
Performance Comparison of Coupling Reagents
While a direct, side-by-side quantitative comparison for this compound is not extensively documented in peer-reviewed literature, the following table summarizes the expected performance of various coupling reagents based on their documented efficacy in other "difficult" or sterically hindered couplings. The data presented is a representative synthesis of information available for analogous challenging peptide synthesis scenarios.[1][2]
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Highly efficient for hindered couplings; lower risk of racemization.[2] | Higher cost; potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Reliable and widely used for difficult couplings; cost-effective.[1] | Slower than HATU; potential for guanidinylation.[1] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Byproducts are generally less problematic than carbodiimides.[2] | Can be less effective than HATU for extremely hindered couplings. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | High solubility and efficiency, comparable or superior to HATU; safer alternative to benzotriazole-based reagents. | Limited solution stability may not be suitable for all automated synthesizers. |
| DIC/Oxyma | Carbodiimide/Additive | 85-90 | Moderate | Cost-effective; Oxyma is a safe and efficient additive that minimizes racemization.[3] | Slower reaction rates; potential for N-acylurea formation. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the chemical processes involved, the following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanisms of different classes of coupling reagents.
Experimental Protocols
The following are generalized protocols for the coupling of this compound in solid-phase peptide synthesis. It is recommended to perform a small-scale test reaction to optimize conditions for your specific peptide sequence and resin.
Materials
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
Coupling reagents (e.g., HATU, HBTU, PyBOP, COMU, DIC)
-
Additives (e.g., OxymaPure)
-
Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
General Coupling Procedure (using HATU as an example)
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or Collidine (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time or double coupling may be necessary.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test or other qualitative ninhydrin (B49086) test on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
If the test is positive, a second coupling (recoupling) may be required.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Procedure for DIC/Oxyma Coupling
-
Resin Preparation: Follow the same procedure as described above.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the this compound/Oxyma solution to the resin, followed by the addition of DIC (3 equivalents).
-
Incubation and Monitoring: Agitate the mixture for 2-4 hours and monitor the reaction completion as described above.
Conclusion
The selection of a coupling reagent for the incorporation of the sterically demanding this compound is critical for the success of the peptide synthesis. Modern uronium/aminium salt reagents such as HATU and COMU are generally recommended for such "difficult" couplings due to their high reactivity and ability to overcome steric hindrance, leading to higher yields and purities. While more traditional and cost-effective carbodiimide-based methods like DIC/Oxyma can also be employed, they may require longer reaction times or double coupling to achieve comparable results. For any chosen method, careful monitoring of the reaction completion is essential to ensure the integrity of the final peptide product.
References
A Researcher's Guide to Assessing the Efficiency of Orthogonal Deprotection Strategies
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic implementation of orthogonal protecting groups is a cornerstone of success.[1] This guide provides an objective comparison of the performance of common orthogonal deprotection strategies, supported by experimental data and detailed methodologies. The principle of orthogonality allows for the selective removal of a specific protecting group in the presence of others, enabling precise chemical manipulations in a multi-step synthesis.[2] This is particularly crucial in the synthesis of peptides, oligosaccharides, and natural products where multiple reactive functional groups must be managed.[2][3]
Core Orthogonal Strategies: A Comparative Overview
The efficiency of an orthogonal deprotection strategy is determined by the yield and purity of the product obtained after cleavage of the protecting group, the reaction kinetics, and the minimization of side reactions. The most common orthogonal sets of protecting groups are designed to be cleaved under distinct chemical conditions: acid, base, or catalytic hydrogenolysis.[4]
A widely used orthogonal pair in solid-phase peptide synthesis (SPPS) is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and acid-labile groups such as tert-butoxycarbonyl (Boc) or trityl (Trt) for the protection of side chains.[5] An alternative strategy employs the acid-labile Boc group for α-amino protection and benzyl (B1604629) (Bzl)-based groups for side-chain protection, which are removed by strong acids like hydrogen fluoride (B91410) (HF).[5] Other important orthogonal protecting groups include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, and photolabile groups.[2]
Table 1: Comparison of Common Orthogonal Protecting Group Strategies
| Protecting Group | Abbreviation | Typical Application | Deprotection Conditions | Advantages | Disadvantages | Orthogonal To |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino group (peptides) | 20% Piperidine (B6355638) in DMF | Mild deprotection; Automation-friendly.[5] | Can cause aggregation; Piperidine is a nucleophile and can lead to side reactions. | Boc, Cbz, Alloc, Allyl, Trt |
| tert-Butoxycarbonyl | Boc | α-Amino group (peptides), Side chains | Trifluoroacetic acid (TFA) in DCM | Robust; Less prone to aggregation. | Repetitive acid treatment can degrade the resin linkage; Requires strong acid for final cleavage.[5] | Fmoc, Cbz, Alloc, Allyl |
| Carbobenzyloxy | Cbz | Amine protection | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of conditions. | Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes). | Fmoc, Boc, Alloc, Allyl |
| Allyloxycarbonyl | Alloc | Amine, Hydroxyl, Carboxyl | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | Very mild deprotection; Orthogonal to most other groups.[6] | Palladium catalyst can be expensive and requires careful removal. | Fmoc, Boc, Cbz |
| Trityl | Trt | Side chains (Cys, His, Asn, Gln) | 1% TFA in DCM | Very acid-labile; Allows for selective side-chain deprotection. | Trityl cation must be scavenged to prevent side reactions. | Fmoc, Cbz, Alloc, Allyl |
| 4-Methyltrityl | Mtt | Side chains (Lys, Orn) | 1% TFA in DCM | More acid-labile than Trt. | Trityl cation must be scavenged. | Fmoc, Cbz, Alloc, Allyl |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side chain (Lys) | 2% Hydrazine in DMF | Orthogonal to Fmoc/tBu strategy. | Hydrazine can also remove Fmoc group. | Boc, Cbz, Alloc, Allyl |
Experimental Protocols
Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol describes the manual deprotection of the Fmoc group from a resin-bound peptide.[5]
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin and agitate for 5-20 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step.
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the Boc protecting group from a peptide.
Materials:
-
Boc-protected peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% (v/v) TFA in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with the deprotection solution for 1-2 minutes.
-
Repeat the treatment for 20-30 minutes.
-
Wash the resin with DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin with DCM.
Protocol 3: Alloc Deprotection from a Secondary Amine on Solid Phase
This protocol provides a method for the removal of the Alloc group from a secondary amine on a solid support.[6]
Materials:
-
Alloc-protected substrate on solid support
-
Pd(PPh₃)₄
-
Dimethylamine borane (B79455) complex (Me₂NH·BH₃) as a scavenger
-
Solvent: Anhydrous and degassed DCM or THF
Procedure:
-
Swell the resin in the reaction solvent.
-
Add a solution of Pd(PPh₃)₄ (catalytic amount) and Me₂NH·BH₃ (40 equivalents) in the reaction solvent.
-
Agitate the mixture at room temperature for 40 minutes under an inert atmosphere.
-
Filter the resin and wash thoroughly with the solvent, followed by a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues.
Protocol 4: Monitoring Deprotection by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring the progress of a deprotection reaction and assessing the purity of the final product.[7]
Sample Preparation:
-
A small aliquot of the resin is taken from the reaction vessel.
-
The peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is dried.
-
The dried peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV absorbance is monitored at 210-220 nm.
The disappearance of the peak corresponding to the protected peptide and the appearance of the peak for the deprotected product are monitored over time. Quantitative analysis can be performed by integrating the peak areas.[8]
Visualizations
Caption: Deprotection pathways for Fmoc, Boc, and Cbz protecting groups.
Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The selection of an orthogonal deprotection strategy is a critical decision in the synthesis of complex molecules.[9] The efficiency of a given strategy depends on a multitude of factors including the nature of the substrate, the protecting groups employed, and the reaction conditions. The Fmoc/tBu strategy has become the dominant approach in modern SPPS due to its milder deprotection conditions and high degree of orthogonality.[5] However, the Boc/Bzl strategy remains a robust alternative, particularly for sequences prone to aggregation. The development of other orthogonal protecting groups, such as Alloc and photolabile groups, continues to expand the synthetic chemist's toolkit, enabling the synthesis of increasingly complex and novel molecules. A thorough understanding of the principles of orthogonality, coupled with careful reaction monitoring and optimization, is essential for achieving high yields and purity in multi-step organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Multi-Lysine Peptide Sequences
For researchers, scientists, and drug development professionals, accurate validation of synthetic or purified peptides is a critical step in ensuring the reliability and reproducibility of their experimental results. Peptides containing multiple lysine (B10760008) residues present unique analytical challenges due to their high charge density and basicity. This guide provides an objective comparison of the primary methods for validating the sequences of these challenging peptides, supported by experimental data and detailed protocols.
Executive Summary
The validation of multi-lysine peptide sequences primarily relies on mass spectrometry (MS) and Edman degradation. While both methods provide sequence information, they have distinct advantages and limitations. Mass spectrometry, particularly when coupled with chemical derivatization techniques, offers high throughput and the ability to analyze complex mixtures. Edman degradation, though lower in throughput, provides unambiguous N-terminal sequence information. The choice of method, or a combination thereof, depends on the specific requirements of the research, including the length of the peptide, the required level of confidence, and the available instrumentation.
Mass Spectrometry-Based Methods
Mass spectrometry is the cornerstone of modern peptide sequencing. However, the high basicity of lysine residues can lead to poor fragmentation and charge-state issues, complicating spectral interpretation. To address these challenges, various fragmentation techniques and chemical derivatization strategies are employed.
Fragmentation Techniques: A Comparative Analysis
The three most common fragmentation techniques used in proteomics are Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD). Their performance with multi-lysine peptides varies significantly.
| Fragmentation Method | Principle | Advantages for Multi-Lysine Peptides | Disadvantages for Multi-Lysine Peptides |
| CID | Collision with an inert gas leads to fragmentation of the peptide backbone. | Widely available and well-characterized. | Often results in poor fragmentation due to charge localization on lysine side chains, leading to dominant, uninformative fragment ions.[1][2][3] |
| HCD | A beam-type CID technique that occurs in a separate collision cell, allowing for the detection of low-mass fragment ions. | Can provide more complete fragmentation than CID, generating more b- and y-ions for better sequence coverage.[1][4][5] | Still susceptible to some of the same charge-state issues as CID, although to a lesser extent. |
| ETD | Involves the transfer of an electron to the peptide, causing fragmentation of the backbone while preserving post-translational modifications. | Highly effective for highly charged peptides, as it is not dependent on proton mobility.[1][4][5][6] Generates c- and z-ions, providing complementary information to CID/HCD. | Less efficient for doubly charged peptides and can have a slower scan rate, potentially reducing the number of identified peptides in a given timeframe.[1] |
Quantitative Comparison of Fragmentation Methods
| Performance Metric | CID | HCD | ETD/EThcD |
| Peptide Identifications | Generally lower for lysine-rich peptides due to poor fragmentation. | Higher than CID for doubly charged peptides.[4] | Can be lower than HCD for doubly charged peptides, but outperforms for higher charge states.[4] |
| Sequence Coverage | Often incomplete, with gaps in the fragment ion series. | Generally provides better sequence coverage than CID.[7] | Often provides the most complete sequence coverage, especially when combined with supplemental activation (EThcD).[6] |
| Mascot Score | Lower scores due to fewer matching fragment ions. | Higher scores than CID for doubly charged peptides.[4] | Outperforms other methods for peptides with charge states higher than +2.[4] |
Chemical Derivatization Strategies to Enhance MS Analysis
To overcome the inherent challenges of analyzing multi-lysine peptides by mass spectrometry, chemical derivatization of the lysine side chains is a powerful strategy.
1. Guanidination:
This technique converts the primary amine of lysine residues into a more basic homoarginine residue.[8][9] This modification increases the ionization efficiency of lysine-containing peptides in MALDI-TOF MS and can lead to more predictable fragmentation patterns.[8]
2. Propionylation:
Propionylation involves the chemical addition of a propionyl group to the primary amines of lysine residues and the peptide N-terminus.[10][11][12] This modification neutralizes the positive charge on the lysine side chains, which can improve chromatographic retention and lead to more complete fragmentation.[13]
Edman Degradation
Edman degradation is a classic method for N-terminal peptide sequencing. It involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[14][15]
Advantages:
-
Provides unambiguous determination of the N-terminal sequence.
-
Can be useful for confirming the identity of a synthetic peptide.
Limitations:
-
Peptide Length: The efficiency of each cycle is not 100%, limiting the reliable sequencing to approximately 30-50 residues.[15]
-
Blocked N-terminus: The method will not work if the N-terminus of the peptide is chemically modified.[15]
-
Throughput: It is a low-throughput technique compared to mass spectrometry.
-
Lysine Side Chain Reaction: The ε-amino group of lysine can react with the Edman reagent (phenylisothiocyanate), but this is a well-characterized reaction that does not typically interfere with the sequencing of the peptide backbone.[16]
Alternative and Complementary Methods
Amino Acid Analysis (AAA):
This method determines the amino acid composition of a peptide by hydrolyzing it into its constituent amino acids, which are then separated and quantified.[17][18][19][20] While it does not provide sequence information, it is an excellent complementary technique to verify that the correct amino acids are present in the expected ratios.
Experimental Protocols
Mass Spectrometry Sample Preparation: Guanidination
This protocol is adapted from a commercially available kit for the guanidination of tryptic peptides.[21]
Materials:
-
Peptide sample
-
Guanidination Reagent (O-Methylisourea hemisulfate solution)
-
Base Reagent (e.g., 2.85 M Ammonium (B1175870) Hydroxide)
-
Stop Solution (e.g., 10% Trifluoroacetic Acid - TFA)
Procedure:
-
To 10 µL of the peptide sample, add 10 µL of Base Reagent and 10 µL of Guanidination Reagent.
-
Vortex the mixture well.
-
Incubate the reaction mixture for 30 minutes at 65°C.
-
Stop the reaction by adding 30 µL of Stop Solution.
-
The sample is now ready for desalting and analysis by mass spectrometry.
Mass Spectrometry Sample Preparation: Propionylation
This protocol is a general procedure for the propionylation of proteins or peptides for mass spectrometry analysis.
Materials:
-
Peptide or protein sample
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Propionic anhydride (B1165640) solution (25% in acetonitrile)
-
Ammonium hydroxide (B78521)
Procedure:
-
Resuspend the peptide or protein sample in 50 mM ammonium bicarbonate buffer.
-
Adjust the pH to 8.0 with ammonium hydroxide if necessary.
-
Add the propionic anhydride solution to the sample at a 1:2 ratio (v/v) of reagent to sample.
-
Incubate the reaction for 15 minutes at room temperature.
-
If starting with a protein, proceed with trypsin digestion. If starting with peptides, the sample is ready for a second round of propionylation to modify the newly created N-termini, followed by desalting and LC-MS analysis.[13]
Edman Degradation
The Edman degradation process is typically performed on an automated protein sequencer. The general steps are as follows:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to derivatize the N-terminal amino acid.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.
-
Cycle Repetition: The shortened peptide is subjected to the next cycle of the Edman degradation.
Visualizing the Validation Workflow
The following diagrams illustrate the typical workflows for validating multi-lysine peptides using the described techniques.
Caption: A flowchart illustrating the primary workflows for the validation of multi-lysine peptide sequences.
Conclusion
The validation of peptide sequences containing multiple lysines requires careful consideration of the analytical method. Mass spectrometry, particularly when enhanced with chemical derivatization and appropriate fragmentation techniques like HCD or ETD, provides a powerful and high-throughput approach. Edman degradation remains a valuable tool for unambiguous N-terminal sequencing. For comprehensive validation, a multi-pronged approach that combines mass spectrometry with a complementary technique like amino acid analysis is often the most robust strategy. This guide provides the foundational knowledge and protocols to enable researchers to make informed decisions for the accurate validation of these challenging but important biomolecules.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. The role of basic residues in the fragmentation process of the lysine rich cell-penetrating peptide TP10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 相关内容暂不可用 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteomics Analysis of Propionylation - Creative Proteomics [creative-proteomics.com]
- 11. Protein Propionylation: Mechanisms, Significance, and Implications - Creative Proteomics [creative-proteomics.com]
- 12. Protein Propionylation: Functions and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 13. An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Edman degradation - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 26.5 Amino Acid Analysis of Peptides - Organic Chemistry | OpenStax [openstax.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Lys(Fmoc)-OH versus Fmoc-Lys(Boc)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protected amino acid building blocks is critical to the successful synthesis and ultimate biological activity of the target peptide. Lysine (B10760008), with its positively charged side chain, is a key residue in many bioactive peptides, particularly antimicrobial peptides (AMPs), where it plays a crucial role in interacting with bacterial membranes. The standard method for incorporating lysine in Fmoc-based SPPS utilizes Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). An alternative, Nα,Nε-di-Fmoc-L-lysine (Fmoc-Lys(Fmoc)-OH), presents different chemical properties that can influence the final peptide's characteristics and bioactivity.
This guide provides an objective comparison of the potential biological activities of peptides synthesized using these two lysine derivatives. While direct head-to-head comparative studies in the literature are scarce, we can infer the likely impact on bioactivity based on the chemical differences between the two approaches and present supporting experimental data for related lysine-containing peptides.
Chemical Differences and Their Potential Impact on Biological Activity
The primary distinction between Fmoc-Lys(Boc)-OH and this compound lies in the protecting group used for the ε-amino group of the lysine side chain.[1]
-
Fmoc-Lys(Boc)-OH: This is the most widely used derivative.[2] The tert-butyloxycarbonyl (Boc) group on the side chain is stable to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group during each cycle of peptide synthesis.[1] The Boc group is cleaved at the end of the synthesis during the final acidolytic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1][2] This strategy ensures that the final peptide has a free, positively charged ε-amino group on the lysine side chain, which is often essential for its biological function.[1]
-
This compound: In this derivative, both the α-amino and ε-amino groups are protected by the base-labile Fmoc group.[3] While the Nα-Fmoc group is removed at each step, the Nε-Fmoc group is intended to remain until the final cleavage. However, the repeated exposure to piperidine (B6355638) throughout the synthesis can lead to the premature or incomplete deprotection of the Nε-Fmoc group.[4][5] If the Nε-Fmoc group is not completely removed during the final deprotection steps, the resulting peptide will have a bulky, hydrophobic Fmoc moiety attached to the lysine side chain.
This potential for a residual Nε-Fmoc group is the most significant factor influencing the biological activity of peptides synthesized with this compound. The presence of the hydrophobic Fmoc group can dramatically alter the peptide's overall hydrophobicity, amphipathicity, and charge distribution. These changes can, in turn, affect:
-
Antimicrobial Activity: Increased hydrophobicity due to a residual Fmoc group can enhance interactions with bacterial membranes, potentially increasing antimicrobial potency.[6] However, it can also lead to a loss of selectivity between bacterial and mammalian cells.[6]
-
Cytotoxicity and Hemolytic Activity: The increased hydrophobicity is often correlated with higher toxicity towards mammalian cells, including red blood cells (hemolysis).[6][7] Peptides with a high degree of hydrophobicity can disrupt the zwitterionic membranes of eukaryotic cells, leading to cell lysis.[6]
-
Receptor Binding and Signaling: For peptides that act on specific receptors, the presence of a bulky Fmoc group on a key lysine residue could sterically hinder the peptide-receptor interaction, leading to reduced or abolished activity.
-
Solubility and Aggregation: The aromatic nature of the Fmoc group can promote π–π stacking, potentially leading to peptide aggregation and reduced solubility in aqueous buffers.[8]
Comparative Biological Data of Lysine-Containing Antimicrobial Peptides
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Lysine-Rich Peptides
| Peptide | Sequence | Target Organism | MIC (µg/mL) |
| Pln149-PEP20 | - | S. aureus ATCC 25923 | 8 |
| Pln149-PEP20 | - | A. baumannii ATCC 19606 | 32 |
| Lipopeptide (C10)2-KKKK-NH2 | (C10)2-KKKK-NH2 | HaCaT cells (IC50) | 49.4 |
| Lipopeptide (C12)2-KKKK-NH2 | (C12)2-KKKK-NH2 | HaCaT cells (IC50) | 42.1 |
Data sourced from multiple studies for illustrative purposes.[6][7]
Table 2: Minimum Bactericidal Concentration (MBC) of Representative Lysine-Rich Peptides
| Peptide | Sequence | Target Organism | MBC (µg/mL) |
| Pln149-PEP20 | - | S. aureus ATCC 25923 | Not specified |
| Pln149-PEP20 | - | A. baumannii ATCC 19606 | Not specified |
MBC data is often reported alongside MIC data to indicate whether the peptide is bacteriostatic or bactericidal.[6]
Table 3: Hemolytic Activity of Representative Lysine-Rich Peptides
| Peptide | Hemolytic Activity (Concentration) |
| Fmoc-Pln149 | High toxicity at low concentrations |
| Lipopeptide C16-KK-NH2 | IC50 = 1.8 µg/mL (HaCaT cells) |
| Lipopeptide C16-KεK-NH2 | IC50 = 7.4 µg/mL (HaCaT cells) |
Data indicates that increased hydrophobicity can lead to higher hemolytic activity.[6][7]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key biological assays are provided below.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Materials:
-
Sterile 96-well polypropylene (B1209903) microtiter plates (low-binding)[9]
-
Mueller-Hinton Broth (MHB), cation-adjusted (CA-MHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Peptide stock solution (dissolved in sterile water or 0.01% acetic acid)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the test microorganism into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[9]
-
Peptide Dilution: Prepare serial two-fold dilutions of the peptide stock solution in the 96-well plate using CA-MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.[10]
Protocol for Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]
Procedure:
-
Following the MIC assay, take a 50 µL aliquot from each well that showed no visible growth.[1]
-
Spread the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[11]
Protocol for Hemolysis Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs).
Materials:
-
Fresh human or animal blood with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) for positive control
-
Sterile 96-well V-bottom plates
-
Centrifuge
Procedure:
-
RBC Preparation: Centrifuge fresh blood at 1,000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the pelleted RBCs three times with cold PBS. Resuspend the RBCs in PBS to a final concentration of 0.5% (v/v).[8]
-
Assay Setup: In a 96-well plate, add 75 µL of serial dilutions of the peptide in PBS.
-
Controls: Add 75 µL of PBS for the negative control (0% hemolysis) and 75 µL of 1% Triton X-100 for the positive control (100% hemolysis).
-
Incubation: Add 75 µL of the 0.5% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.[8]
-
Centrifugation: Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.
-
Measurement: Carefully transfer 60 µL of the supernatant to a new flat-bottom 96-well plate. Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin release).[8][12]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to the study of these peptides.
Conclusion
The selection of a lysine derivative for Fmoc-SPPS has significant implications for the resulting peptide's biological activity. Fmoc-Lys(Boc)-OH is the standard choice, reliably producing peptides with a free lysine side chain, which is crucial for the biological function of many peptides, including AMPs.[1][2] In contrast, the use of this compound introduces the risk of incomplete deprotection of the Nε-Fmoc group, which would result in a final peptide with significantly altered physicochemical properties.[4][5]
A residual Nε-Fmoc group would increase hydrophobicity, potentially enhancing antimicrobial potency but also likely increasing cytotoxicity and hemolytic activity.[6][7] For receptor-mediated peptides, this modification could abolish activity. Due to the lack of direct comparative studies, researchers synthesizing novel peptides where the lysine side chain is critical for function should exercise caution when using this compound. It is highly recommended to perform rigorous purification and characterization to ensure the complete removal of the Nε-Fmoc group. For any new peptide, a direct experimental comparison of its biological activity when synthesized with both Fmoc-Lys(Boc)-OH and this compound would be the most definitive approach to determine the optimal synthetic strategy.
References
- 1. nbinno.com [nbinno.com]
- 2. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Evaluation of Cytotoxicity and Permeation Study on Lysine- and Arginine-Based Lipopeptides with Proven Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the antimicrobial activity of peptide hydrogel systems: current and future perspectives - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00839K [pubs.rsc.org]
- 8. Antibacterial Activity of Synthetic Peptides Derived from Lactoferricin against Escherichia coli ATCC 25922 and Enterococcus faecalis ATCC 29212 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structural Analysis of Fmoc-Protected Lysine Derivatives by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the purity and structural integrity of building blocks are paramount. Fmoc-protected amino acids, particularly lysine (B10760008) derivatives, are fundamental components in the solid-phase synthesis of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and purity assessment of these crucial reagents. This guide provides a comparative analysis of the NMR spectral features of Nα,Nε-bis(9-fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH) and its common alternatives, Nα-(9-fluorenylmethoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine (Fmoc-Lys(Boc)-OH) and Nα-(9-fluorenylmethoxycarbonyl)-Nε-(allyloxycarbonyl)-L-lysine (Fmoc-Lys(Alloc)-OH).
Comparison of NMR Spectral Data
The following tables summarize the available ¹H and ¹³C NMR spectral data for Fmoc-Lys(Boc)-OH. This data is derived from a dipeptide, Nα-(Fmoc)-Lys(Boc)-N(α)-(N-Alloc(aminohexyl))-Lys(Boc)-OMe, as detailed in the journal Organic & Biomolecular Chemistry.[1] The chemical shifts provide a strong indication of the expected resonances for the isolated Fmoc-Lys(Boc)-OH molecule.
Table 1: ¹H NMR Spectral Data for the Fmoc-Lys(Boc)-OH Residue [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Fmoc-H (Ar) | 7.78 | d | 7.5 |
| Fmoc-H (Ar) | 7.62 | d | 7.5 |
| Fmoc-H (Ar) | 7.42 | t | 7.5 |
| Fmoc-H (Ar) | 7.33 | t | 7.5 |
| NHα | 5.66 | br s | - |
| CHα | 4.63–4.56 | m | - |
| CH₂ (Fmoc) | 4.47–4.30 | m | - |
| CH (Fmoc) | 4.21 | t | 7.0 |
| CH₂ε | 3.26–3.01 | m | - |
| CH₂β, CH₂γ, CH₂δ | 1.86–1.30 | m | - |
| Boc (tBu) | 1.86–1.30 | m | - |
Table 2: General Expected ¹³C NMR Chemical Shift Ranges for Fmoc-Protected Lysine Derivatives
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
| Carbonyl (COOH) | 170-180 |
| Carbonyl (Fmoc) | 155-157 |
| Carbonyl (Boc/Alloc) | 155-157 |
| Aromatic (Fmoc) | 120-145 |
| CHα | 53-58 |
| CH (Fmoc) | 46-48 |
| CH₂ (Fmoc) | 66-68 |
| CH₂ε | 39-41 |
| CH₂β, CH₂γ, CH₂δ | 22-35 |
| Boc (C(CH₃)₃) | 78-80 |
| Boc (C(CH₃)₃) | 28-29 |
| Alloc (CH₂) | 65-67 |
| Alloc (CH) | 132-134 |
| Alloc (CH₂) | 117-119 |
Experimental Protocols
Standardized experimental protocols are critical for obtaining high-quality, reproducible NMR data. The following sections detail the typical procedures for sample preparation and data acquisition for Fmoc-protected amino acids.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the Fmoc-protected amino acid for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (B32938) (CDCl₃) are commonly used for Fmoc-protected amino acids as they provide good solubility. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak is often sufficient for routine analysis.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans, or more, depending on concentration and desired signal-to-noise ratio.
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
2D NMR Spectroscopy (COSY):
A standard Correlation Spectroscopy (COSY) experiment can be performed to establish proton-proton coupling networks, which is invaluable for assigning the aliphatic side-chain resonances of lysine. Standard vendor-supplied pulse programs are typically sufficient.
Workflow for NMR-Based Structural Analysis
The following diagram illustrates the logical workflow for the structural analysis of Fmoc-protected amino acids using NMR spectroscopy.
Conclusion
NMR spectroscopy is an essential analytical technique for the quality control and structural verification of Fmoc-protected lysine derivatives used in peptide synthesis. While a complete set of assigned NMR data for this compound remains to be fully documented in publicly accessible literature, the data available for common alternatives like Fmoc-Lys(Boc)-OH provides a solid foundation for comparison and characterization. By following standardized experimental protocols and a logical analytical workflow, researchers can confidently assess the quality of their building blocks, ensuring the successful synthesis of their target peptides for research and therapeutic applications.
References
A Comparative Guide to the Synthesis of Branched Peptides: Manual vs. Automated Methods
For researchers, scientists, and professionals in drug development, the synthesis of complex biomolecules like branched peptides is a critical process. These structures, often used in vaccine development, drug delivery, and immunological studies, present unique synthetic challenges. The choice between manual and automated solid-phase peptide synthesis (SPPS) for creating these molecules can significantly impact the efficiency of research and development. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making an informed decision.
At a Glance: Key Performance Indicators
The decision to adopt a manual or automated approach to branched peptide synthesis often hinges on a trade-off between throughput, cost, and the need for hands-on control. Automated synthesis generally offers higher reproducibility and speed, while manual synthesis can be more flexible for non-standard chemistries and smaller scales. The following table summarizes the key quantitative differences between the two methods.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours[1] | 5 - 15 minutes (for setup)[1] |
| Total Time per Cycle | 2 - 4 hours[1] | 30 - 90 minutes[1] |
| Typical Yield per Coupling Step | 95 - 99%[1] | > 99%[1] |
| Final Crude Purity | 70 - 90%[1] | 85 - 98%[1] |
| Reproducibility | Operator-dependent[1] | High[1] |
| Throughput | Low (typically one peptide at a time)[1] | High (multiple parallel syntheses)[1] |
| Reagent Consumption | Higher, due to manual dispensing[1] | Optimized and lower[1] |
Note: A study on a rapid manual synthesis method reported an average crude purity of 70%, which was superior to the 50% average crude purity from an in-house microwave-assisted automated peptide synthesizer for the peptides synthesized in that particular study.[2]
The Architecture of a Branched Peptide
Branched peptides are commonly constructed on a core molecule, typically composed of lysine (B10760008) residues, from which multiple peptide chains are elongated. A popular example is the Multiple Antigenic Peptide (MAP), where a lysine core is used to create a dendritic scaffold. The following diagram illustrates the basic structure of a 4-branch MAP peptide.
Caption: Structure of a 4-branch Multiple Antigenic Peptide (MAP).
Experimental Protocols
The synthesis of branched peptides, whether manual or automated, relies on the principles of solid-phase peptide synthesis (SPPS). A key strategy for creating branched structures is the use of orthogonal protecting groups. In this approach, different protecting groups that can be removed under distinct chemical conditions are used for the α-amino group of the growing peptide chain and the side-chain amino group of the lysine residue that serves as the branch point. This allows for the selective elongation of the peptide chains.
Manual Synthesis of a 4-Branch MAP Peptide
This protocol outlines the manual synthesis of a 4-branch MAP peptide using Fmoc/tBu chemistry and an orthogonal Dde protecting group on the lysine side chains.
1. Resin Preparation and First Amino Acid Coupling:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Couple the first Fmoc-protected amino acid to the resin using a coupling agent like HBTU and a base such as DIEA.
2. Building the Lysine Core:
-
Deprotection: Remove the Fmoc group with 20% piperidine (B6355638) in DMF.
-
Coupling: Couple Fmoc-Lys(Fmoc)-OH to the deprotected amino group. This provides two Fmoc-protected amino groups for the next level of branching.
-
Repeat: Repeat the deprotection and coupling steps with Fmoc-Lys(Dde)-OH to create the 4-branch core. The α-amino groups will be protected by Fmoc, and the ε-amino groups by Dde.
3. Peptide Chain Elongation:
-
Fmoc Removal: Selectively remove the Fmoc groups with 20% piperidine in DMF, leaving the Dde groups intact.
-
Chain Synthesis: Synthesize the desired peptide sequence on the two deprotected amino groups by repeating the standard SPPS cycle of Fmoc deprotection and amino acid coupling.
-
Dde Removal: Once the first two peptide chains are complete, remove the Dde protecting groups using 2% hydrazine (B178648) in DMF.
-
Second Chain Synthesis: Synthesize the same or a different peptide sequence on the newly deprotected amino groups.
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
5. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verify the identity and purity of the final product by mass spectrometry and analytical HPLC.
Automated Synthesis of a Branched Peptide
The following protocol is based on the automated synthesis of a complex multi-branched peptide on a microwave peptide synthesizer.[3]
1. System Setup:
-
The peptide synthesizer is loaded with the necessary reagents: Fmoc-protected amino acids (including Fmoc-Lys(Dde)-OH), coupling reagents (HBTU, HOAt), base (DIEA), deprotection solution (piperidine in DMF), and washing solvents (DMF, DCM).
2. Sequence Programming:
-
The desired branched peptide sequence is programmed into the synthesizer's software. The software allows for the specification of branch points using orthogonally protected amino acids like Fmoc-Lys(Dde)-OH.
3. Automated Synthesis Cycles:
-
The synthesizer automatically performs the following steps for each amino acid addition:
-
Fmoc Deprotection: The resin is treated with piperidine/DMF to remove the Fmoc group.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents.
-
Coupling: The next Fmoc-amino acid is activated with HBTU/HOAt/DIEA and coupled to the resin. Microwave heating can be applied to enhance coupling efficiency and reduce reaction times.
-
Washing: The resin is washed again to remove unreacted amino acids and byproducts.
-
4. Selective Deprotection and Branch Elongation:
-
At the programmed branch points, the synthesizer proceeds with the synthesis of the linear portion of the peptide.
-
Following the completion of the linear chain, a specific deprotection cycle is initiated to remove the orthogonal protecting group (e.g., Dde with hydrazine).
-
The synthesizer then continues with the automated synthesis of the peptide branches.
5. Final Cleavage and Workup:
-
Upon completion of the synthesis, the resin is washed and dried.
-
The peptide is cleaved from the resin and the side-chain protecting groups are removed manually using a cleavage cocktail.
-
The crude peptide is precipitated, purified by RP-HPLC, and analyzed.
Workflow Comparison
The workflows for manual and automated synthesis of branched peptides differ significantly in terms of user intervention and the potential for parallel processing.
Manual Synthesis Workflow
Caption: Manual synthesis workflow for branched peptides.
Automated Synthesis Workflow
Caption: Automated synthesis workflow for branched peptides.
Conclusion
The choice between manual and automated synthesis of branched peptides is multifaceted and depends on the specific needs of the laboratory.
Manual synthesis offers a lower initial capital investment and greater flexibility for troubleshooting and implementing non-standard chemistries. However, it is labor-intensive, prone to operator-dependent variability, and has a lower throughput.
Automated synthesis , on the other hand, provides high throughput, excellent reproducibility, and significantly reduced hands-on time. While the initial equipment cost is higher, the increased efficiency and consistency can lead to long-term cost savings, particularly in a high-throughput environment. For the synthesis of complex molecules like branched peptides, the precision and reliability of automated systems are often advantageous.
Ultimately, for research groups focused on the rapid development and screening of multiple branched peptide candidates, automated synthesis is the more efficient approach. For laboratories with a focus on novel synthetic methodologies or those with limited resources and lower throughput needs, manual synthesis remains a viable and valuable technique.
References
A Cost-Benefit Analysis of Fmoc-Lys(Fmoc)-OH in Branched Peptide Synthesis
For researchers and professionals in peptide synthesis and drug development, the strategic selection of building blocks is paramount to achieving desired yield, purity, and cost-effectiveness. When synthesizing branched peptides, the choice of the lysine (B10760008) derivative to form the branch point is a critical decision. This guide provides a comprehensive cost-benefit analysis of using Nα,Nε-bis(fluorenylmethoxycarbonyl)-L-lysine (Fmoc-Lys(Fmoc)-OH) compared to its common alternatives.
Executive Summary
This compound is a specialized reagent primarily used for the synthesis of symmetrically branched peptides and dendrimers. Its key advantage lies in the simultaneous deprotection of both the α- and ε-Fmoc groups, enabling symmetric chain elongation. However, its higher cost and niche application necessitate a careful evaluation against more versatile or economical alternatives like Fmoc-Lys(Boc)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Alloc)-OH. The selection of the optimal lysine derivative is contingent on the specific branching strategy (symmetric vs. asymmetric), the chemical nature of the peptide, and budgetary constraints.
Performance Comparison
| Lysine Derivative | Branching Strategy | Reported Purity (Crude Peptide) | Reported Yield (Isolated) | Key Advantages | Key Disadvantages |
| This compound | Symmetrical | 50-70%[1] | ~4% (conventional synthesis)[1] | Streamlined synthesis of symmetrical structures. | High cost, limited to symmetrical branching. |
| Fmoc-Lys(Boc)-OH | Asymmetrical (via on-resin deprotection) | Variable, depends on Boc deprotection efficiency. | Not widely reported for this specific application. | Lower cost, readily available. | Requires an additional, potentially harsh on-resin deprotection step which can affect peptide integrity.[2] |
| Fmoc-Lys(ivDde)-OH | Asymmetrical | ~71%[1] | 10-20% (conventional synthesis)[1] | Orthogonal deprotection allows for precise, sequential branch synthesis. | Higher cost than Fmoc-Lys(Boc)-OH, requires hydrazine (B178648) for deprotection. |
| Fmoc-Lys(Alloc)-OH | Asymmetrical | Not specified in comparative studies. | Not specified in comparative studies. | Orthogonal deprotection under mild, metal-catalyzed conditions. | Requires a palladium catalyst which can be costly and requires thorough removal. |
Note: Purity and yield are highly dependent on the peptide sequence, synthesis scale, and purification methods. The data presented should be considered as a general reference.
Cost Analysis
The cost of raw materials is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate cost comparison of the different lysine derivatives. Prices are averaged from various suppliers and are subject to change.
| Lysine Derivative | Average Cost (USD/gram) |
| This compound | $35 - $45 |
| Fmoc-Lys(Boc)-OH | $2 - $7 |
| Fmoc-Lys(ivDde)-OH | $40 - $50 |
| Fmoc-Lys(Alloc)-OH | $18 - $22 |
Experimental Protocols
To facilitate a direct comparison, a generalized experimental protocol for the synthesis of a tetra-branched peptide using different lysine derivatives on a solid support is provided below.
I. Synthesis of a Symmetrically Branched Peptide using this compound
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a standard coupling agent like HBTU/DIPEA.
-
Chain Elongation: Repeat the deprotection and coupling steps to assemble the linear portion of the peptide.
-
Branch Point Incorporation: Couple this compound to the N-terminus of the linear peptide.
-
Simultaneous Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc groups from the lysine.
-
Symmetrical Branch Elongation: Synthesize the two identical peptide chains on the α- and ε-amino groups of the lysine simultaneously by repeating the coupling and deprotection cycles.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
II. Synthesis of an Asymmetrically Branched Peptide using Fmoc-Lys(ivDde)-OH
-
Resin Preparation and Linear Synthesis: Follow steps 1-4 as described above.
-
Branch Point Incorporation: Couple Fmoc-Lys(ivDde)-OH to the N-terminus of the linear peptide.
-
First Branch Elongation: Continue the standard Fmoc-SPPS to synthesize the first peptide branch on the α-amino group of the lysine.
-
ivDde Deprotection: Treat the resin with a solution of 2-5% hydrazine in DMF to selectively remove the ivDde group from the lysine side chain.
-
Second Branch Elongation: Synthesize the second peptide chain on the now free ε-amino group of the lysine using standard Fmoc-SPPS.
-
Cleavage and Deprotection: Follow step 8 as described above.
-
Purification: Follow step 9 as described above.
Visualization of Synthetic Strategies
To further clarify the distinct workflows, the following diagrams illustrate the chemical logic and experimental steps for the synthesis of branched peptides using this compound and an orthogonally protected alternative.
Caption: Workflow for symmetrical branched peptide synthesis.
References
Safety Operating Guide
Personal protective equipment for handling Fmoc-Lys(Fmoc)-OH
This guide provides immediate safety, handling, and disposal protocols for Fmoc-Lys(Fmoc)-OH, ensuring the well-being of laboratory personnel and adherence to regulatory standards. The following procedures are designed for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, it is imperative to handle it with care to minimize exposure and prevent contamination.[1][2] Avoid the formation of dust and aerosols, and ensure adequate ventilation at all times.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |
| Skin Protection | Impervious clothing, such as a lab coat. Handle with gloves that have been inspected prior to use. |
| Hand Protection | Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands thoroughly after handling. |
| Respiratory Protection | For large quantities, a dust mask (type N95 or equivalent) should be worn. In areas with poor ventilation, use a respirator. |
First-Aid Measures: In the event of exposure, follow these first-aid procedures and consult a physician, showing them the Safety Data Sheet (SDS) for this compound.[1]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan minimizes risks and ensures procedural consistency.
-
Preparation : Before handling, ensure the designated workspace, typically a chemical fume hood, is clean and uncluttered.[3][4] Have all necessary equipment, including a sealable container for the weighed compound, readily available.
-
Weighing :
-
Dissolution (if applicable) : If the protocol requires a solution, add the appropriate solvent to the sealable container with the weighed this compound. Common solvents for Fmoc-protected amino acids include DMF, DMSO, and NMP.[5]
-
Reaction Setup : Transport the sealed container to the reaction setup, which should also be in a well-ventilated area or fume hood.
-
Post-Handling : After use, tightly seal the main container of this compound and store it in a cool, dry, and well-ventilated place, typically at 2-8°C.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.[1]
-
Solid Waste :
-
Unused/Expired Product : Collect in its original container or a clearly labeled, sealed container for solid chemical waste.[6]
-
Contaminated Materials : Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical in a designated hazardous waste container.[6]
-
-
Liquid Waste :
-
Reaction Mixtures : Collect all liquid waste from reactions, including filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container.[6] The label should specify all chemical components.
-
Segregation : Do not mix this waste stream with other types of chemical waste unless permitted by your institution's guidelines.[6]
-
-
Final Disposal : Arrange for the disposal of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[1][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
